tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-formyl-3,5-dimethylpyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7-9(6-14)8(2)13(12-7)10(15)16-11(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJWODKWFMBMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)OC(C)(C)C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383763 | |
| Record name | tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-13-0 | |
| Record name | 1,1-Dimethylethyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically detailed protocol for the synthesis of tert-butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The pyrazole core is a privileged scaffold found in numerous pharmaceuticals, and the strategic incorporation of a formyl group opens avenues for extensive functionalization.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, focusing on the robust and widely applicable Vilsmeier-Haack reaction for the critical formylation step. We will explore the reaction mechanism, provide a field-tested experimental protocol, discuss characterization and analysis, and address critical safety considerations.
Synthetic Strategy & Retrosynthetic Analysis
The synthesis of the target molecule is logically approached in a two-step sequence from the commercially available starting material, 3,5-dimethylpyrazole.
-
Nitrogen Protection: The first step involves the protection of the pyrazole N-H proton with a tert-butyloxycarbonyl (Boc) group. This is essential to prevent unwanted side reactions at the nitrogen during the subsequent electrophilic formylation and to enhance the solubility of the pyrazole intermediate in organic solvents.
-
C4-Formylation: The second and key transformation is the regioselective introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for this step due to its high efficiency and selectivity for electron-rich heterocyclic systems.[2][3]
A simplified retrosynthetic overview is presented below.
Caption: Retrosynthetic disconnection of the target molecule.
Part I: Synthesis of tert-Butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate (Intermediate 1)
This initial step involves the straightforward N-acylation of 3,5-dimethylpyrazole using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol
-
To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) in an appropriate aprotic solvent such as acetonitrile or dichloromethane, add di-tert-butyl dicarbonate (1.1 eq).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash sequentially with 0.5 N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification via column chromatography on silica gel (using a hexane/ethyl acetate gradient) affords the pure intermediate as a solid or oil.
Reagent Summary
| Reagent | Molar Eq. | Purpose |
| 3,5-Dimethylpyrazole | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | Protecting Group Source |
| 4-Dimethylaminopyridine (DMAP) | 0.05 | Acylation Catalyst |
| Acetonitrile / DCM | - | Solvent |
| Ethyl Acetate | - | Extraction Solvent |
| 0.5 N HCl, NaHCO₃ (aq), Brine | - | Aqueous Workup |
Part II: Vilsmeier-Haack Formylation of Intermediate 1
This is the pivotal step where the formyl group is installed. The reaction utilizes the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]
The Vilsmeier-Haack Reaction: Mechanistic Insights
The reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with the strong Lewis acid phosphorus oxychloride. The oxygen atom of the formamide attacks the phosphorus center, leading to a cascade of events that ultimately forms the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][6][7] This process is highly exothermic and must be controlled by cooling.[4]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of Intermediate 1 acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[8][9] This attack occurs regioselectively at the C4 position, which is the most electronically activated and sterically accessible site. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[7][9]
Caption: Step-by-step experimental workflow for formylation.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cold DMF via the dropping funnel over 20-30 minutes. The addition rate must be controlled to maintain the internal temperature below 10 °C. Stir the resulting solution at 0 °C for an additional 30 minutes.
-
Reaction: Dissolve Intermediate 1 (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.
-
Workup and Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice and water. This quenching step is exothermic and should be performed with caution.
-
Basify the aqueous solution to a pH of ~8 by the slow addition of a saturated sodium bicarbonate solution or 3M sodium hydroxide solution while cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x volumes).
-
Combine the organic layers, wash with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to afford this compound as a solid.
Reagent and Conditions Summary
| Reagent / Condition | Molar Eq. / Value | Purpose / Rationale |
| Intermediate 1 | 1.0 | Substrate |
| Phosphorus oxychloride (POCl₃) | 1.2 | Vilsmeier reagent precursor |
| N,N-Dimethylformamide (DMF) | 3.0 | Vilsmeier reagent precursor & Solvent |
| Reaction Temperature | 0 °C to Room Temp. | Controls exothermicity, then allows reaction |
| Reaction Time | 2-4 hours | Typical duration for completion |
| Quenching | Ice-water | Hydrolyzes iminium intermediate |
| Basification | NaHCO₃ / NaOH | Neutralizes acidic byproducts |
| Purification | Column Chromatography | Isolates pure product |
Characterization and Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehyde proton (~9.9 ppm), the Boc group protons (singlet, ~1.6 ppm), and the two methyl group protons on the pyrazole ring. |
| ¹³C NMR | Resonances for the aldehyde carbonyl, the Boc carbonyl, the quaternary carbons of the Boc group, and the carbons of the pyrazole ring and methyl groups. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₆N₂O₃ (224.26 g/mol ). |
| TLC | A single spot with a distinct Rf value from the starting material. |
| Melting Point | A sharp melting point range, indicating high purity. |
Safety and Handling of Critical Reagents
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic by inhalation and ingestion, and reacts violently with water to produce toxic and corrosive fumes of phosphoric and hydrochloric acid. [10][11][12]Causes severe skin and eye burns. [13]* Handling: Always handle in a chemical fume hood. [13]Wear heavy-duty gloves (e.g., neoprene), a face shield in addition to safety glasses, and a lab coat. [14]Ensure an eyewash station and safety shower are immediately accessible. [13]Keep away from water and combustible materials. [10][12]* Spills: Neutralize small spills with sodium bicarbonate or another suitable absorbent material. Do not use water.
N,N-Dimethylformamide (DMF):
-
Hazards: A potential teratogen and liver toxin. Readily absorbed through the skin.
-
Handling: Wear appropriate gloves and handle in a well-ventilated area to avoid inhaling vapors.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving Boc protection of 3,5-dimethylpyrazole followed by a regioselective Vilsmeier-Haack formylation. This guide provides a detailed, mechanistically-grounded protocol that, when combined with rigorous safety practices, enables the efficient production of this valuable synthetic intermediate. The robustness of this procedure makes it suitable for both small-scale research applications and larger-scale production for drug development campaigns.
References
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Available at: [Link]
-
Slideshare. "Vilsmeier haack rxn." Available at: [Link]
-
NROChemistry. "Vilsmeier-Haack Reaction." Available at: [Link]
-
Wikipedia. "Vilsmeier–Haack reaction." Available at: [Link]
-
Popov, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, vol. 2019, no. 5, 2019, pp. 299-313. Available at: [Link]
-
Dar, A. M., & Shamsuzzaman. "VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES." European Chemical Bulletin, vol. 3, no. 12, 2014, pp. 1104-1106. Available at: [Link]
-
Petrikaite, V., & Taraseviciene, L. "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde." Molbank, vol. 2021, no. 2, 2021, p. M1228. Available at: [Link]
-
Finar, I. L., & Hurlock, R. J. "Vilsmeier-Haack formylation of 1H-pyrazoles." Journal of the Chemical Society, 1957, pp. 3024-3028. Available at: [Link]
-
Kumpf, S., et al. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, vol. 24, no. 23, 2019, p. 4363. Available at: [Link]
- Google Patents. "Method for purifying pyrazoles." WO2011076194A1.
- Google Patents. "Process for the purification of pyrazoles." DE102009060150A1.
-
Air Liquide Malaysia. "Phosphorus Oxychloride Safety Data Sheet." Available at: [Link]
-
NIOSH Pocket Guide to Chemical Hazards. "Phosphorus oxychloride." Centers for Disease Control and Prevention. Available at: [Link]
- Google Patents. "4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use." WO2015067782A1.
-
Royal Society of Chemistry. "[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions." Available at: [Link]
-
de Oliveira, C. S. A., et al. "Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction." Synthetic Communications, vol. 44, no. 1, 2014, pp. 84-91. Available at: [Link]
-
da Rosa, G. F., et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega, vol. 8, no. 19, 2023, pp. 17096-17109. Available at: [Link]
-
Sanna, M. L., et al. "Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists." Journal of Medicinal Chemistry, vol. 58, no. 18, 2015, pp. 7424-7436. Available at: [Link]
-
Lead Sciences. "tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate." Available at: [Link]
-
Al-Masoudi, W. A., et al. "Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide." Chemical Methodologies, vol. 5, no. 3, 2021, pp. 243-251. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier haack rxn | PPTX [slideshare.net]
- 9. jk-sci.com [jk-sci.com]
- 10. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]
- 13. fishersci.com [fishersci.com]
- 14. my.airliquide.com [my.airliquide.com]
Physicochemical properties of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. Designed for researchers, synthetic chemists, and drug development professionals, this document delves into the compound's core physicochemical properties, a robust synthesis protocol grounded in established chemical principles, spectral characteristics, and its application potential.
Introduction: The Strategic Value of a Bifunctional Pyrazole Scaffold
Substituted pyrazoles are a cornerstone of many FDA-approved drugs due to their metabolic stability and versatile biological activity. The subject of this guide, this compound, is a particularly valuable synthetic intermediate. Its structure incorporates two key features that enable a wide range of subsequent chemical modifications:
-
An N-Boc protecting group , which stabilizes the pyrazole ring and can be selectively removed under acidic conditions to allow for further N-functionalization.
-
A formyl group at the C4 position , which serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations to form larger, more complex heterocyclic systems.
The strategic placement of these functional groups makes this molecule an ideal starting point for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents.
Chemical Identity and Structure
A clear identification of the molecular structure is fundamental for any synthetic application.
Caption: Chemical structure of the title compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 844891-13-0[1] |
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| PubChem CID | 2795543[2] |
Physicochemical Properties
The physical properties of a compound are critical for planning reactions, purification, and storage. While comprehensive experimental data for this specific molecule is not widely published, key parameters have been reported by chemical suppliers or can be calculated.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Solid (predicted) | - |
| Boiling Point | 338.2 °C at 760 mmHg | [1] |
| Flash Point | 158.3 °C | [1] |
| Melting Point | Not reported | - |
| Solubility | Not reported | - |
Synthesis and Purification: A Field-Proven Approach
A robust and reproducible synthesis is paramount for utilizing this building block. While a single publication detailing the end-to-end synthesis is elusive, a reliable two-step pathway can be constructed based on well-established named reactions and precedents in pyrazole chemistry. The proposed synthesis begins with the formylation of a suitable pyrazole precursor, followed by the introduction of the N-Boc protecting group.
Caption: Proposed two-step synthetic workflow.
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Intermediate)
Causality: The direct Vilsmeier-Haack formylation of unsubstituted 3,5-dimethyl-1H-pyrazole is challenging. This is because electrophilic attack tends to occur at a ring nitrogen atom rather than the C4 position, deactivating the ring towards further substitution[3][4]. A successful strategy involves temporarily protecting the N1 position with a group that can be easily removed, such as a 2-(methoxycarbonyl)ethyl group, to direct formylation to the C4 position, followed by deprotection[3][4].
Protocol:
-
N-Alkylation (Protection): React 3,5-dimethyl-1H-pyrazole with methyl acrylate. This adds a protecting group to the N1 position, leaving the C4 position as the most electron-rich site for electrophilic attack.
-
Vilsmeier-Haack Reaction: Treat the N-alkylated pyrazole with the Vilsmeier reagent (generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) at elevated temperatures (e.g., 90-100 °C)[3][5]. The Vilsmeier reagent is a mild electrophile suitable for formylating electron-rich heterocycles[6][7].
-
Hydrolysis and Decarboxylation (Deprotection): The resulting propionate ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., NaOH). Subsequent heating (e.g., to 250 °C) induces decarboxylation, cleanly removing the protecting group and yielding the desired intermediate, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde[3][4].
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization.
Step 2: Synthesis of this compound (Final Product)
Causality: With the formyl group in place, the final step is the protection of the remaining N-H group. The tert-butyloxycarbonyl (Boc) group is ideal as it provides excellent stability under a wide range of conditions but can be easily removed with acid when desired. The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).
Protocol:
-
Reaction Setup: Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in an aprotic solvent such as acetonitrile or dichloromethane.
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) and a suitable base. A non-nucleophilic organic base like triethylamine (TEA) is often used, and a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction[8].
-
Reaction Conditions: Stir the mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed sequentially with dilute acid (e.g., 0.5 N HCl) to remove the base and catalysts, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The final product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure solid product[8].
Spectral Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde Proton (-CHO): A sharp singlet is expected around δ 9.9-10.1 ppm.
-
Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups at the C3 and C5 positions, likely appearing around δ 2.4-2.7 ppm.
-
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet, integrating to 9 protons, is expected around δ 1.6-1.7 ppm.
¹³C NMR (100 MHz, CDCl₃):
-
Aldehyde Carbonyl (C=O): A signal in the downfield region, expected around δ 185-190 ppm.
-
Boc Carbonyl (C=O): A signal around δ 147-150 ppm.
-
Pyrazole Ring Carbons (C3, C4, C5): Signals for C3 and C5 would be in the δ 140-155 ppm range, while the C4 carbon (bearing the formyl group) would be around δ 115-125 ppm.
-
tert-Butyl Quaternary Carbon: Expected around δ 85-87 ppm.
-
tert-Butyl Methyl Carbons: A signal around δ 27-29 ppm.
-
Pyrazole Methyl Carbons: Signals in the upfield region, likely around δ 10-15 ppm.
IR Spectroscopy (ATR):
-
Aldehyde C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
Boc C=O Stretch: A strong absorption band around 1725-1750 cm⁻¹.
-
C-H Stretch (sp² and sp³): Bands in the 2850-3100 cm⁻¹ region.
Mass Spectrometry (ESI+):
-
[M+H]⁺: Expected at m/z = 225.12.
-
[M+Na]⁺: Expected at m/z = 247.10.
-
Fragmentation: A characteristic loss of the tert-butyl group (-57) or the entire Boc group (-101) is highly probable.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the orthogonal reactivity of its key functional groups.
-
Aldehyde Group Chemistry: The formyl group is a gateway to a vast array of chemical transformations. It readily undergoes nucleophilic addition and condensation reactions. This allows for its conversion into amines (via reductive amination), alcohols (via reduction), alkenes (via Wittig olefination), and various other heterocyclic rings (via condensation with bifunctional nucleophiles). This versatility makes it a powerful tool for library synthesis. For instance, 4-formylpyrazoles are widely used as precursors for pyrazole-fused pyridazines, pyrimidines, and other systems of medicinal interest[3][9].
-
N-Boc Group Chemistry: The Boc group provides robust protection during multi-step syntheses but can be cleanly cleaved under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane). This unmasks the N-H group, allowing for subsequent reactions such as N-arylation or N-alkylation, further expanding the accessible chemical space.
-
Application in Kinase and Enzyme Inhibition: The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. The ability to elaborate the C4 position and functionalize the N1 position allows for the precise positioning of pharmacophoric groups to interact with specific enzyme active sites. For example, related 4-(indol-3-yl)-pyrazole derivatives have been developed as potent inhibitors of tryptophan 2,3-dioxygenase (TDO2), an important target in cancer immunotherapy.
Safety and Handling
Based on analogous compounds like tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, this substance should be handled with care in a well-ventilated area, preferably a chemical fume hood[10].
-
Potential Hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[10]
-
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection[10][11].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult a full Safety Data Sheet before handling any chemical and perform a thorough risk assessment.
References
-
Bakr F. Abdel-Wahab, et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 21, 2026, from [Link]
- Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 1(1), 1-11.
- El-Shehry, M. F. (1993). STUDIES ON THE VILSMEIER-HAACK REACTION: PART XIII. NOVEL HETEROCYCLO-SUBSTITUTED 4,4′-bi-PYRAZOLYL DITHIOCARBAMATE DERIVATIVES.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved January 21, 2026, from [Link]
-
Lead Sciences. (n.d.). tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
-
Capot Chemical. (n.d.). MSDS of tert-butyl 1H-pyrazole-4-carboxylate. Retrieved January 21, 2026, from [Link]
-
MDPI. (2020). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
-
ResearchGate. (2017). 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks. Retrieved January 21, 2026, from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | C11H16N2O3 | CID 2795543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]
- 10. biosynth.com [biosynth.com]
- 11. fishersci.co.uk [fishersci.co.uk]
An In-Depth Technical Guide to ¹H and ¹³C NMR Spectral Data of Boc-Protected Formyl Pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-protected formyl pyrazoles are pivotal building blocks in medicinal chemistry, valued for their role in the synthesis of complex pharmaceutical agents. Their structural integrity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for their characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for a representative molecule, tert-butyl 4-formyl-1H-pyrazole-1-carboxylate. We will dissect the spectral features, explain the underlying principles governing chemical shifts, and provide field-proven experimental protocols to ensure accurate and reproducible results.
Introduction: The Significance of Boc-Formyl Pyrazoles
The pyrazole motif is a privileged scaffold in drug discovery, appearing in numerous approved drugs. The introduction of a formyl group (-CHO) provides a versatile chemical handle for further elaboration into a wide array of functional groups. Protecting the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group serves two critical functions:
-
Modulation of Reactivity: The electron-withdrawing nature of the Boc group deactivates the pyrazole ring towards certain electrophilic reactions while directing substitution patterns.
-
Prevention of Tautomerism: Unprotected pyrazoles can undergo annular tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms. This leads to signal averaging in NMR spectra, complicating interpretation[1][2]. N1-Boc protection locks the molecule in a single tautomeric form, resulting in sharp, well-defined NMR signals essential for unambiguous structural confirmation.
Given their synthetic importance, a comprehensive understanding of the NMR spectral characteristics of these intermediates is crucial for quality control, reaction monitoring, and final structure verification.
Synthesis of a Model Compound: tert-Butyl 4-Formyl-1H-pyrazole-1-carboxylate
To ground our spectral analysis in a real-world context, we first consider a standard synthesis protocol. The target compound is readily prepared from commercially available 1H-pyrazole-4-carboxaldehyde.
Experimental Protocol: Synthesis
A robust and scalable method for the N-Boc protection of 1H-pyrazole-4-carboxaldehyde is as follows[3]:
-
Dissolution: Dissolve 1H-pyrazole-4-carboxaldehyde (1.0 eq) in acetonitrile (MeCN).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. For enhanced reaction rates, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be included[3].
-
Reaction: Stir the mixture at room temperature overnight (approx. 18 hours).
-
Work-up: Concentrate the reaction mixture in vacuo. Dilute the resulting residue with water and perform an extraction with ethyl acetate (EtOAc).
-
Purification: Wash the combined organic phases with dilute HCl and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield the product, typically as a solid.
This straightforward procedure provides high-purity material suitable for detailed NMR analysis.
Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, the spectrum is characterized by three distinct, well-resolved singlets.
Causality of Chemical Shifts
The position (chemical shift, δ) of each proton signal is dictated by its local electronic environment. Electron-withdrawing groups, such as the formyl and Boc-carbonyl groups, pull electron density away from nearby protons, "deshielding" them from the applied magnetic field and shifting their signals downfield (to a higher ppm value)[4].
-
Formyl Proton (-CHO): This proton is directly attached to the highly deshielding carbonyl carbon. Its signal is the furthest downfield, appearing as a sharp singlet.
-
Pyrazole Ring Protons (H3 & H5): These protons are attached to an aromatic heterocycle and are deshielded by both the ring current and the electron-withdrawing effects of the adjacent formyl and N-Boc groups. In the C4-substituted isomer, H3 and H5 are chemically distinct but do not couple to each other, thus appearing as two separate singlets.
-
Boc Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C bonds. They are in an aliphatic, shielded environment, resulting in a strong singlet signal at the most upfield position, integrating to 9H[5].
Data Presentation: ¹H NMR of tert-Butyl 4-Formyl-1H-pyrazole-1-carboxylate
The following table summarizes the typical ¹H NMR data recorded in dimethyl sulfoxide-d₆ (DMSO-d₆).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Formyl (CHO) | ~9.93 | Singlet (s) | 1H |
| Pyrazole H5 | ~9.04 | Singlet (s) | 1H |
| Pyrazole H3 | ~8.22 | Singlet (s) | 1H |
| Boc (-C(CH₃)₃) | ~1.61 | Singlet (s) | 9H |
| Data sourced from reference[3]. |
graph "1H_NMR_Assignments" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Molecule structure mol [pos="0,0!", label=<"0" CELLBORDER="1" CELLSPACING="0">
"c1" BGCOLOR="#F1F3F4">tert-butyl 4-formyl-1H-pyrazole-1-carboxylate
"0" CELLBORDER="0" CELLSPACING="5"> "h_cho" BGCOLOR="#EA4335", STYLE="ROUNDED"> "#FFFFFF">CHO "h_h5" BGCOLOR="#4285F4", STYLE="ROUNDED"> "#FFFFFF">H5 "h_h3" BGCOLOR="#34A853", STYLE="ROUNDED"> "#FFFFFF">H3 "h_boc" BGCOLOR="#FBBC05", STYLE="ROUNDED"> "#FFFFFF">Boc (9H)
>]; // Chemical shift axis axis [pos="0,-2!", label="¹H Chemical Shift (δ, ppm)"]; p10 [pos="4,-2!", label="10"]; p8 [pos="2,-2!", label="8"]; p6 [pos="0,-2!", label="6"]; p4 [pos="-2,-2!", label="4"]; p2 [pos="-4,-2!", label="2"]; p0 [pos="-6,-2!", label="0"]; p10 -- p8 -- p6 -- p4 -- p2 -- p0 [style=invis]; // Signal assignments s_cho [pos="3.9,-1.5!", label="~9.93", fontcolor="#EA4335"]; s_h5 [pos="3.0,-1.5!", label="~9.04", fontcolor="#4285F4"]; s_h3 [pos="2.2,-1.5!", label="~8.22", fontcolor="#34A853"]; s_boc [pos="-4.4,-1.5!", label="~1.61", fontcolor="#FBBC05"]; // Connectors mol:h_cho:s -> s_cho [minlen=1]; mol:h_h5:s -> s_h5 [minlen=1]; mol:h_h3:s -> s_h3 [minlen=1]; mol:h_boc:s -> s_boc [minlen=1];
}graph "13C_NMR_Assignments" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Molecule structure mol [pos="0,0!", label=<"0" CELLBORDER="1" CELLSPACING="0">
"c1" BGCOLOR="#F1F3F4">tert-butyl 4-formyl-1H-pyrazole-1-carboxylate
"0" CELLBORDER="0" CELLSPACING="5"> "c_cho" BGCOLOR="#EA4335", STYLE="ROUNDED"> "#FFFFFF">CHO "c_boc_co" BGCOLOR="#FBBC05", STYLE="ROUNDED"> "#FFFFFF">Boc C=O "c_pz" BGCOLOR="#4285F4", STYLE="ROUNDED"> "#FFFFFF">Pyrazole "c_boc_q" BGCOLOR="#34A853", STYLE="ROUNDED"> "#FFFFFF">Boc Quat. C "c_boc_me" BGCOLOR="#5F6368", STYLE="ROUNDED"> "#FFFFFF">Boc Me
>]; // Chemical shift axis axis [pos="0,-2!", label="¹³C Chemical Shift (δ, ppm)"]; p200 [pos="6,-2!", label="200"]; p150 [pos="3,-2!", label="150"]; p100 [pos="0,-2!", label="100"]; p50 [pos="-3,-2!", label="50"]; p0 [pos="-6,-2!", label="0"]; p200 -- p150 -- p100 -- p50 -- p0 [style=invis]; // Signal assignments s_cho [pos="5.5,-1.5!", label="~186", fontcolor="#EA4335"]; s_boc_co [pos="3.2,-1.5!", label="~147", fontcolor="#FBBC05"]; s_pz [pos="1.5,-1.5!", label="120-146", fontcolor="#4285F4"]; s_boc_q [pos="-1.4,-1.5!", label="~86", fontcolor="#34A853"]; s_boc_me [pos="-5.2,-1.5!", label="~28", fontcolor="#5F6368"]; // Connectors mol:c_cho:s -> s_cho [minlen=1]; mol:c_boc_co:s -> s_boc_co [minlen=1]; mol:c_pz:s -> s_pz [minlen=1]; mol:c_boc_q:s -> s_boc_q [minlen=1]; mol:c_boc_me:s -> s_boc_me [minlen=1];
}
Sources
Unraveling the Enigma of CAS Number 1362779-79-7: A Case of Uncharted Chemical Territory
For Immediate Release
Shanghai, China – January 21, 2026 – In the vast and meticulously cataloged world of chemical compounds, the Chemical Abstracts Service (CAS) registry number serves as a unique and unambiguous identifier. However, extensive database searches for CAS number 1362779-79-7 have yielded no corresponding substance, presenting a rare case of an uncharacterized identifier within publicly accessible scientific and regulatory repositories. This lack of data precludes the creation of an in-depth technical guide as requested.
Typically, a CAS number is assigned to a specific chemical substance, allowing researchers, scientists, and drug development professionals to access a wealth of information regarding its properties, synthesis, safety, and applications. The absence of any information linked to CAS number 1362779-79-7 suggests several possibilities:
-
Typographical Error: The number may contain a typographical error, with one or more digits being incorrect.
-
Novel or Proprietary Substance: The CAS number could have been recently assigned to a novel compound that has not yet been publicly disclosed. It may be part of a confidential patent application or internal corporate research.
-
Data Entry Lag: There might be a delay between the assignment of the CAS number and its population in publicly searchable databases.
Without the foundational identification of the chemical entity, it is impossible to provide the requested in-depth technical guide. Key information required for such a guide, including molecular structure, physicochemical properties, synthesis methods, and analytical characterization protocols, remains unknown.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Verify the CAS Number: The primary and most crucial step is to double-check the accuracy of the CAS number 1362779-79-7. Cross-reference the number with the original source document, whether it be a patent, a scientific publication, or a corporate database.
-
Consult the Source: If the CAS number was obtained from a specific publication or patent, a thorough review of that document is warranted. It may contain the chemical name, structure, or other identifying information that can be used to perform a more targeted search.
-
Contact Chemical Abstracts Service: As the authoritative source for CAS registry numbers, the Chemical Abstracts Service may be able to provide information on the status of this particular number.
The scientific community relies on the precision and accessibility of chemical data. While the current mystery surrounding CAS number 1362779-79-7 prevents a detailed characterization, it also underscores the importance of accurate data citation and verification in research and development.
We remain committed to providing comprehensive and accurate scientific information. Should the identity of the substance corresponding to CAS number 1362779-79-7 become available, we will be prepared to develop the in-depth technical guide as originally envisioned.
The Role of the Boc Protecting Group in Modern Pyrazole Synthesis: A Guide to Strategy, Mechanism, and Execution
An In-Depth Technical Guide:
For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus is a cornerstone of molecular design, appearing in a vast array of therapeutic agents from anti-inflammatory drugs like Celecoxib to targeted oncology treatments.[1][2] However, the synthesis of precisely substituted pyrazoles presents a significant challenge due to the competing reactivity of its two nitrogen atoms and three carbon atoms. Regioselective functionalization is paramount, and achieving it efficiently requires a robust and predictable synthetic strategy.
This guide provides a deep dive into the use of the tert-butoxycarbonyl (Boc) protecting group, a critical tool for mastering the regioselective synthesis of complex pyrazoles. We will move beyond simple procedural descriptions to explore the underlying principles, mechanistic rationale, and practical execution of Boc-protected pyrazole chemistry, empowering you to leverage this strategy with confidence and precision.
The Strategic Imperative for N-Protection in Pyrazole Synthesis
The pyrazole ring, while aromatic, possesses distinct sites of reactivity that can lead to mixtures of isomers during functionalization. The primary challenges include:
-
Tautomerism: Unsubstituted or monosubstituted pyrazoles exist as a mixture of tautomers, complicating direct N-alkylation or N-arylation.
-
Competing C-H Acidity: The protons at the C3, C4, and C5 positions have different acidities, but direct deprotonation can often lack selectivity. Electrophilic aromatic substitution typically favors the C4 position due to the electronic nature of the ring.[3]
The introduction of a protecting group on one of the nitrogen atoms is the most effective strategy to overcome these issues. The Boc group has emerged as a particularly advantageous choice due to its unique combination of properties:
-
Robustness and Orthogonality: The Boc group is stable to a wide range of nucleophilic, basic, and catalytic hydrogenation conditions, allowing for extensive modification of the pyrazole core or other parts of the molecule.[4][5] Its lability under acidic conditions provides a clean and efficient deprotection pathway that is orthogonal to many other protecting groups.[6][7]
-
Directing Group Ability: Crucially, the bulky and electron-withdrawing Boc group serves as a powerful directing group for deprotonation. It sterically encumbers the N1 position and electronically acidifies the adjacent C5 proton, enabling highly regioselective lithiation and subsequent reaction with electrophiles at this position.[3][8]
This directing effect is the cornerstone of the Boc group's utility in modern pyrazole synthesis, transforming a potentially non-selective process into a predictable and high-yielding functionalization strategy.
Experimental Workflows: From Protection to Functionalization
This section details the core experimental protocols for a complete Boc-directed pyrazole synthesis campaign. The methodologies are designed to be self-validating, with clear rationales for each step.
The introduction of the Boc group is typically a straightforward and high-yielding reaction. The most common method involves the reaction of a pyrazole with di-tert-butyl dicarbonate, (Boc)₂O, in the presence of a base.
Causality Behind Experimental Choices:
-
Reagent: (Boc)₂O is a stable, easy-to-handle anhydride that acts as the electrophilic source of the "Boc⁺" equivalent.
-
Base: A non-nucleophilic base like triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) is used to deprotonate the pyrazole N-H, generating the pyrazolate anion, which is the active nucleophile.[9] DMAP is a more potent acylation catalyst and can be used in catalytic amounts to accelerate the reaction.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are used to prevent side reactions with the highly reactive (Boc)₂O.[10][11]
Detailed Step-by-Step Methodology: [10][12]
-
Setup: In a fume hood, suspend the starting pyrazole (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M) in a dry round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.05 eq.) to the suspension and stir until a clear solution is obtained (if the pyrazole is soluble).
-
Reagent Addition: Separately, prepare a solution of (Boc)₂O (1.05 eq.) in a small volume of DCM. Add this solution dropwise to the pyrazole mixture at room temperature. If the reaction is highly exothermic, an ice bath can be used to maintain control.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours). A common eluent system is a mixture of heptane and ethyl acetate.
-
Work-up: Upon completion, pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product is often pure enough for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.
| Base/Catalyst | Solvent | Typical Yield | Reference |
| Triethylamine (Et₃N) | DCM | >90% | [10] |
| DMAP (catalytic), Et₃N | DCM | >95% | [9] |
| None (neat) | PEG-400 | 95% | [9] |
| Pyridine | Pyridine | 94% (di-Boc) | [11] |
This step is the strategic core of the methodology. The N-Boc group directs deprotonation exclusively to the C5 position using a strong, non-nucleophilic base, typically an organolithium reagent or a lithium amide.
Mechanism of C5-Direction: The regioselectivity arises from a combination of steric and electronic factors. The bulky tert-butyl group of the Boc protectorate sterically hinders the approach of the base to the C3 position. Concurrently, the electron-withdrawing nature of the Boc group's carbonyl moiety inductively acidifies the adjacent C5 proton, making it the most kinetically favorable site for deprotonation by a strong base. This forms a stable 5-lithiated pyrazole intermediate, which is a potent nucleophile.[3][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. japsonline.com [japsonline.com]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
This guide provides an in-depth exploration of the synthetic pathway to obtain tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate, a key building block in modern medicinal chemistry and drug discovery. The narrative is structured to deliver not just a protocol, but a foundational understanding of the chemical principles and strategic considerations underpinning the synthesis.
Introduction: The Significance of Substituted Pyrazoles
Substituted pyrazoles are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities. The target molecule, this compound, is a particularly valuable intermediate. The presence of the formyl group at the 4-position offers a reactive handle for a myriad of chemical transformations, enabling the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen provides stability and enhances solubility in organic solvents, facilitating subsequent reactions. This guide will delineate a robust and reliable synthetic route, starting from readily available precursors.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a two-step approach starting from the commercially available 3,5-dimethyl-1H-pyrazole. The key transformations are:
-
N-protection: Introduction of the tert-butoxycarbonyl (Boc) group onto the pyrazole nitrogen. This is a crucial step as the unprotected pyrazole is less reactive in the subsequent formylation step.
-
Formylation: Introduction of the formyl group at the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation, known for its efficiency and regioselectivity in formylating electron-rich heterocyclic systems.
This strategic approach ensures a high-yielding and scalable synthesis, suitable for both research and developmental applications.
Part 1: Synthesis of the Core Precursor: 3,5-dimethyl-1H-pyrazole
The journey to our target molecule begins with the synthesis of the foundational pyrazole ring system. The most common and efficient method for preparing 3,5-dimethyl-1H-pyrazole is through the condensation of acetylacetone with hydrazine hydrate.[1]
Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Ethanol
-
Water
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.
-
To this solution, add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate (1.0 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude 3,5-dimethyl-1H-pyrazole can be purified by recrystallization from a suitable solvent such as ethanol/water or by sublimation.
Part 2: Protection of the Pyrazole Nitrogen: Synthesis of tert-Butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate
With the pyrazole core in hand, the next critical step is the introduction of the tert-butoxycarbonyl (Boc) protecting group. This is essential as N-unsubstituted 3,5-dimethyl-1H-pyrazole is known to be unreactive towards Vilsmeier-Haack formylation at the 4-position.[2] The Boc group serves to activate the ring towards electrophilic substitution and ensures the desired regioselectivity.
Experimental Protocol: Synthesis of tert-Butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate
Materials:
-
3,5-dimethyl-1H-pyrazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in the chosen solvent (DCM or MeCN) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) or a catalytic amount of DMAP to the solution.
-
To this stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 3: The Key Formylation Step: Vilsmeier-Haack Reaction
The final step in our synthetic sequence is the regioselective formylation of the Boc-protected pyrazole at the C4 position. The Vilsmeier-Haack reaction is a powerful and widely used method for this purpose.[3][4][5] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Mechanistic Insight: The Vilsmeier-Haack Reaction
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. The electron-rich pyrazole ring then acts as a nucleophile, attacking the Vilsmeier reagent to form a stable intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
tert-Butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or a viscous oil.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate (1.0 eq) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by a saturated solution of sodium bicarbonate until the mixture is basic (pH > 8).
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the pure this compound.
Summary of Reagents and Their Roles
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role | Key Considerations |
| Acetylacetone | C₅H₈O₂ | 100.12 | Pyrazole ring precursor | Readily available and cost-effective. |
| Hydrazine hydrate | H₆N₂O | 50.06 | Pyrazole ring precursor | Can be corrosive and toxic; handle with care. |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Boc protecting group source | Moisture sensitive. |
| Triethylamine | C₆H₁₅N | 101.19 | Base for Boc protection | Use anhydrous for best results. |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Vilsmeier reagent precursor | Use anhydrous for the Vilsmeier-Haack reaction. |
| Phosphorus oxychloride | POCl₃ | 153.33 | Vilsmeier reagent precursor | Highly corrosive and reacts violently with water. |
Visualizing the Synthetic Workflow
Caption: Synthetic pathway to the target molecule.
Mechanistic Diagram of the Vilsmeier-Haack Formylation
Caption: Mechanism of the Vilsmeier-Haack reaction.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and well-documented pathway to this compound. The individual steps are robust and high-yielding, making this methodology suitable for a range of applications from small-scale laboratory synthesis to larger-scale production. The strategic use of N-protection followed by a regioselective Vilsmeier-Haack formylation exemplifies a classic and effective approach in heterocyclic chemistry. The resulting formylated pyrazole is a versatile intermediate, poised for further elaboration into a diverse array of complex molecules with potential therapeutic applications.
References
- Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of Organic Chemistry, 42(12), 1818-1821.
-
(2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28283-28311. [Link]
- (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(phenyl)-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its applications as a precursor for the synthesis of heterocyclic compounds. International Journal of Organic Chemistry, 3(3), 187-194.
- (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(12), 4524-4536.
-
(2020). The Formylation of N,N‑Dimethylcorroles. The Journal of Organic Chemistry, 85(21), 13915-13923. [Link]
-
(2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]
- Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
- Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
-
PubMed. (2020). The Formylation of N,N‑Dimethylcorroles. Retrieved from [Link]
-
MDPI. (2024). CO 2 -Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Retrieved from [Link]
-
Scientific Research Publishing. (2014). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
Sources
- 1. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. growingscience.com [growingscience.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity profile, and its role as a versatile scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of this compound.
Compound Identification and Structural Elucidation
IUPAC Name: this compound
The structure of this compound features a pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted with methyl groups at positions 3 and 5, and a formyl (aldehyde) group at position 4. The nitrogen at position 1 is protected with a tert-butoxycarbonyl (Boc) group. This Boc protecting group is crucial for modulating the reactivity of the pyrazole ring and enhancing its solubility in organic solvents, making it a more tractable intermediate in multi-step syntheses.
Chemical Structure:
Key Structural Features:
-
Pyrazole Core: A privileged scaffold in medicinal chemistry known for its diverse biological activities.[1][2]
-
3,5-Dimethyl Substitution: These methyl groups influence the steric and electronic properties of the pyrazole ring, potentially impacting binding interactions with biological targets.
-
4-Formyl Group: A versatile chemical handle that can participate in a wide array of chemical transformations, allowing for the introduction of diverse functional groups.
-
N-Boc Protecting Group: Provides stability to the pyrazole ring during synthetic manipulations and can be readily removed under acidic conditions to reveal the N-H for further functionalization.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound can be logically approached in a two-step sequence: first, the formylation of the pyrazole core, followed by the protection of the ring nitrogen.
Overall Synthetic Scheme:
Sources
An In-depth Technical Guide to the Solubility of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate, a key intermediate in pharmaceutical research and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a predictive assessment based on structural analysis and outlines detailed experimental protocols for its empirical determination.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a common motif in a wide array of biologically active molecules. The presence of a formyl group provides a reactive handle for further synthetic transformations, while the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of modulating the reactivity of the pyrazole nitrogen. The additional methyl groups at the 3 and 5 positions influence the molecule's steric and electronic properties, which in turn can impact its biological activity and physical properties, including solubility. A clear understanding of its solubility in various organic solvents is paramount for its efficient synthesis, purification, and incorporation into drug discovery pipelines.
Predictive Analysis of Solubility
While specific experimental solubility data for this compound is not extensively available in public literature, a robust prediction of its solubility profile can be derived from its structural features and established principles of organic chemistry. The adage "like dissolves like" serves as a fundamental guide, where the polarity of the solute and solvent are the primary determinants of solubility.
The structure of this compound can be dissected into several key functional components that dictate its overall polarity and potential for intermolecular interactions:
-
Pyrazole Core: The pyrazole ring itself is a polar aromatic heterocycle containing two nitrogen atoms.
-
Formyl Group (-CHO): The aldehyde functionality is polar due to the carbon-oxygen double bond and can act as a hydrogen bond acceptor.
-
tert-Butyl Carboxylate Group (-COOBut): The bulky, nonpolar tert-butyl group will decrease the overall polarity of the molecule and may sterically hinder interactions. The carboxylate moiety, however, introduces polarity and potential hydrogen bond accepting sites.
-
Dimethyl Substitution: The two methyl groups are nonpolar and will contribute to the lipophilicity of the molecule.
Based on this analysis, this compound is expected to be a moderately polar compound. Its solubility will be favored in solvents that can engage in dipole-dipole interactions and potentially act as hydrogen bond acceptors.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant dissolution in nonpolar, hydrocarbon-based solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents have significant dipole moments and can effectively solvate the polar regions of the pyrazole derivative. Acetone and ethyl acetate, with their carbonyl groups, can also act as hydrogen bond acceptors for the formyl proton. |
| Polar Protic | Methanol, Ethanol | Moderate | While these solvents are polar, their ability to form strong hydrogen bond networks with themselves may slightly hinder the dissolution of the solute compared to polar aprotic solvents. However, they can act as hydrogen bond donors to the carbonyl and formyl oxygens. |
| Highly Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are highly polar, aprotic solvents with a strong capacity for dissolving a wide range of organic compounds. Pyrazole and its derivatives generally show good solubility in these solvents.[1] |
Experimental Determination of Solubility
To move beyond prediction and obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe established methods for determining the solubility of a solid organic compound in various organic solvents.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Isothermal Shake-Flask Method
This gravimetric method is a reliable and widely used technique for determining equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility (S) can be calculated in g/L or mol/L using the following formula:
S (g/L) = (mass of solute in g) / (volume of solvent in L)
The following diagram illustrates the workflow for the isothermal shake-flask method.
High-Throughput Screening (HTS) Method using HPLC/GC
For a more rapid assessment of solubility across a wider range of solvents, a high-throughput method coupled with a chromatographic technique is often employed.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations by diluting the stock solution. Analyze these standards using HPLC or GC to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: In a 96-well plate, add a small, known amount of the solid compound to each well.
-
Solvent Addition: Add a known volume of each test solvent to the respective wells.
-
Equilibration: Seal the plate and agitate it at a constant temperature for a set period.
-
Centrifugation: Centrifuge the plate to pellet the undissolved solid.
-
Sampling and Dilution: Carefully transfer a small aliquot of the supernatant from each well to a new plate and dilute with a suitable solvent for chromatographic analysis.
-
Analysis: Inject the diluted samples into the HPLC or GC system.
-
Calculation: Determine the concentration of the saturated solution from the peak area using the calibration curve.
The following diagram illustrates the workflow for the HTS solubility determination method.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solubility (g/L) | Solubility (mol/L) |
| Hexane | To be determined | To be determined |
| Toluene | To be determined | To be determined |
| Dichloromethane | To be determined | To be determined |
| Ethyl Acetate | To be determined | To be determined |
| Acetone | To be determined | To be determined |
| Acetonitrile | To be determined | To be determined |
| Methanol | To be determined | To be determined |
| Ethanol | To be determined | To be determined |
| Dimethylformamide | To be determined | To be determined |
| Dimethyl Sulfoxide | To be determined | To be determined |
The results from these experiments will provide crucial insights for chemists and pharmaceutical scientists. For instance, solvents with high solubility would be ideal for reaction media and for preparing concentrated stock solutions. Solvents with moderate solubility might be suitable for purification by crystallization, where the compound is soluble at elevated temperatures but precipitates upon cooling. A poor solvent can be used as an anti-solvent in crystallization processes.
Conclusion
While a definitive experimental value for the solubility of this compound in various organic solvents requires empirical determination, a strong predictive framework can be established based on its molecular structure. The protocols outlined in this guide provide robust methodologies for obtaining this critical data. A thorough understanding of the solubility of this important building block will undoubtedly facilitate its application in the synthesis of novel therapeutic agents and accelerate the drug development process.
References
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Link]
-
American Chemical Society. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 881-883. [Link]
Sources
The Advent of a Versatile Scaffold: Discovery and Foundational Synthesis of Substituted 4-Formylpyrazoles
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs. Among its myriad derivatives, substituted 4-formylpyrazoles represent a uniquely valuable class, serving as pivotal intermediates for the synthesis of complex molecular architectures. The introduction of the C4-formyl group—a versatile synthetic handle—unlocks limitless possibilities for derivatization, enabling the exploration of vast chemical space in drug discovery programs. This technical guide provides an in-depth exploration of the historical context, discovery, and seminal synthetic methodologies for accessing substituted 4-formylpyrazoles. We will delve into the foundational Knorr pyrazole synthesis, elucidate the challenges of C4-functionalization, and detail the breakthrough application of the Vilsmeier-Haack reaction, which remains the most robust and widely adopted method for their preparation. This guide integrates mechanistic insights, detailed experimental protocols, and the strategic rationale behind key synthetic choices, offering a comprehensive resource for researchers in organic synthesis and pharmaceutical development.
Introduction: The Strategic Importance of the Pyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various biological interactions have cemented its role in a wide range of therapeutics. Marketed drugs containing the pyrazole motif span numerous indications, from oncology (e.g., Ruxolitinib, Axitinib) to erectile dysfunction (Sildenafil) and HIV (Lenacapavir), underscoring the scaffold's therapeutic versatility.[2]
The functionalization of the pyrazole ring is key to modulating its pharmacological profile. While positions 1, 3, and 5 are often defined during the initial ring-forming reaction, the C4 position presents a unique opportunity for strategic modification. Electrophilic substitution reactions preferentially occur at this electron-rich C4 position, making it an ideal site for introducing functional groups.[1][3] Of these, the formyl group (-CHO) is arguably the most powerful. It serves as a versatile synthetic linchpin, readily participating in a vast array of chemical transformations—including reductive amination, oxidation, olefination, and condensation reactions—to generate diverse libraries of novel compounds. This guide focuses on the discovery and first synthesis of 4-formylpyrazoles, a critical development that significantly expanded the synthetic utility of the pyrazole scaffold.
Historical Context: The Dawn of Pyrazole Synthesis
The Knorr Synthesis: A Foundational Discovery (1883)
The journey into pyrazole chemistry began in 1883 with Ludwig Knorr.[1] The first synthesis of a substituted pyrazole was achieved through the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound, a reaction now famously known as the Knorr pyrazole synthesis.[1][4] This method remains a straightforward and principal approach for constructing the pyrazole core.[4]
The reaction proceeds via the initial condensation of hydrazine onto one of the carbonyl groups of the 1,3-diketone, followed by cyclization and dehydration to yield the aromatic pyrazole ring. A significant challenge, however, arises when using unsymmetrical 1,3-diketones, as the reaction can produce a mixture of two regioisomers, complicating purification and reducing the yield of the desired product.[5]
Caption: The Knorr Pyrazole Synthesis Workflow.
The Challenge of C4-Functionalization
With the pyrazole core readily accessible, attention turned to its functionalization. The pyrazole ring is an electron-rich aromatic system. Quantum chemical calculations and experimental evidence show that the C4 position has the highest electron density, making it the most susceptible to electrophilic attack.[1] This inherent reactivity provided a clear theoretical pathway for introducing substituents directly onto the ring, setting the stage for the development of a targeted formylation method.
The Vilsmeier-Haack Reaction: A Breakthrough in C4-Formylation
The first reliable and high-yielding method for the synthesis of substituted 4-formylpyrazoles emerged from the application of the Vilsmeier-Haack reaction. This reaction, discovered in 1927, is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] Its application to the pyrazole system proved to be a pivotal moment, providing routine access to the 4-formyl scaffold.
The classic Vilsmeier-Haack reagent is an electrophilic iminium salt, the "Vilsmeier reagent," generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[7][8] The reaction of this powerful electrophile with a pyrazole precursor, typically a hydrazone, results in both cyclization to form the pyrazole ring and concurrent formylation at the C4 position in a one-pot procedure.[9][10]
Mechanism of Action
The Vilsmeier-Haack reaction on a hydrazone precursor is a sophisticated sequence of events that masterfully combines cyclization and formylation.
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ in an exothermic reaction to form the highly electrophilic chloroiminium ion (Vilsmeier reagent).
-
Cyclization and Electrophilic Attack: The hydrazone substrate undergoes cyclization, driven by the reaction conditions. The newly formed, electron-rich pyrazole ring then acts as a nucleophile, attacking the Vilsmeier reagent at the C4 position.
-
Formation of Iminium Intermediate: This electrophilic substitution forms a new C-C bond and a tetrahedral intermediate, which then eliminates a stable leaving group to generate a C4-iminium salt.
-
Hydrolysis: The reaction mixture is quenched with water. The iminium salt is readily hydrolyzed during aqueous work-up to liberate the final 4-formylpyrazole product.
Caption: Synthetic transformations of the 4-formylpyrazole core.
This synthetic flexibility has been exploited to develop compounds with a wide range of biological activities, including:
-
Antimicrobial Agents: The formyl group can be condensed with hydrazides or amines to form Schiff bases and other derivatives that exhibit significant antibacterial and antifungal properties. [9][11]* Anticancer Agents: 4-Formylpyrazoles serve as key intermediates in the synthesis of kinase inhibitors and other antiproliferative compounds. [12][13]* Anti-inflammatory Drugs: The scaffold is present in molecules designed to target enzymes involved in the inflammatory cascade. [11][14]
Conclusion
The journey from Knorr's initial synthesis of the pyrazole ring to the efficient, large-scale production of substituted 4-formylpyrazoles marks a significant arc in the history of heterocyclic chemistry. The application of the Vilsmeier-Haack reaction was the critical breakthrough, transforming the challenging task of C4-formylation into a routine and reliable laboratory procedure. This development unlocked the full potential of the pyrazole scaffold, providing medicinal chemists with a powerful and versatile intermediate. The 4-formyl group acts as a robust synthetic handle, enabling the systematic exploration of chemical space and fueling the discovery of novel therapeutics. The principles and protocols detailed in this guide remain fundamental to the field, and the 4-formylpyrazole core continues to be a highly valued building block in the ongoing quest for new and effective medicines.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6523. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Molecules, 27(19), 6297. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Pharmaceuticals, 15(7), 833. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering, 7(10), 2215-2223. [Link]
-
Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. (2023). ResearchGate. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Journal of Nuclear Medicine & Radiation Therapy, 5(250). [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2020). Chemical Methodologies, 4(4), 438-447. [Link]
-
The Significance of Pyrazole Derivatives in Modern Drug Discovery. (N/A). NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (N/A). Pharmaguideline. [Link]
-
Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl)-4-chlorobenzenes. (2001). Asian Journal of Chemistry, 13(1), 373-375. [Link]
-
Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. (2014). ResearchGate. [Link]
-
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). European Chemical Bulletin, 3(12), 1104-1106. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. [Link]
-
4-Formylpyrazoles: Applications in Organic Synthesis. (2019). ResearchGate. [Link]
-
Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. (2017). Journal of the Serbian Chemical Society, 82(9), 947-960. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27357-27383. [Link]
-
Vilsmeier-Haack Reaction. (N/A). Organic Chemistry Portal. [Link]
-
Structure of different drugs based on (a) pyrazoles and (b) some of... (2023). ResearchGate. [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 2011-2022. [Link]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. chemmethod.com [chemmethod.com]
- 10. asianpubs.org [asianpubs.org]
- 11. scispace.com [scispace.com]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
An In-Depth Technical Guide to the Stability and Storage of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
Introduction: A Key Building Block for Modern Drug Discovery
This compound (CAS No. 844891-13-0) is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a Boc-protected pyrazole core functionalized with an aldehyde and two methyl groups, makes it an invaluable intermediate for the synthesis of a wide array of complex target molecules, including kinase inhibitors, GPCR modulators, and other biologically active compounds.
The integrity of such a crucial starting material is paramount. The presence of degradation products can lead to failed reactions, the formation of unwanted side-products, and compromised purity in the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical stability of this reagent, outlines its potential degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and stability assessment. The insights herein are grounded in the principles of physical organic chemistry and are designed to empower researchers to maintain the fidelity of this compound throughout the discovery and development lifecycle.
Section 1: Physicochemical and Structural Profile
Understanding the fundamental properties of a molecule is the first step in predicting its behavior. The key structural features of this compound are the acid-labile tert-butoxycarbonyl (Boc) protecting group, the reactive formyl (aldehyde) group, and the stable, substituted pyrazole ring.
| Property | Data | Source |
| CAS Number | 844891-13-0 | Guidechem[1] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | Guidechem[1] |
| Molecular Weight | 224.26 g/mol | (Calculated) |
| Physical Form | Solid | Inferred |
| Purity (Typical) | ≥95% | Guidechem[1] |
Section 2: Chemical Stability and Potential Degradation Pathways
The stability of this compound is primarily dictated by the reactivity of its aldehyde and N-Boc functional groups. While the dimethyl-pyrazole ring is robust, these appendages represent potential points of vulnerability under suboptimal conditions.
Inherent Reactivity of Functional Groups
-
Formyl (Aldehyde) Group: The aldehyde is the most susceptible site. It is prone to oxidation by atmospheric oxygen, which converts it to the corresponding carboxylic acid (4-carboxy-3,5-dimethyl-1H-pyrazole-1-carboxylate derivative). This is a common failure mode for many aldehyde-containing reagents and can be accelerated by light, heat, or the presence of metal catalysts.
-
N-Boc Group: The tert-butoxycarbonyl group is a well-known acid-labile protecting group. Its purpose is to temporarily mask the pyrazole nitrogen. Exposure to acidic conditions—even trace amounts of acid contaminants in solvents or on glassware—can lead to its cleavage, yielding the unprotected 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
-
Pyrazole Core: The 3,5-dimethyl-1H-pyrazole ring itself is an aromatic heterocycle and is generally very stable under typical laboratory conditions.
Predicted Degradation Pathways
Based on the functional group analysis, two primary degradation pathways can be anticipated. Proactive measures to mitigate these pathways are essential for preserving the compound's integrity.
Caption: Predicted degradation pathways for the title compound.
Section 3: Recommended Storage and Handling Protocols
To mitigate the risks of oxidative degradation and acidic deprotection, a multi-faceted storage strategy is required. The following conditions are derived from best practices for analogous chemical structures and are designed to maximize shelf-life.[2][3][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows the rate of all potential chemical reactions, including oxidation and hydrolysis. Avoids the higher kinetic energy associated with ambient temperatures.[2][3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly preventing the oxidation of the sensitive aldehyde group to a carboxylic acid.[2] |
| Light | Amber, light-blocking vial | Protects the compound from UV radiation, which can catalyze the formation of free radicals and accelerate oxidative degradation. |
| Moisture | Tightly sealed container in a desiccator or dry environment | Prevents hydrolysis of the Boc group (if acidic moisture is present) and minimizes water-mediated degradation pathways. |
Handling Best Practices:
-
Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Use clean, dry spatulas and glassware to avoid introducing contaminants.
-
After dispensing the required amount, flush the vial headspace with an inert gas before re-sealing.
Section 4: Experimental Design for Stability Assessment
A robust stability assessment program is not merely a quality control measure; it is a self-validating system that confirms the integrity of your starting material. The following protocols provide a framework for this assessment.
Workflow for Comprehensive Stability Testing
The overall logic of stability testing involves establishing a baseline, subjecting the material to stress, and analyzing the outcome. This workflow ensures that any observed changes are directly attributable to the applied stress conditions.
Caption: A logical workflow for assessing chemical stability.
Protocol: Time-Zero (t=0) Characterization
Objective: To establish an authoritative baseline of purity and identity for a specific lot of the compound.
Methodology:
-
Sample Preparation: Accurately weigh ~1-2 mg of the compound and dissolve in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of 1 mg/mL.
-
HPLC-UV Analysis:
-
Inject the sample onto a calibrated High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
-
Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the main peak from any impurities.
-
Record the peak area percentage of the main component at a relevant wavelength (e.g., 254 nm). This is the initial purity value.
-
-
LC-MS Analysis:
-
Inject the sample into an LC-MS system to confirm the mass-to-charge ratio (m/z) of the parent compound ([M+H]⁺ expected: 225.12). This confirms identity.
-
-
¹H NMR Spectroscopy:
-
Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a proton NMR spectrum. Confirm that all expected proton signals are present and that their integrations and chemical shifts match the known structure. This validates the molecular structure.
-
Protocol: Forced Degradation Study
Objective: To intentionally degrade the sample under controlled stress conditions to identify potential degradation products and understand stability limits.
Methodology:
-
Prepare five separate vials of the compound solution (e.g., 1 mg/mL in acetonitrile/water).
-
Acidic Stress: Add 0.1 N HCl. Incubate at 40°C for 24 hours.
-
Basic Stress: Add 0.1 N NaOH. Incubate at 40°C for 24 hours.
-
Oxidative Stress: Add 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Stress: Store the vial (as a solid) in an oven at 60°C for 48 hours, then dissolve for analysis.
-
Photolytic Stress: Expose the solution to a calibrated light source (ICH Q1B option) for a defined period.
-
Analysis: Analyze each stressed sample by LC-MS. Compare the chromatograms to the t=0 sample. Identify the major degradation peaks and use their mass data to propose structures (e.g., a +16 Da shift suggests oxidation; a -100 Da shift suggests loss of the Boc group).
Section 5: Safety and Handling Precautions
While specific toxicological data for this compound is limited, information from structurally similar pyrazole aldehydes provides a basis for safe handling guidelines.[3][4][5]
-
Hazard Statements: Based on analogous compounds, it should be treated as harmful if swallowed (H302), a potential skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3][4][5]
-
Personal Protective Equipment (PPE):
-
First Aid:
Conclusion
The long-term stability of this compound is achievable through diligent and scientifically-informed practices. The primary vulnerabilities of the molecule—the aldehyde and the N-Boc group—are readily protected by a storage protocol centered on refrigeration (2-8°C) under an inert atmosphere, protected from light and moisture . By implementing the recommended handling procedures and utilizing the described analytical methods to validate lot integrity, researchers and drug development professionals can ensure the reliability and consistency of this critical synthetic intermediate, thereby safeguarding the success of their scientific endeavors.
References
-
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate . Lead Sciences. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . National Institutes of Health (NIH). [Link]
-
MSDS of tert-butyl 1H-pyrazole-4-carboxylate . Capot Chemical. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate - Lead Sciences [lead-sciences.com]
- 3. tert-butyl 4-formyl-1H-pyrazole-1-carboxylate | 821767-61-7 [sigmaaldrich.com]
- 4. tert-butyl 4-formyl-1H-pyrazole-1-carboxylate | 821767-61-7 [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
Methodological & Application
Application Notes and Protocols: Reductive Amination Reactions Using tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
Authored by: [Your Name/Organization], Senior Application Scientist
Introduction: The Strategic Importance of Pyrazoles and Reductive Amination in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics for a wide range of diseases, including cancer, inflammation, and infectious agents.[1][2][3] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][4] The introduction of amine functionalities to the pyrazole core via robust and efficient chemical transformations is a key strategy for generating novel drug candidates with diverse biological activities.
Reductive amination is a cornerstone of amine synthesis in pharmaceutical development, prized for its efficiency, broad substrate scope, and amenability to one-pot procedures.[5][6] This powerful reaction transforms a carbonyl group into an amine through an intermediate imine, offering a more controlled alternative to direct alkylation of amines, which often suffers from over-alkylation.[7] The reaction is highly valuable in green chemistry due to its potential for catalytic, one-pot execution under mild conditions.[5]
This guide provides a detailed technical overview and actionable protocols for the reductive amination of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate, a versatile building block for the synthesis of novel pyrazole-containing compounds. We will delve into the mechanistic underpinnings of the reaction, explore the selection of appropriate reagents, and provide step-by-step protocols for conducting this transformation successfully.
Understanding the Reaction: The Mechanism of Reductive Amination
Reductive amination is a two-step process that is often carried out in a single pot.[6][8] The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to yield a protonated imine, or iminium ion. The subsequent reduction of this iminium ion by a hydride-based reducing agent furnishes the final amine product.
Diagram 1: General Mechanism of Reductive Amination
Caption: A simplified workflow of the reductive amination process.
The choice of reducing agent is critical to the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting aldehyde. Milder reducing agents are generally preferred to prevent the premature reduction of the carbonyl compound.[7]
Selecting the Right Tools: A Comparative Overview of Common Reducing Agents
Several hydride-based reducing agents are commonly employed for reductive amination, each with its own advantages and limitations. The selection of the most suitable reagent depends on the specific substrates, desired reaction conditions, and the presence of other functional groups.
| Reducing Agent | Formula | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and selective, tolerates a wide range of functional groups. Often the reagent of choice for general reductive aminations.[5][9][10] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines in the presence of aldehydes and ketones.[6][7] Highly toxic and requires careful handling. | Methanol (MeOH), Ethanol (EtOH) |
| Sodium Borohydride | NaBH₄ | Less expensive but can also reduce the starting aldehyde or ketone.[7][10] Often used in a two-step procedure where the imine is pre-formed.[9] | Methanol (MeOH), Ethanol (EtOH) |
For the reductive amination of this compound, Sodium Triacetoxyborohydride (STAB) is the recommended reducing agent due to its high selectivity, mildness, and broad functional group tolerance. This minimizes the risk of side reactions and generally leads to cleaner reaction profiles and higher yields.
Experimental Protocols
The following protocols provide a starting point for the reductive amination of this compound with primary and secondary amines. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Diagram 2: Experimental Workflow for Reductive Amination
Caption: A general experimental workflow for one-pot reductive amination.
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup (optional but recommended)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 equivalent).
-
Dissolve the aldehyde in anhydrous DCM or DCE (approximately 0.1 M concentration).
-
Add the desired primary or secondary amine (1.0 - 1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents) to the reaction mixture. Note: The addition of STAB may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amine.
Causality and Field-Proven Insights
-
Solvent Choice: Anhydrous chlorinated solvents like DCM and DCE are preferred as they are compatible with STAB and effectively solubilize the reactants.[9][10] Protic solvents like methanol are generally avoided with STAB as they can react with the reducing agent.[10]
-
Stoichiometry: A slight excess of the amine and reducing agent is often used to ensure complete consumption of the limiting aldehyde.
-
Pre-formation of the Imine: Allowing the aldehyde and amine to stir together before the addition of the reducing agent can improve yields, especially for less reactive pairs.
-
Acid Catalysis: For less reactive ketones or hindered aldehydes, the addition of a catalytic amount of acetic acid can accelerate imine formation.[9] However, for most aldehydes, this is not necessary.
-
Workup: The aqueous bicarbonate quench neutralizes any remaining acid and decomposes the excess reducing agent.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature; Inactive reducing agent. | Allow the reaction to stir for a longer period. If no further progress is observed, consider gentle heating (e.g., 40 °C). Ensure the STAB is fresh and has been stored under anhydrous conditions. |
| Formation of Alcohol Byproduct | Reduction of the starting aldehyde. | This is less common with STAB but can occur if the imine formation is slow. Ensure the amine is of good quality and consider pre-forming the imine for a longer duration before adding STAB. |
| Dialkylation of Primary Amines | The product secondary amine reacts with another molecule of the aldehyde. | This is generally not a significant issue in reductive amination compared to direct alkylation.[7] If observed, using a slight excess of the primary amine can help. |
Conclusion
Reductive amination is a highly reliable and versatile method for the synthesis of pyrazole-containing amines. By utilizing this compound as a key building block and employing a well-chosen reducing agent like sodium triacetoxyborohydride, researchers and drug development professionals can efficiently access a wide array of novel compounds for further investigation. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this important transformation in the laboratory.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
- Gomha, S. M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2139-2157.
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]
-
YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
-
ResearchGate. (2025, January 8). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
-
ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: The Strategic Utility of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate in Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of biological target.[1][2] Pyrazole derivatives are central components in a multitude of clinically approved drugs, demonstrating a wide array of biological activities including anti-inflammatory, anti-cancer, and antimicrobial effects.[3][4] Their value lies in their stable aromatic nature and their ability to act as versatile hydrogen bond donors and acceptors, enabling precise interactions within protein active sites.
This guide focuses on a particularly valuable, functionalized building block: tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate . The strategic placement of functional groups—two methyl groups for steric and electronic influence, a Boc-protected nitrogen for synthetic control, and a reactive aldehyde at the C4 position—makes this compound an exceptionally powerful intermediate for the rapid construction of diverse molecular libraries aimed at complex biological targets like protein kinases.[5][6] We will explore its synthesis, key chemical transformations, and provide detailed protocols for its application in drug discovery workflows.
Physicochemical and Structural Data
A clear understanding of a reagent's basic properties is fundamental to its effective use in synthesis. The key data for the title compound are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 844891-13-0[7] |
| Molecular Formula | C₁₁H₁₆N₂O₃[8] |
| Molecular Weight | 224.26 g/mol [8] |
| Appearance | Typically an off-white to yellow solid |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMF) |
Synthesis and Characterization: A Strategic Approach
The synthesis of this compound requires a strategic sequence due to the inherent reactivity of the pyrazole ring system.
Synthetic Strategy: Overcoming Reactivity Challenges
Direct formylation of the parent 3,5-dimethylpyrazole at the C4 position using the Vilsmeier-Haack reaction is known to be challenging or unsuccessful when the pyrazole nitrogen (N1) is unsubstituted.[9] The free N-H proton can interfere with the Vilsmeier reagent. Conversely, while protecting the nitrogen with an electron-withdrawing tert-butyloxycarbonyl (Boc) group is a common strategy to control subsequent reactions, this group deactivates the aromatic ring, making it less susceptible to electrophilic substitution like the Vilsmeier-Haack reaction.[10]
Therefore, a more robust and logical synthetic pathway involves a two-step process: (1) Boc-protection of the starting pyrazole, followed by (2) a directed ortho-metalation and formylation. This approach leverages the Boc group as a directing element to achieve specific C4 functionalization.
Caption: Synthetic workflow for the target compound.
Detailed Synthesis Protocol
Protocol 1: Synthesis of this compound
Step 1: tert-Butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate
-
To a stirred solution of 3,5-dimethylpyrazole (1.0 eq., e.g., 9.61 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere, add triethylamine (1.2 eq., 16.7 mL, 120 mmol).[11]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq., 24.0 g, 110 mmol) portion-wise at room temperature. A catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq.) can be added to accelerate the reaction.[12]
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate (200 mL) and wash sequentially with water (2x 100 mL) and brine (1x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which is often pure enough for the next step. If necessary, purify by column chromatography on silica gel.
Step 2: this compound
-
Safety Note: This step involves pyrophoric reagents and must be performed under a strictly anhydrous, inert atmosphere (Nitrogen or Argon) using oven-dried glassware and syringe techniques.
-
Dissolve the Boc-protected pyrazole from Step 1 (1.0 eq., e.g., 19.6 g, 100 mmol) in anhydrous THF (250 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq. of a 2.5 M solution in hexanes, 44 mL, 110 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C. The Boc group directs this lithiation to the C4 position.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq., 11.6 mL, 150 mmol) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 100 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x 150 mL). Combine the organic layers, wash with brine (1x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure title compound.
Characterization
-
¹H NMR: Expect singlets for the Boc-protons (~1.6 ppm), two methyl groups on the pyrazole ring (~2.5 ppm), and the aldehyde proton (~9.9 ppm).
-
¹³C NMR: Signals corresponding to the Boc carbonyl, quaternary Boc carbon, the pyrazole ring carbons, the two methyl carbons, and the aldehyde carbonyl carbon.
-
Mass Spectrometry (MS): The calculated mass should be confirmed by high-resolution mass spectrometry (HRMS).
Core Application: Reductive Amination for Library Synthesis
The aldehyde functionality is a gateway for introducing molecular diversity. Reductive amination is arguably the most powerful tool for this purpose in drug discovery, enabling the formation of C-N bonds to introduce a vast array of side chains.[13]
Rationale and Mechanistic Insight
The reaction proceeds via the initial formation of a Schiff base (or iminium ion) between the pyrazole aldehyde and a primary or secondary amine. This intermediate is then reduced in situ to the corresponding amine. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this transformation because it is a mild and selective hydride donor that readily reduces the protonated iminium ion intermediate but is slow to react with the starting aldehyde, thus minimizing side reactions.[14]
Caption: General workflow for library synthesis via reductive amination.
General Protocol for Reductive Amination
Protocol 2: Synthesis of N-Substituted Aminomethyl Pyrazoles
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. Progress can be monitored by TLC or LC-MS.
-
To this mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature overnight (12-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or preparative HPLC to obtain the pure amine derivative.
Data Presentation: Example Library
This protocol can be used to generate a library of compounds. The table below illustrates potential products from readily available amines.
| Amine Input | Product Structure | Product MW ( g/mol ) |
| Benzylamine | tert-Butyl 4-((benzylamino)methyl)-3,5-dimethyl-1H-pyrazole-1-carboxylate | 315.42 |
| Morpholine | tert-Butyl 4-(morpholinomethyl)-3,5-dimethyl-1H-pyrazole-1-carboxylate | 295.38 |
| 4-Fluoroaniline | tert-Butyl 4-(((4-fluorophenyl)amino)methyl)-3,5-dimethyl-1H-pyrazole-1-carboxylate | 319.38 |
Application Showcase: Scaffolding for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[15] Many kinase inhibitors bind to the ATP-binding site. The pyrazole scaffold is adept at forming key hydrogen bonds with the "hinge region" of the kinase domain. The C4-substituent, derived from our title compound, can be elaborated to extend into the solvent-exposed region, providing opportunities to enhance potency and selectivity.[16]
Caption: Simplified kinase signaling pathway showing competitive ATP inhibition.
A hypothetical workflow to a kinase inhibitor scaffold could involve:
-
Reductive Amination: Synthesize a C4-aminomethyl derivative using Protocol 2 to add a desired side chain.
-
Boc Deprotection: Remove the Boc group using an acid like trifluoroacetic acid (TFA) in DCM to reveal the pyrazole N-H.[10]
-
N-Arylation: Couple the deprotected pyrazole with a functionalized (hetero)aryl halide via a Buchwald-Hartwig or SNAr reaction to install a hinge-binding moiety.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its carefully arranged functional groups allow for controlled, sequential modifications, enabling the efficient synthesis of complex and diverse molecular libraries. The protocols and strategies outlined here provide a robust framework for leveraging this building block in the rational design of novel therapeutics, particularly in the competitive and impactful field of kinase inhibitor discovery.
References
-
Faria, J. V., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(8), 1347. Available at: [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 25(16), 3748. Available at: [Link]
-
Bousfiha, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. Available at: [Link]
-
Tripathi, S., et al. (2020). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 63(1), 312-327. Available at: [Link]
-
Patil, S. A., et al. (2019). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research (IJFMR), 1(4). Available at: [Link]
-
Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. Available at: [Link]
-
Pisár, M., et al. (2018). Figure: Two independent routes leading to Boc-protected pyrazoles 5 and 3. ResearchGate. Available at: [Link]
-
Khidre, R. E., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 195-243. Available at: [Link]
-
Barnela, S. B., & Pandit, S. S. (1993). STUDIES ON THE VILSMEIER-HAACK REACTION: PART XIII. NOVEL HETEROCYCLO-SUBSTITUTED 4,4′-bi-PYRAZOLYL DITHIOCARBAMATE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 80(1-4), 73-78. Available at: [Link]
-
Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research, 14(2), 113-119. Available at: [Link]
-
Kareem, H. S., et al. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 452-463. Available at: [Link]
-
Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. Available at: [Link]
-
Khidre, R. E., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]
-
ChemTik (n.d.). 844891-13-0 this compound. ChemTik. Available at: [Link]
-
Liu, G., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Journal of Chemical Research. Available at: [Link]
-
Wikipedia (n.d.). 3,5-Dimethylpyrazole. Wikipedia. Available at: [Link]
-
Reiser, O. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. Available at: [Link]
- Malkov, A. V. (2010). Improved method for the synthesis of substituted formylamines and substituted amines. Google Patents.
-
Theaker, J. P., et al. (2018). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Advanced Synthesis & Catalysis, 360(6), 1060-1066. Available at: [Link]
-
PubChem (n.d.). This compound. PubChem. Available at: [Link]
-
Zhang, H., et al. (2017). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Journal of azerbaijan chemical society. Available at: [Link]
-
Metz, T., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(21), 7380. Available at: [Link]
-
Tang, Z., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6296. Available at: [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijfmr.com [ijfmr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemsigma International Co., Ltd. [chemsigma.com]
- 8. This compound | C11H16N2O3 | CID 2795543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling [mdpi.com]
- 11. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Synthesis of Pyrazole-Based Kinase Inhibitors from a Formyl Precursor: An Application and Protocol Guide
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous kinase inhibitors.[1] This guide provides a detailed exploration of a highly effective synthetic strategy that utilizes a pyrazole-4-carboxaldehyde (formyl pyrazole) intermediate. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed, field-tested protocols, and discuss the broader applications of this methodology in the development of targeted cancer therapies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic platform.
Introduction: The Pyrazole Moiety in Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The pyrazole ring system is a "privileged scaffold" in this context, frequently found in FDA-approved drugs.[3] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal foundation for inhibitor design.[2]
This guide focuses on a synthetic approach that hinges on the use of a formyl pyrazole precursor. This strategy offers several advantages:
-
Versatility: The aldehyde functionality of the formyl pyrazole is a versatile chemical handle, allowing for a wide range of subsequent chemical transformations to build molecular diversity.[1][4]
-
Convergent Synthesis: This approach often allows for a convergent synthetic route, where complex fragments can be prepared separately and then coupled to the pyrazole core in the later stages, improving overall efficiency.
-
Accessibility: The formyl pyrazole precursor can be readily synthesized from simple starting materials using robust and scalable reactions like the Vilsmeier-Haack formylation.[4][5]
The Strategic Importance of the Formyl Precursor
The pyrazole-4-carboxaldehyde is the lynchpin of the synthetic strategies discussed herein. Its aldehyde group serves as a key electrophilic site for the introduction of various side chains and heterocyclic systems, which are crucial for achieving potency and selectivity against specific kinase targets.
Synthesis of the Formyl Pyrazole Precursor: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.[4][5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5][7]
The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich pyrazole ring.[4][5] Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired pyrazole-4-carboxaldehyde.[7]
Diagram: Vilsmeier-Haack Reaction Mechanism on a Pyrazole Substrate
Caption: General mechanism of the Vilsmeier-Haack formylation of a pyrazole.
Building Complexity: From Formyl Precursor to Kinase Inhibitor
With the pyrazole-4-carboxaldehyde in hand, a multitude of synthetic pathways open up for the construction of diverse kinase inhibitors. A particularly powerful and widely employed method is reductive amination.
Reductive Amination: A Gateway to Diverse Scaffolds
Reductive amination is a two-step process that first involves the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion, respectively. This intermediate is then reduced in the same pot to the corresponding amine. This reaction is highly valued for its efficiency and broad substrate scope.[1]
Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity for imines over aldehydes.[1] This allows for a one-pot procedure where the aldehyde, amine, and reducing agent can be combined.
Diagram: General Workflow for Kinase Inhibitor Synthesis via Reductive Amination
Caption: A streamlined workflow for synthesizing pyrazole-based kinase inhibitors.
Protocols
Protocol 1: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Formylation
This protocol describes the synthesis of a common N-substituted pyrazole-4-carboxaldehyde intermediate.
Materials and Reagents:
-
1-isopropyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask in an ice bath to 0-5 °C. To this, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. The formation of a solid may be observed. Stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[5]
-
Formylation: Dissolve 1-isopropyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. For less reactive substrates, heating may be required.[4]
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Once all the ice has melted, slowly neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[5]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-isopropyl-1H-pyrazole-4-carbaldehyde.[8]
Expected Spectroscopic Data for 1-isopropyl-1H-pyrazole-4-carbaldehyde:
| Proton (¹H NMR) | Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet |
| Pyrazole H-3 | 8.0 - 8.2 | Singlet |
| Pyrazole H-5 | 7.8 - 8.0 | Singlet |
| Isopropyl CH | 4.5 - 4.8 | Septet |
| Isopropyl CH₃ | 1.4 - 1.6 | Doublet |
| Carbon (¹³C NMR) | Chemical Shift (δ, ppm) |
| Aldehyde C=O | 185 - 195 |
| Pyrazole C-4 | 140 - 145 |
| Pyrazole C-3 | 138 - 142 |
| Pyrazole C-5 | 130 - 135 |
| Isopropyl CH | 50 - 55 |
| Isopropyl CH₃ | 22 - 25 |
Note: Predicted chemical shifts are based on typical values for analogous structures and may vary slightly.[8]
Protocol 2: Synthesis of a Pyrazole-Based Kinase Inhibitor via Reductive Amination
This protocol provides a general procedure for the synthesis of a kinase inhibitor from a formyl pyrazole precursor.
Materials and Reagents:
-
1-isopropyl-1H-pyrazole-4-carbaldehyde (or other formyl pyrazole)
-
Desired primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the pyrazole-4-carboxaldehyde (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress of the reaction by TLC.[1]
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. Allow the reaction to stir at room temperature overnight.[1]
-
Work-up: Quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).[1]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the final pyrazole-based kinase inhibitor.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The synthetic strategies outlined above are instrumental in the development of inhibitors for a variety of kinase targets implicated in cancer and other diseases. For instance, pyrazole-based inhibitors have been developed to target key signaling pathways such as:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[1] Pyrazole-based inhibitors can be designed to block the ATP-binding site of PI3K, thereby inhibiting downstream signaling.[1]
-
JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is implicated in myeloproliferative neoplasms and inflammatory diseases. Several pyrazole-containing JAK inhibitors, such as Ruxolitinib, have been successfully developed.[9][10]
-
Other Kinase Targets: The versatility of the pyrazole scaffold has led to the development of inhibitors for a wide range of other kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1][11]
Diagram: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: The inhibitory action of a pyrazole-based agent on the PI3K/Akt/mTOR pathway.
Conclusion
The synthesis of pyrazole-based kinase inhibitors from a formyl precursor represents a robust and versatile strategy in modern drug discovery. The Vilsmeier-Haack reaction provides a reliable method for accessing the key pyrazole-4-carboxaldehyde intermediate, which can then be elaborated through reactions like reductive amination to generate extensive libraries of potential drug candidates. The continued application of these synthetic principles will undoubtedly lead to the discovery of novel and effective kinase inhibitors for the treatment of a wide range of human diseases.
References
- Benchchem. (n.d.). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- Benchchem. (n.d.). Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1.
- NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide.
- Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.
- ACS Publications. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
- ChemicalBook. (n.d.). 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR.
- NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.
- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- ResearchGate. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles.
- PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase.
- PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde.
- Slideshare. (n.d.). Vilsmeier haack rxn.
- MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
- NIH. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- NIH. (n.d.). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors.
- MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- Santa Cruz Biotechnology. (n.d.). 1H-Pyrazole-4-carbaldehyde.
- Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- ResearchGate. (n.d.). Synthetic routes for pyranopyrazole and their derivatives.
- ResearchGate. (2025). Comparison of Synthetic Routes of Ruxolitinib And Its Application.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Knoevenagel Condensation with tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
Introduction: The Strategic Importance of Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4][5] The functionalization of the pyrazole ring is a key strategy for the development of novel drug candidates with enhanced potency and selectivity. The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction that is exceptionally well-suited for the derivatization of heterocyclic aldehydes, such as tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate.[6][7] This reaction allows for the introduction of a variety of pharmacologically relevant moieties at the 4-position of the pyrazole ring, providing a gateway to a diverse library of potential drug candidates.
This application note provides a detailed, field-proven protocol for the Knoevenagel condensation of this compound with an active methylene compound. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, offering insights into the rationale behind the choice of reagents and conditions, and providing a framework for troubleshooting and optimization.
Mechanistic Insights: The Engine of the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[7] In the context of this protocol, a weak base, such as piperidine, is typically employed as a catalyst.[8][9] The use of a mild base is crucial to prevent the self-condensation of the aldehyde starting material.[7]
The reaction proceeds through the following key steps:
-
Enolate Formation: The basic catalyst deprotonates the active methylene compound (e.g., malononitrile), forming a resonance-stabilized enolate ion. This enolate is a potent nucleophile.[8]
-
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the pyrazole aldehyde, forming a tetrahedral intermediate.
-
Protonation: The intermediate is protonated by the solvent or a protonated catalyst molecule.
-
Dehydration: A molecule of water is eliminated, leading to the formation of the α,β-unsaturated product.
The rate-determining step can vary depending on the specific reactants and conditions, but often involves the initial nucleophilic attack or the subsequent dehydration. Theoretical and experimental studies have elucidated the intricate free energy profile of the piperidine-catalyzed Knoevenagel condensation, highlighting the roles of iminium and enolate ions in the reaction pathway.[10]
Caption: Generalized mechanism of the piperidine-catalyzed Knoevenagel condensation.
Experimental Protocol: A Step-by-Step Guide
This protocol details the Knoevenagel condensation of this compound with malononitrile. The principles outlined can be adapted for other active methylene compounds, such as ethyl cyanoacetate or diethyl malonate, with minor modifications to the reaction conditions and work-up procedure.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molar Equivalents | Notes |
| This compound | 821767-61-7 | 238.28 | 1.0 | The limiting reagent. Ensure it is pure and dry. |
| Malononitrile | 109-77-3 | 66.06 | 1.1 | Use a slight excess to ensure complete consumption of the aldehyde. |
| Piperidine | 110-89-4 | 85.15 | 0.1 | Acts as a basic catalyst. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | - | A suitable protic solvent for this reaction. |
| Standard laboratory glassware | - | - | - | Round-bottom flask, condenser, magnetic stirrer, etc. |
| Thin Layer Chromatography (TLC) supplies | - | - | - | Silica gel plates, developing chamber, UV lamp. |
Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.38 g, 10.0 mmol).
-
Solvent Addition: Add absolute ethanol (40 mL) to the flask and stir the mixture until the aldehyde is completely dissolved.
-
Reagent Addition: To the stirred solution, add malononitrile (0.73 g, 11.0 mmol).
-
Catalyst Addition: Using a micropipette, add piperidine (0.1 mL, ~1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 78 °C). Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting aldehyde spot.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Add cold water (20 mL) to the concentrated mixture to induce precipitation of the product.[11]
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and residual catalyst.[12]
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure α,β-unsaturated pyrazole derivative.[12]
-
Characterization: Characterize the final product using standard analytical techniques, including melting point, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.[12][13]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. acgpubs.org [acgpubs.org]
Strategic Deprotection of Boc-4-formyl-3,5-dimethylpyrazole: Protocols and Mechanistic Insights
An Application Note for Researchers and Drug Development Professionals
Abstract The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable, acid-labile nature.[1] This application note provides a comprehensive guide to the deprotection of N-Boc-4-formyl-3,5-dimethylpyrazole, a heterocyclic building block relevant in medicinal chemistry. We delve into the underlying reaction mechanisms, present two robust, field-proven protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in Dioxane, and offer a detailed framework for reaction validation and troubleshooting. This guide is designed to equip researchers with the technical understanding and practical steps necessary to achieve clean, high-yield deprotection while preserving the integrity of the acid-sensitive formyl group.
The Underlying Chemistry: Mechanism and Strategy
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is a classic acid-catalyzed elimination reaction.[2] The process is driven by the formation of highly stable byproducts: gaseous carbon dioxide and isobutylene (or the trapped tert-butyl cation).[1][3] Understanding this mechanism is key to optimizing reaction conditions and preventing side reactions.
The deprotection proceeds through a well-established sequence[4]:
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl). This step activates the Boc group, making it a better leaving group.[1][5]
-
Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond cleaves to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[3][4]
-
Decarboxylation & Amine Liberation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas. This irreversible step drives the reaction to completion. The resulting free amine is immediately protonated by the excess acid in the medium, forming a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[1][2]
Potential Side Reactions & Mitigation with Scavengers
The primary challenge in Boc deprotection arises from the electrophilic tert-butyl cation generated during fragmentation. This cation can engage in undesirable side reactions, most notably the alkylation of nucleophilic sites on the substrate or product.[6] While the pyrazole ring and formyl group in the target molecule are not as susceptible as highly nucleophilic residues like tryptophan or methionine, the risk is not zero, particularly in complex substrates.[7]
To mitigate this risk, scavengers are often added to the reaction mixture. These are nucleophilic compounds designed to be more reactive towards the tert-butyl cation than the substrate, effectively trapping it before it can cause unwanted alkylation.[8]
Common Scavengers and Their Applications:
| Scavenger | Purpose | Typical Concentration (v/v) | Reference |
|---|---|---|---|
| Triisopropylsilane (TIS) | Reduces the tert-butyl cation to isobutane. Highly effective. | 2.5 - 5% | [8] |
| Water | Traps the cation to form tert-butanol. | 2.5 - 5% | [8] |
| Thioanisole | Protects sulfur-containing residues and electron-rich aromatics. | 2.5 - 5% |[9] |
For the deprotection of 4-formyl-3,5-dimethylpyrazole, the use of scavengers is a precautionary measure that ensures the robustness of the protocol, especially if scaling up or if trace impurities are a concern.
Rationale for Reagent Selection
The two most common and reliable reagent systems for Boc deprotection are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.[10]
-
TFA in DCM: This is often the first choice. TFA is a strong acid that efficiently cleaves the Boc group. Both TFA and DCM are highly volatile, which simplifies the work-up, as they can be easily removed in vacuo.[2][11] The product is typically isolated as a stable TFA salt.
-
HCl in Dioxane: A 4M solution of HCl in dioxane is another excellent option.[12][13] It is fast, efficient, and often provides the deprotected amine as a crystalline hydrochloride salt, which can be advantageous for purification and handling.[5] This method avoids the use of chlorinated solvents if an alternative like 2-MeTHF is used, though care must be taken as strong acids can cleave ethers.[10]
The choice between these two systems often depends on the subsequent steps in the synthetic route and the desired salt form of the final product.
Experimental Protocols
The following protocols are designed for the deprotection of N-Boc-4-formyl-3,5-dimethylpyrazole on a 1 mmol scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Material | Grade | Supplier |
| N-Boc-4-formyl-3,5-dimethylpyrazole | ≥95% | Varies |
| Dichloromethane (DCM), Anhydrous | ACS Grade | Varies |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Varies |
| 4M HCl in 1,4-Dioxane | Synthesis Grade | Varies |
| Diethyl Ether, Anhydrous | ACS Grade | Varies |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | In-house prep |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Varies |
| TLC Plates | Silica Gel 60 F₂₅₄ | Varies |
Protocol 1: Deprotection using TFA/DCM
-
Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-formyl-3,5-dimethylpyrazole (1.0 mmol, 252.3 mg).
-
Dissolution: Add anhydrous dichloromethane (DCM, 5 mL) and stir until the starting material is fully dissolved.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5 mL) dropwise over 5 minutes. Caution: TFA is highly corrosive.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30 minutes (see Section 3.1). The reaction is typically complete within 1-3 hours.[14]
-
Work-up (Isolation as TFA Salt): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (2 x 10 mL) to remove residual TFA. The resulting residue is the 4-formyl-3,5-dimethylpyrazole as its trifluoroacetate salt, which can be used directly in the next step.
-
Work-up (Isolation as Free Base): Concentrate the reaction mixture under reduced pressure. To the residue, add 10 mL of DCM and slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the purified free amine.
Protocol 2: Deprotection using HCl/Dioxane
-
Preparation: To a clean, dry 25 mL round-bottom flask with a magnetic stir bar, add N-Boc-4-formyl-3,5-dimethylpyrazole (1.0 mmol, 252.3 mg).
-
Reaction: Add a 4M solution of HCl in 1,4-dioxane (5 mL, 5 eq.). Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC (see Section 3.1). The reaction is typically complete within 30-60 minutes.[12][13] A precipitate of the hydrochloride salt may form during the reaction.
-
Isolation: Upon completion, add anhydrous diethyl ether (15 mL) to the reaction mixture to fully precipitate the product. Stir for 15 minutes, then collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether and dry under high vacuum to yield 4-formyl-3,5-dimethylpyrazole as its hydrochloride salt.
Experimental Workflow Visualization
Validation and Characterization
A successful deprotection relies on careful monitoring and thorough characterization of the final product.
In-Process Control: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the reaction's progress.[15] The deprotected product is significantly more polar than its Boc-protected precursor due to the presence of the free N-H group.
-
Mobile Phase (Eluent): A mixture of 30-50% Ethyl Acetate in Hexanes is a good starting point.
-
Stationary Phase: Silica gel plate.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
-
Expected Observation: The starting material (Boc-protected) will have a high Rf value. As the reaction proceeds, a new, lower Rf spot corresponding to the polar product will appear and intensify, while the starting material spot diminishes. The reaction is considered complete when the starting material spot is no longer visible.
Product Characterization Data
The identity and purity of the final product, 1H-3,5-dimethyl-4-formylpyrazole, should be confirmed by spectroscopic methods.
| Analysis | Expected Results for 1H-3,5-dimethyl-4-formylpyrazole |
| ¹H NMR (400 MHz, CDCl₃) | δ ~13.0 (br s, 1H, NH), 9.85 (s, 1H, CHO), 2.50 (s, 6H, 2 x CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~185.0 (CHO), 145.0 (C3/C5), 115.0 (C4), 12.0 (CH₃). |
| Mass Spec (ESI+) | Calculated for C₆H₈N₂O: 124.06. Found: m/z = 125.07 [M+H]⁺. |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The NH proton may be broad or not observed depending on the solvent and water content.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient acid strength or concentration.[15]2. Insufficient reaction time or low temperature.3. Poor quality of reagents (e.g., TFA absorbed water). | 1. Add additional equivalents of acid.2. Allow the reaction to stir for a longer period or gently warm to 30-40 °C.3. Use fresh, high-quality anhydrous reagents. |
| Side Product Formation (Observed by TLC/NMR) | 1. Alkylation of the pyrazole ring by the tert-butyl cation.2. Degradation of the formyl group (unlikely under these conditions but possible with prolonged heating or very strong acid). | 1. Repeat the reaction at 0 °C and add a scavenger like Triisopropylsilane (TIS, 5% v/v).[8]2. Ensure the reaction is not overheated and is worked up promptly upon completion. |
| Low Yield / Product Loss | 1. Incomplete precipitation of the hydrochloride salt.2. Product is partially volatile and lost during concentration.3. Emulsion formation during basic work-up for the free base. | 1. Use a larger volume of anti-solvent (diethyl ether) and cool the mixture to 0 °C before filtration.2. Avoid excessive heating of the rotovap bath during solvent removal.3. Add brine to the separatory funnel to break the emulsion. |
Conclusion
The acid-catalyzed deprotection of N-Boc-4-formyl-3,5-dimethylpyrazole is a reliable and high-yielding transformation critical for the advancement of synthetic pathways. By understanding the core mechanism, selecting the appropriate reagent system (TFA/DCM or HCl/dioxane), and employing careful in-process monitoring, researchers can consistently achieve the desired deprotected pyrazole. The protocols and troubleshooting guide provided herein serve as a robust resource for scientists and drug development professionals, enabling efficient and successful execution of this key synthetic step.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
-
University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for General Procedure for the deprotection of the Boc-group. Retrieved from [Link]
-
Blackmond, D. G., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117-8125. Retrieved from [Link]
-
Ghorpade, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863-23871. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
-
Semantic Scholar. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. American Journal of Chemistry, 2(3), 48-52. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Why is formyl chloride unstable while higher acyl chlorides are stable? Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
New Journal of Chemistry. (2014). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Retrieved from [Link]
-
ResearchGate. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
Arkat USA. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
TSI Journals. (n.d.). View of Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Formic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
TSI Journals. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. commonorganicchemistry.com [commonorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate in Modern Synthesis
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a wide array of biological targets.[1] Its prevalence in numerous FDA-approved drugs, particularly as kinase inhibitors, underscores its importance in modern drug development.[1][2] Protein kinases, as key regulators of cellular processes, are frequently implicated in diseases like cancer when dysregulated, making them prime targets for therapeutic intervention.[2][3] The pyrazole ring's capacity to form critical hydrogen bonds within the ATP-binding site of kinases is a key feature of its efficacy.[1][2][4]
tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate emerges as a highly valuable and versatile building block for synthetic chemists. Its structure is strategically designed for maximum utility:
-
The Reactive Formyl Group: Positioned at the C4 position, this aldehyde is the primary reactive handle, enabling a diverse range of transformations to build molecular complexity.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the N1 position serves two critical functions. It modulates the electronic properties of the pyrazole ring and prevents unwanted side reactions at the pyrazole NH.[5][6] Importantly, it can be selectively removed under acidic conditions, providing a route to further functionalization.[6][7]
-
The Dimethyl Substitution: The methyl groups at C3 and C5 provide steric bulk and influence the molecule's conformational properties, which can be crucial for achieving selectivity in biological assays.
This guide provides an in-depth look at the applications of this building block, complete with detailed protocols to facilitate its use in research and development.
Synthesis of the Building Block
While commercially available, an in-house synthesis of this compound can be achieved. The most common route involves two key stages: the synthesis of the core pyrazole aldehyde followed by N-protection.
-
Vilsmeier-Haack Formylation: The synthesis typically starts from a hydrazone precursor, which is then subjected to a Vilsmeier-Haack reaction using a complex of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install the formyl group at the electron-rich C4 position of the pyrazole ring.[8][9][10][11]
-
Boc Protection: The resulting 3,5-dimethyl-1H-pyrazole-4-carbaldehyde is then protected at the N1 position using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) or in a green catalyst system like PEG-400.[5] This step is generally high-yielding and straightforward.[5][12]
Key Synthetic Applications
The aldehyde functionality is a gateway to numerous classical and modern organic reactions. This building block excels in transformations that extend the carbon skeleton and introduce new functional groups, particularly those containing nitrogen.
Diagram: Synthetic Utility Overview
The following diagram illustrates the central role of this compound as a precursor to various important chemical scaffolds.
Caption: Versatility of the pyrazole building block.
Reductive Amination
Reductive amination is one of the most powerful methods for forming C-N bonds. It involves the reaction of the formyl group with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This reaction is paramount in drug discovery for linking different molecular fragments.
-
Causality: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred because it is mild, tolerant of a wide range of functional groups, and does not reduce the starting aldehyde at an appreciable rate. This selectivity ensures that the imine formation occurs before reduction, maximizing the yield of the desired amine product.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the pyrazole aldehyde with a compound containing an active methylene group (e.g., malononitrile, cyanoacetates) in the presence of a weak base.[13][14] This reaction is an excellent method for creating carbon-carbon double bonds and synthesizing α,β-unsaturated systems, which are themselves versatile intermediates for subsequent reactions like Michael additions.[15]
-
Causality: The use of a mild base, such as piperidine, ammonium carbonate, or even an amino acid like glycine, is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde or other side reactions.[13][15] The reaction is often driven by the formation of a stable, conjugated product.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
To form alkenes with high stereocontrol, the Wittig and HWE reactions are indispensable. The pyrazole aldehyde reacts smoothly with phosphorus ylides (Wittig) or phosphonate carbanions (HWE) to yield substituted vinylpyrazoles. These products are valuable in materials science and as precursors for cross-coupling reactions.
-
Causality: The HWE reaction is often favored for its ability to selectively produce the (E)-alkene isomer and because the phosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine oxide generated in the Wittig reaction.
Detailed Experimental Protocols
The following protocols are provided as validated starting points for researchers. Standard laboratory safety procedures should always be followed.
Protocol 1: Synthesis of a Secondary Amine via Reductive Amination
This protocol details the coupling of the title compound with a generic primary amine, a common step in the synthesis of kinase inhibitors.
Diagram: Reductive Amination Workflow
Caption: Step-by-step reductive amination process.
-
Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., aniline) (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Glacial Acetic Acid (0.1 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and the primary amine (1.1 equiv).
-
Dissolve the solids in anhydrous DCE (approx. 0.1 M concentration).
-
Add a catalytic amount of glacial acetic acid (0.1 equiv) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of an α,β-unsaturated dinitrile, a versatile Michael acceptor.
-
Materials:
-
This compound (1.0 equiv)
-
Malononitrile (1.05 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol (EtOH)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and malononitrile (1.05 equiv) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature. A precipitate often forms within 1-3 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove residual catalysts and impurities.
-
Dry the product under vacuum. The product is often of high purity and may not require further purification. If needed, recrystallization from ethanol can be performed.
-
Data Summary
The following table summarizes key properties of the title compound and expected outcomes for the detailed protocols.
| Property / Reaction | Value / Expected Outcome |
| Compound Properties | |
| CAS Number | 821767-61-7[][17][18] |
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| Appearance | White to off-white solid[18] |
| Protocol 1: Reductive Amination | |
| Typical Yield | 75-90% |
| Purification Method | Silica Gel Chromatography |
| Protocol 2: Knoevenagel Condensation | |
| Typical Yield | 85-95% |
| Purification Method | Filtration / Recrystallization |
Conclusion
This compound is a robust and versatile synthetic intermediate. The strategic placement of the reactive formyl group, combined with the stability and synthetic utility of the Boc-protected pyrazole core, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols outlined herein provide reliable methods for its incorporation into complex molecular architectures, paving the way for the development of novel therapeutics and functional materials.
References
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Pre-proof. Available from: [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available from: [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Available from: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available from: [Link]
-
Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. ResearchGate. Available from: [Link]
-
Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. ResearchGate. Available from: [Link]
-
Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of hydrazones 3(a-f). ResearchGate. Available from: [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available from: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]
-
KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. Connect Journals. Available from: [Link]
-
Synthesis of heterocyclic compounds from 4-formylpyrazoles. ResearchGate. Available from: [Link]
-
Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. Available from: [Link]
-
A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Available from: [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. ResearchGate. Available from: [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKAT USA. Available from: [Link]
-
Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. Available from: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Thieme. Available from: [Link]
-
Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Organic Chemistry Portal. Available from: [Link]
-
Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. ResearchGate. Available from: [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. japsonline.com [japsonline.com]
- 6. books.rsc.org [books.rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemmethod.com [chemmethod.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 12. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
- 18. tert-butyl 4-formyl-1H-pyrazole-1-carboxylate | 821767-61-7 [sigmaaldrich.com]
Application Notes and Protocols for the Olefination of Substituted Pyrazole Aldehydes via the Wittig and Horner-Wadsworth-Emmons Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Vinylpyrazoles
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous pharmaceuticals and agrochemicals. The introduction of a vinyl group onto the pyrazole scaffold unlocks a wealth of synthetic possibilities, providing a versatile handle for further functionalization through reactions such as Heck coupling, Michael additions, and various cycloadditions. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, stand as the preeminent methods for the olefination of carbonyls, including the conversion of substituted pyrazole aldehydes to their corresponding vinylpyrazoles.[1][2] This guide provides a detailed exploration of the reaction conditions, mechanistic underpinnings, and practical protocols for these critical transformations, with a focus on addressing the unique challenges and opportunities presented by the diverse electronic and steric nature of substituted pyrazole aldehydes.
Understanding the Olefination Landscape: Wittig vs. Horner-Wadsworth-Emmons
The choice between the Wittig and HWE reactions is a critical strategic decision in the synthesis of vinylpyrazoles, with each method offering distinct advantages and disadvantages.
The Wittig reaction utilizes a phosphorus ylide, typically generated from a phosphonium salt and a strong base, to convert an aldehyde or ketone into an alkene.[3] A key feature of the Wittig reaction is that the stereochemical outcome is highly dependent on the nature of the ylide.[4]
-
Non-stabilized ylides (e.g., those with alkyl substituents) are highly reactive and generally lead to the formation of (Z)-alkenes.
-
Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) are less reactive and predominantly yield (E)-alkenes.[4]
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate carbanion, which is more nucleophilic than a corresponding phosphorus ylide.[5] A significant advantage of the HWE reaction is that the water-soluble phosphate byproduct is easily removed during aqueous workup, simplifying purification.[6] The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene.
The Mechanism: A Tale of Two Pathways
The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate, which then collapses to the alkene and a phosphine oxide byproduct.[3] The stereoselectivity is determined by the relative rates of formation and decomposition of the syn- and anti-oxaphosphetanes.
The HWE reaction also proceeds through an oxaphosphetane intermediate, but the greater nucleophilicity of the phosphonate carbanion and the potential for equilibration of intermediates typically leads to the thermodynamically favored (E)-alkene.[5]
Navigating the Reaction Parameters: A Guide to Optimization
The success of a Wittig or HWE reaction on a substituted pyrazole aldehyde hinges on the careful selection of several key parameters. The electronic nature of the pyrazole ring and its substituents plays a crucial role in the reactivity of the aldehyde carbonyl.
Substituent Effects on the Pyrazole Ring
The electronic properties of substituents on the pyrazole ring can significantly influence the electrophilicity of the aldehyde and, consequently, the reaction conditions required for successful olefination.
| Substituent Position | Substituent Type | Expected Effect on Aldehyde Reactivity | Recommended Ylide/Reagent | Notes |
| N1-Aryl/Alkyl | Electron-donating (e.g., alkyl) | Slightly decreases reactivity | Stabilized or unstabilized ylides | Generally well-tolerated. |
| Electron-withdrawing (e.g., nitroaryl) | Increases reactivity | Milder bases may be sufficient | Increased reactivity may lead to side reactions if not controlled. | |
| C3/C5-Aryl/Alkyl | Electron-donating | May slightly decrease reactivity | Stabilized or unstabilized ylides | Steric hindrance can become a factor with bulky substituents. |
| Electron-withdrawing | May slightly increase reactivity | Milder conditions may be possible | The effect is generally less pronounced than with N1-substituents. |
Table 1: Influence of Pyrazole Substituents on Wittig/HWE Reaction Conditions.
Choice of Ylide and Reaction Conditions
The choice between a stabilized or unstabilized ylide is the primary determinant of the stereochemical outcome of the Wittig reaction.
Detailed Experimental Protocols
The following protocols provide a starting point for the olefination of a representative substituted pyrazole aldehyde. Optimization may be required based on the specific substrate and desired outcome.
Protocol 1: Wittig Reaction with a Stabilized Ylide for (E)-Alkene Synthesis
Target Reaction: Synthesis of Ethyl (E)-3-(1-phenyl-1H-pyrazol-4-yl)acrylate
Materials:
-
1-Phenyl-1H-pyrazole-4-carbaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Anhydrous Toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous toluene.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-alkene.
Protocol 2: Wittig Reaction with an Unstabilized Ylide for (Z)-Alkene Synthesis
Target Reaction: Synthesis of 1-Methyl-4-styryl-1H-pyrazole
Materials:
-
1-Methyl-1H-pyrazole-4-carbaldehyde
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
In a separate flask, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the (Z) and (E) isomers.
Protocol 3: Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis
Target Reaction: Synthesis of Ethyl (E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylate
Materials:
-
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure (E)-alkene.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Insufficiently strong base for ylide formation; low reactivity of the aldehyde; steric hindrance. | Use a stronger base (e.g., n-BuLi); increase the reaction temperature; consider the HWE reaction for sterically hindered substrates. |
| Low yield | Incomplete reaction; side reactions; difficult purification. | Increase reaction time or temperature; use freshly prepared ylide; optimize chromatographic conditions. |
| Poor stereoselectivity | Use of a semi-stabilized ylide; equilibration of intermediates. | For (Z)-selectivity with unstabilized ylides, use salt-free conditions and low temperatures. For (E)-selectivity, use a stabilized ylide or the HWE reaction. |
| Difficult purification | Co-elution of product with triphenylphosphine oxide. | For Wittig reactions, triphenylphosphine oxide can be challenging to remove. Consider using the HWE reaction for easier purification. |
Table 2: Troubleshooting Guide for the Olefination of Pyrazole Aldehydes.
Conclusion
The Wittig and Horner-Wadsworth-Emmons reactions are indispensable tools for the synthesis of vinylpyrazoles from their corresponding aldehydes. A thorough understanding of the reaction mechanisms, the influence of substituents on the pyrazole ring, and the judicious choice of reagents and conditions are paramount for achieving high yields and desired stereoselectivity. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ these powerful reactions in the synthesis of novel and complex pyrazole-containing molecules for applications in drug discovery and materials science.
References
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
YouTube. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. Retrieved from [Link]
-
Organic Syntheses. PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-(BENZYLOXYCARBONYLAMINO)-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]
-
RSC Publishing. (2019, September 6). Synthesis, properties & applications of N-heterocyclic olefins in catalysis. Retrieved from [Link]
-
Diva-Portal.org. Z‐Selective Alkene Formation from Reductive Aldehyde Homo‐Couplings. Retrieved from [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ACS Publications. (2026, January 14). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. Retrieved from [Link]
-
ResearchGate. (2017, December 15). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Retrieved from [Link]
-
PubMed Central (PMC). (2023, September 13). Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. Retrieved from [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
YouTube. (2024, March 26). Wittig Reaction Practice Problems. Retrieved from [Link]
-
YouTube. (2021, June 12). Olefination of Aldehydes, Part 4: Alternative Strategies. Retrieved from [Link]
-
PubMed Central (PMC). (2020, December 12). Styrylpyrazoles: Properties, Synthesis and Transformations. Retrieved from [Link]
-
ResearchGate. (2015, May 11). Two different products from the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine when the aryl substituent is phenyl or pyridin-2-yl: hydrogen-bonded sheets versus dimers. Retrieved from [Link]
-
PubMed. (2005, October 5). On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions. Retrieved from [Link]
-
PubMed Central (PMC). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
The Wittig Reaction With Chemiluminescence!. The Wittig Reaction With Chemiluminescence!. Retrieved from [Link]
-
ResearchGate. (2011, January 1). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2011, January 1). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
ResearchGate. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]
-
ResearchGate. (2020, December 1). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]
-
ResearchGate. The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. Retrieved from [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
Aromatic Heterocyclic Chemistry. Aromatic Heterocyclic Chemistry. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of Pyrazole Carboxaldehyde Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Pyrazole Carboxaldehydes in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have led to the development of therapeutics for a wide range of diseases. Within this vital class of compounds, pyrazole carboxaldehyde derivatives emerge as exceptionally valuable synthetic intermediates. Their aldehyde functionality serves as a versatile handle for a plethora of chemical transformations, enabling the construction of complex molecular architectures and the diversification of compound libraries for drug discovery programs. The escalating demand for novel pyrazole-based pharmaceuticals necessitates robust, scalable, and economically viable synthetic routes to these key building blocks. This guide provides a comprehensive overview of the large-scale synthesis of pyrazole carboxaldehyde derivatives, with a focus on the widely employed Vilsmeier-Haack reaction, offering practical insights and detailed protocols to empower researchers and process chemists in their drug development endeavors.
I. Synthetic Strategies for Pyrazole Carboxaldehyde Derivatives: A Scalable Perspective
While several methods exist for the synthesis of pyrazoles, the Vilsmeier-Haack reaction stands out as a powerful and widely adopted strategy for the formylation of pyrazole precursors, particularly at an industrial scale.[2][3] This is largely due to its efficiency, the ready availability of starting materials, and its amenability to a variety of substituted pyrazoles.
The general approach involves two key stages: the formation of a suitable pyrazole precursor, typically a hydrazone, followed by the Vilsmeier-Haack cyclization and formylation.
Caption: General workflow for the synthesis of pyrazole carboxaldehyde derivatives.
A. The Vilsmeier-Haack Reaction: Mechanism and Rationale for Scalability
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, to introduce a formyl group onto an electron-rich substrate.[4][5][6] The reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[4][6]
The mechanism proceeds as follows:
-
Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form a highly electrophilic chloroiminium ion, the active Vilsmeier reagent.[4][6]
-
Electrophilic Attack and Cyclization: The hydrazone precursor attacks the Vilsmeier reagent, initiating a cascade of reactions that leads to the cyclization of the pyrazole ring.
-
Formylation: A second equivalent of the Vilsmeier reagent then formylates the newly formed, electron-rich pyrazole ring, typically at the C4 position.
-
Hydrolysis: The final product, the pyrazole carboxaldehyde, is obtained after aqueous work-up, which hydrolyzes the iminium intermediate.
From a process chemistry perspective, the Vilsmeier-Haack reaction is favored for large-scale synthesis due to:
-
High Atom Economy: The reaction efficiently incorporates the formyl group with minimal generation of byproducts.
-
Versatility: It is applicable to a wide range of substituted hydrazones, allowing for the synthesis of diverse pyrazole carboxaldehyde derivatives.
-
Well-Understood Parameters: The reaction conditions are well-documented, facilitating process optimization and control.
However, the exothermic nature of the Vilsmeier reagent formation and the use of hazardous materials necessitate careful process control and robust safety measures, especially at scale.[7][8]
II. Detailed Experimental Protocols for Large-Scale Synthesis
The following protocols are designed to provide a practical framework for the synthesis of pyrazole carboxaldehyde derivatives on a larger scale. It is imperative that all operations are conducted in a well-ventilated fume hood or an appropriate production facility with stringent safety protocols in place.
A. Protocol 1: Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carboxaldehydes via Conventional Heating
This protocol is adapted from established literature procedures and is suitable for the synthesis of a variety of 1,3-disubstituted pyrazole-4-carboxaldehydes.
Step 1: Hydrazone Formation
-
To a solution of the appropriately substituted acetophenone (1.0 eq) in a suitable solvent such as ethanol or methanol, add the substituted phenylhydrazine (1.0-1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops for a lab-scale reaction; adjust proportionally for larger scale).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates out of solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a separate, dry reactor equipped with a mechanical stirrer, thermometer, and addition funnel, cool N,N-dimethylformamide (DMF, used as both solvent and reagent) to 0-5 °C with an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise to the cooled DMF, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is highly exothermic.
-
Once the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes.
-
Add the pre-formed hydrazone (1.0 eq) portion-wise to the Vilsmeier reagent, ensuring the temperature remains controlled.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C.
-
Maintain the reaction at this temperature for 4-8 hours, monitoring for completion by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring. This step is also exothermic.
-
Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is basic (pH 8-9).
-
The solid pyrazole carboxaldehyde product will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
| Reagent | Molar Ratio (eq) | Key Considerations |
| Substituted Acetophenone | 1.0 | Starting material for the hydrazone. |
| Substituted Phenylhydrazine | 1.0 - 1.1 | Reactant for hydrazone formation. |
| Glacial Acetic Acid | Catalytic | Catalyst for hydrazone formation. |
| N,N-Dimethylformamide (DMF) | Solvent & Reagent | Must be anhydrous. |
| Phosphorus Oxychloride (POCl₃) | 2.0 - 3.0 | Highly corrosive and water-reactive. |
Table 1: Reagent Stoichiometry and Considerations for Conventional Synthesis
B. Protocol 2: Microwave-Assisted Vilsmeier-Haack Synthesis - A Greener and Faster Alternative
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times.[9][10][11] This approach is particularly beneficial for the Vilsmeier-Haack reaction.
Step 1: Hydrazone Formation (as in Protocol 1)
Step 2: Microwave-Assisted Vilsmeier-Haack Reaction
-
Prepare the Vilsmeier reagent as described in Protocol 1, Step 2 (1-3).
-
In a microwave-safe reaction vessel, add the pre-formed hydrazone.
-
Add the prepared Vilsmeier reagent to the hydrazone.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 60-80 °C) and power (e.g., 100-300 W) for a significantly shorter duration, typically 5-20 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel and perform the work-up as described in Protocol 1, Step 2 (7-10).
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 4 - 8 hours | 5 - 20 minutes |
| Typical Yield | Good to Excellent | Often Higher than Conventional |
| Energy Consumption | High | Low |
| Process Control | Standard | Precise temperature and pressure control |
Table 2: Comparison of Conventional and Microwave-Assisted Vilsmeier-Haack Synthesis
III. Process Optimization and Scale-Up Considerations
Transitioning from a laboratory-scale procedure to large-scale industrial production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Sources
- 1. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. wjarr.com [wjarr.com]
Application Notes & Protocols: Advanced Synthetic Strategies in the Development of Agrochemicals and Functional Materials
Introduction
The relentless demand for increased agricultural productivity and the concurrent need for sustainable practices have catalyzed significant innovations in chemical synthesis. Modern agrochemicals are no longer simple, broadly applied compounds; they are sophisticated molecules designed for high efficacy, target specificity, and reduced environmental impact. Similarly, functional materials are being engineered to offer unprecedented control over the delivery of these active ingredients, enhancing their efficiency and longevity. This guide provides an in-depth exploration of the key synthetic methodologies that are pivotal in the creation of next-generation agrochemicals and the functional materials that support them. We will delve into the mechanistic underpinnings of powerful catalytic systems, explore the assembly of complex molecular scaffolds, and detail protocols for the synthesis of "smart" delivery vehicles, offering researchers and drug development professionals a comprehensive technical resource grounded in field-proven insights.
Part I: Synthesis of High-Efficacy Agrochemicals
The construction of carbon-carbon and carbon-heteroatom bonds is the cornerstone of synthesizing complex organic molecules for crop protection. Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable tools, enabling the efficient and selective formation of bonds that are crucial for the bioactivity of many modern pesticides.[1][2]
Palladium-Catalyzed Cross-Coupling: A Revolution in Agrochemical R&D
Over the last three decades, palladium-catalyzed reactions have transitioned from academic curiosities to large-scale industrial processes for producing herbicides, fungicides, and insecticides.[2][3] These reactions offer a modular approach to synthesize and derivatize molecular scaffolds, accelerating the discovery and development of new active ingredients.[1][3]
The Sonogashira reaction, which forms a C(sp²)–C(sp) bond between a vinyl or aryl halide and a terminal alkyne, is a powerful method for assembling key structural motifs found in various agrochemicals.[4][5] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper species, proceeding under mild conditions that tolerate a wide range of functional groups.[4]
Mechanistic Causality: The catalytic cycle involves two interconnected metallic processes. The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the final product. The copper co-catalyst facilitates the formation of the crucial copper(I) acetylide intermediate.[5] Understanding this mechanism is key to optimizing reaction conditions, as factors influencing the rate of oxidative addition or transmetalation can significantly impact yield and purity.[6]
// Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative\nAddition"]; PdII_ArX [label="Ar-Pd(II)L₂-X"]; Cu_Cycle [label="Copper\nCo-catalyst Cycle", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation"]; PdII_ArC [label="Ar-Pd(II)L₂-C≡CR"]; RedElim [label="Reductive\nElimination"]; Product [label="Ar-C≡CR", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X", shape=plaintext]; Alkyne [label="R-C≡CH", shape=plaintext]; CuX [label="CuX", shape=plaintext]; Cu_Acetylide [label="Cu-C≡CR", shape=plaintext]; Base [label="Base", shape=plaintext];
// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_ArX; PdII_ArX -> Transmetalation [label="Cu-C≡CR"]; Transmetalation -> PdII_ArC; PdII_ArC -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regenerates\nCatalyst"];
// Copper Cycle Subgraph Alkyne -> Cu_Cycle; Base -> Cu_Cycle; CuX -> Cu_Cycle; Cu_Cycle -> Cu_Acetylide [style=dashed]; Cu_Acetylide -> Transmetalation [style=dashed]; }
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Protocol 1: General Procedure for Sonogashira Coupling
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.5-2 mol%), and copper(I) iodide (CuI, 1-5 mol%).
-
Solvent and Reagents: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is one of the most widely used cross-coupling reactions in the large-scale synthesis of agrochemicals.[1][7] Its popularity stems from the mild reaction conditions, commercial availability and low toxicity of boronic acid reagents, and high functional group tolerance.[3] It is particularly valuable for creating biaryl linkages, a common feature in advanced fungicides like boscalid and bixafen.[1]
Protocol 2: Synthesis of a Biaryl Fungicide Intermediate via Suzuki Coupling
-
Setup: In a three-necked round-bottom flask equipped with a condenser and magnetic stirrer, dissolve the aryl bromide (e.g., 2-chloronicotinic acid, 1.0 eq.) and the arylboronic acid (e.g., 4-chlorophenylboronic acid, 1.1 eq.) in a solvent mixture such as toluene/water.
-
Catalyst and Base: Add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%) and a suitable ligand (e.g., PPh₃, 2 mol%). Add an inorganic base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).
-
Reaction: Heat the mixture to reflux (80-100 °C) under an inert atmosphere for 4-12 hours. Monitor the reaction progress by HPLC or LC-MS.
-
Workup: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography to yield the biaryl intermediate.
Synthesis of Core Agrochemical Scaffolds
Azoles are a major class of antifungal agents used in both medicine and agriculture.[8][9] Their mode of action involves inhibiting the enzyme lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis in fungi.[10] The synthesis of these compounds often involves building the core triazole or imidazole ring and subsequently functionalizing it.[11][12]
General Synthetic Strategy: A common route involves the reaction of a substituted epoxide with 1,2,4-triazole in the presence of a base. The resulting secondary alcohol can then be further functionalized, for example, by etherification or esterification, to introduce diverse side chains that modulate the compound's activity spectrum and physicochemical properties.
// Nodes Start [label="Substituted\nEpoxide"]; Triazole [label="1,2,4-Triazole"]; Step1 [label="Ring Opening\n(Base, Solvent)"]; Intermediate [label="Azolyl-alkanol\nIntermediate"]; Step2 [label="Functionalization\n(e.g., Etherification)"]; Product [label="Final Azole\nFungicide", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; R_X [label="R-X", shape=plaintext];
// Edges Start -> Step1; Triazole -> Step1; Step1 -> Intermediate; Intermediate -> Step2; R_X -> Step2; Step2 -> Product; }
Caption: General workflow for the synthesis of azole fungicides.
Pyrethroids are synthetic insecticides structurally modeled after the natural pyrethrins found in chrysanthemum flowers.[13][14] They are highly effective neurotoxins for insects but have low toxicity to mammals.[15] The core of their synthesis is an esterification reaction between a specific acid (like chrysanthemic acid) and an alcohol moiety.[13][15]
Protocol 3: Esterification for Pyrethroid Synthesis (General)
-
Acid Activation: Convert the carboxylic acid (e.g., (+)-trans-chrysanthemic acid, 1.0 eq.) to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in a dry, non-polar solvent like dichloromethane (DCM) or toluene.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the alcohol component (e.g., 3-phenoxybenzyl alcohol, 1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.) in dry DCM.
-
Esterification: Cool the alcohol solution to 0 °C and add the freshly prepared acyl chloride solution dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude pyrethroid ester is typically purified by column chromatography.
| Agrochemical Class | Core Synthetic Reaction | Representative Examples |
| Strobilurin Fungicides | Suzuki, Stille Coupling | Pyraclostrobin, Azoxystrobin |
| SDHI Fungicides | Amide Bond Formation, Suzuki Coupling | Boscalid, Bixafen, Fluxapyroxad |
| Pyrethroid Insecticides | Esterification | Permethrin, Deltamethrin, Cypermethrin |
| Neonicotinoid Insecticides | Heterocycle Formation, C-N Coupling | Imidacloprid, Thiamethoxam |
| Sulfonylurea Herbicides | Sulfonamide Formation | Chlorsulfuron, Metsulfuron-methyl |
Part II: Synthesis of Functional Materials for Advanced Agriculture
Functional polymers and porous materials are revolutionizing how agrochemicals are applied, moving from simple formulations to sophisticated controlled-release systems.[16] These materials act as carriers that protect the active ingredient and release it in a predictable manner, reducing environmental contamination and increasing efficacy.[17][18]
Polymer-Based Controlled-Release Systems
Controlled-release formulations (CRFs) are designed to prolong the activity of an agrochemical, reduce the number of applications, and minimize losses to the environment.[17] Biodegradable and biocompatible polymers are ideal candidates for creating these systems through encapsulation or by chemically grafting the active ingredient onto the polymer backbone.[19][20]
Causality of Release: The release of the active agent from a polymer matrix is governed by several factors, including the polymer's hydrophilicity/hydrophobicity, degree of crosslinking, and susceptibility to degradation (hydrolysis or microbial action). For instance, in a hydrophilic hydrogel matrix, water swells the polymer, and the active ingredient diffuses out.[21] In a biodegradable system, the polymer backbone is cleaved over time, releasing the tethered agrochemical.
Protocol 4: Preparation of a Herbicide-Loaded Biodegradable Polymer Matrix
-
Polymer Solution: Dissolve a biodegradable polymer (e.g., polylactic acid, PLA) in a suitable organic solvent (e.g., dichloromethane) to form a 5-10% (w/v) solution.
-
Herbicide Addition: Add the herbicide (e.g., 2,4-D) to the polymer solution and stir until a homogeneous mixture is obtained. The loading can be varied (e.g., 1-20% by weight relative to the polymer).
-
Emulsification: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA). Add the organic polymer-herbicide solution to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid, herbicide-loaded microspheres.
-
Collection and Drying: Collect the microspheres by filtration or centrifugation. Wash several times with deionized water to remove the surfactant.
-
Final Product: Dry the microspheres under vacuum to obtain a free-flowing powder. The release kinetics can then be studied by placing the microspheres in a buffer solution and measuring the herbicide concentration over time.
Metal-Organic Frameworks (MOFs) for Agrochemical Delivery
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands.[22] Their exceptionally high surface area, tunable pore sizes, and functionalizable cavities make them excellent candidates for storing and delivering agrochemicals.[23][24]
Mechanism of Action: Agrochemicals are loaded into the pores of the MOF through diffusion and host-guest interactions. The release is then triggered by environmental cues, such as changes in pH or the presence of specific ions in the soil, which can lead to the controlled degradation of the MOF structure or competitive displacement of the guest molecule.[22][25] This "smart" release mechanism ensures the active ingredient is available when and where it is needed most.
Caption: Comparison of release mechanisms from polymer vs. MOF carriers.
"Click" Chemistry: A Powerful Tool for Functional Material Synthesis
"Click" chemistry describes a class of reactions that are rapid, high-yielding, and highly specific, occurring under mild conditions.[26][27] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[28] This reaction is exceptionally useful for synthesizing and modifying polymers for agricultural applications, such as creating well-defined block copolymers for micelles or functionalizing polymer backbones with agrochemicals or targeting moieties.[29][30]
Protocol 5: Synthesis of a Functional Polymer via CuAAC "Click" Reaction
-
Reagents: Prepare solutions of an azide-functionalized polymer (1.0 eq.) and an alkyne-functionalized molecule (e.g., a fluorescent tag or an agrochemical derivative, 1.1 eq.) in a suitable solvent like DMF or DMSO.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate (CuSO₄, 5-10 mol%) and a reducing agent (e.g., sodium ascorbate, 10-20 mol%) in water. A ligand such as TBTA or PMDETA can be added to stabilize the Cu(I) species.
-
Reaction: Combine the polymer and alkyne solutions in a reaction flask. Degas the solution by bubbling with an inert gas. Add the freshly prepared catalyst solution.
-
Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours. Monitor progress via IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹) or NMR.
-
Purification: Once complete, pass the reaction mixture through a short column of basic alumina to remove the copper catalyst. Precipitate the functionalized polymer by adding the solution to a non-solvent (e.g., diethyl ether or methanol).
-
Isolation: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
References
- (2011). Controlled release agrochemicals formulations: A review.
- (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
- (2023). Polymer Coated Functional Catalysts for Industrial Applications.
- (n.d.). Mechanistic Insights and Implications of Dearomative Rearrangement in Copper-Free Sonogashira Cross-Coupling Catalyzed by Pd-CyPhine*.
- (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.
- (n.d.). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry.
- (n.d.).
- (2024).
- (n.d.).
- (n.d.). Metal Organic Frameworks for Smart Storage and Delivery of Aromatic Volatiles and Essential Oils in Agrifood. MDPI.
- (2022). Metal–Organic Frameworks in Agriculture.
- (n.d.). New Azole Antifungals. 2. Synthesis and Antifungal Activity of Heterocyclecarboxamide Derivatives of 3-Amino-2-aryl-1-azolyl-2-butanol. Journal of Medicinal Chemistry.
- (n.d.). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling.
- (1990). APPLICATIONS OF FUNCTIONALIZED POLYMERS IN AGRICULTURE. Journal of Islamic Academy of Sciences.
- (2022). Click Chemistry and Its Applications in Medicinal Chemical Synthesis. BOC Sciences.
- (1990). APPLICATIONS OF FUNCTIONALIZED POLYMERS IN AGRICULTURE. JournalAgent.
- (2017).
- (n.d.). An Overview of Polymer-Supported Catalysts for Wastewater Treatment through Light-Driven Processes. MDPI.
- (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids.
- (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. PubMed.
- (n.d.). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals.
- (n.d.). Metal–Organic Frameworks as Potential Agents for Extraction and Delivery of Pesticides and Agrochemicals. PubMed Central.
- (n.d.). The Synthesis of Pyrethroids. PubMed.
- (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
- (2019).
- (2021). Recent Trends in Advanced Polymer Materials in Agriculture Related Applications.
- (n.d.).
- (n.d.). Synthesis of New Azoles For the Treatment of Resistant Infections Caused By Who Critical Priority Fungi.
- (n.d.). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids.
- (n.d.). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers (RSC Publishing).
- (2024). A Review on Synthesis of Azoles. IJRASET.
- (2024).
- (n.d.). Organic and Metal–Organic Polymer-Based Catalysts—Enfant Terrible Companions or Good Assistants?. MDPI.
- (n.d.). Click chemistry. Wikipedia.
- (n.d.). Metal–Organic Frameworks in Agriculture.
- (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry.
- (n.d.).
- (n.d.). Translating controlled release systems from biomedicine to agriculture. Frontiers.
- (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for. PDF Free Download.
- (n.d.). SYNTHESIS OF AZOLE DERIVATIVES AND ITS IMPACT ON ANTIMICROBIAL PROPERTIES.
- (n.d.).
- (n.d.). Iron-Based Metal–Organic Frameworks and Their Polymer Composites for Sustainable Delivery of Herbicides. ACS Omega.
- (2017).
- (n.d.). Synthesis of pyrethroids and pyrethroid-containing compositions.
- (2020). Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. PubMed.
- (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PubMed Central.
- (n.d.).
- (n.d.). Advances in Controlled-Release Pesticide Formulations with Improved Efficacy and Targetability. Journal of Agricultural and Food Chemistry.
- (n.d.).
- (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Review on Synthesis of Azoles [ijraset.com]
- 9. jcdronline.org [jcdronline.org]
- 10. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Synthesis of Pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Translating controlled release systems from biomedicine to agriculture [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. pdf.journalagent.com [pdf.journalagent.com]
- 21. scielo.br [scielo.br]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Metal–Organic Frameworks as Potential Agents for Extraction and Delivery of Pesticides and Agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Click chemistry - Wikipedia [en.wikipedia.org]
- 27. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 28. drpress.org [drpress.org]
- 29. scispace.com [scispace.com]
- 30. researchgate.net [researchgate.net]
Application Notes & Protocols: A Scientist's Guide to One-Pot Synthesis and Functionalization of Pyrazole Aldehydes
Introduction: The Pyrazole Aldehyde, A Privileged Scaffold in Modern Chemistry
In the landscape of medicinal chemistry and materials science, the pyrazole ring system stands out as a "privileged scaffold." Its unique electronic properties and structural stability are foundational to a multitude of FDA-approved drugs, including the anti-inflammatory agent Celecoxib and various anticancer and antimicrobial therapeutics.[1][2][3][4] The introduction of a formyl (-CHO) group, specifically at the C4 position, transforms the stable pyrazole core into a versatile synthetic hub. This pyrazole-4-carbaldehyde is not just a molecule but a gateway, enabling chemists to readily explore a vast chemical space through subsequent functionalization.[5][6]
This guide provides an in-depth, experience-driven overview of the most robust and widely adopted one-pot method for synthesizing pyrazole-4-carbaldehydes—the Vilsmeier-Haack reaction—and details key protocols for their downstream functionalization. The focus is on the causality behind experimental choices to empower researchers to not only follow protocols but to understand, adapt, and troubleshoot them effectively.
Core Methodology: One-Pot Pyrazole-4-Carbaldehyde Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack (V-H) reaction is a powerful and economical method for formylating electron-rich aromatic and heterocyclic systems.[7] For pyrazole synthesis, its true elegance lies in its ability to facilitate a one-pot cyclization and formylation starting from readily available hydrazones.[5][8][9] This approach avoids the isolation of intermediate pyrazoles, saving significant time and resources.
The Underlying Chemistry: From Hydrazone to Formylated Pyrazole
The process begins with the in situ formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a tertiary amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[8][10] This electrophilic species is the key actor in the transformation.
The reaction with a hydrazone substrate proceeds through a cascade:
-
Initial Attack: The hydrazone attacks the Vilsmeier reagent.
-
Cyclization: A subsequent intramolecular cyclization is triggered, forming the pyrazole ring.
-
Double Formylation & Hydrolysis: The newly formed, electron-rich pyrazole ring undergoes a second electrophilic substitution by another equivalent of the Vilsmeier reagent, typically at the C4 position.[5] The final step is a careful aqueous work-up, which hydrolyzes the resulting iminium salt to the desired aldehyde.
Visualizing the Workflow
Caption: High-level workflow for the one-pot synthesis of pyrazole-4-carbaldehydes.
Field-Proven Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
This protocol is a robust starting point for a typical V-H synthesis of a pyrazole aldehyde from a phenylhydrazone of acetophenone.
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
N'-(1-phenylethylidene)benzohydrazide (Acetophenone phenylhydrazone)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Heating mantle with temperature controller
-
Nitrogen or argon inlet
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation (Critical Step):
-
To a flame-dried three-neck flask under an inert atmosphere, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0-5 °C using an ice-water bath.
-
Causality: This step must be performed under strictly anhydrous conditions as both POCl₃ and the resulting Vilsmeier reagent react violently with water, leading to decomposition and failure of the reaction.[10] The cooling is essential to control the highly exothermic reaction between DMF and POCl₃.
-
Add POCl₃ (3 equivalents) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a white, crystalline solid (the Vilsmeier reagent) is often observed.
-
-
Reaction Execution:
-
Dissolve the acetophenone phenylhydrazone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the hydrazone solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Once the addition is complete, slowly raise the temperature to 80-90 °C and maintain for 4-6 hours.[5]
-
Causality: The higher temperature is necessary to drive both the cyclization to form the pyrazole ring and the subsequent electrophilic formylation at the C4 position.
-
-
Monitoring the Reaction:
-
Track the consumption of the starting hydrazone using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction, carefully quenching it in a vial with saturated NaHCO₃ solution, extracting with EtOAc, and spotting the organic layer. A typical mobile phase is 20-30% EtOAc in hexanes.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Causality: The work-up must be done with extreme care. The reaction mixture contains unreacted POCl₃ and Vilsmeier reagent, which will react exothermically with water.
-
In a large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8. A precipitate (the crude product) should form.
-
Stir the mixture for 1-2 hours to ensure complete hydrolysis and precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Dry the crude product. If further purification is needed, it can be achieved by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
-
Troubleshooting Common Issues:
| Issue | Probable Cause | Recommended Solution |
| Low or No Yield | Moisture in reagents/glassware. | Flame-dry all glassware. Use anhydrous grade DMF. Ensure POCl₃ is fresh.[10] |
| Incomplete formation of Vilsmeier reagent. | Ensure slow, controlled addition of POCl₃ at 0-5 °C and allow sufficient time for formation. | |
| Substrate is not electron-rich enough. | The V-H reaction works best on activated systems. Consider alternative synthetic routes for highly deactivated substrates. | |
| Difficult Product Isolation | Product is partially soluble in water. | After neutralization, extract the aqueous layer multiple times with a suitable organic solvent like DCM or EtOAc. Saturate the aqueous layer with NaCl to "salt out" the product.[10] |
| Formation of Byproducts | Reaction temperature was too high or time too long. | Optimize reaction time and temperature for your specific substrate. Monitor closely by TLC. |
The Aldehyde as a Synthetic Hub: Key Functionalization Protocols
The true utility of pyrazole-4-carbaldehydes lies in the aldehyde group's ability to serve as a handle for a wide range of chemical transformations. This allows for the synthesis of diverse libraries of compounds for screening in drug discovery and materials science.[2]
Functionalization Pathways
Caption: Key functionalization pathways originating from the pyrazole-4-carbaldehyde core.
Protocol 1: Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, reacting an aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) to yield an electron-deficient alkene.[11][12] These products are valuable Michael acceptors.
-
Core Directive: To a solution of pyrazole-4-carbaldehyde (1 equiv.) and malononitrile (1.1 equiv.) in ethanol, add a catalytic amount of a mild base such as piperidine or ammonium carbonate.[12]
-
Reaction Conditions: Stir at room temperature or under gentle heating (reflux). Sonication can also be used to accelerate the reaction.[12]
-
Work-up & Rationale: The reaction is often clean, and the product typically precipitates from the reaction mixture upon cooling. Filtration and washing with cold ethanol are usually sufficient for purification. The use of a mild base is crucial to deprotonate the active methylene compound without promoting side reactions on the pyrazole core.
Protocol 2: Reductive Amination for Bioactive Amines
Reductive amination is one of the most important methods for synthesizing amines in pharmaceutical chemistry.[13] It proceeds via the formation of an intermediate imine/iminium ion, which is then reduced in situ.
-
Core Directive: In a flask, dissolve the pyrazole-4-carbaldehyde (1 equiv.) and the desired primary or secondary amine (1-1.2 equiv.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reaction Conditions: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise. Stir at room temperature for 12-24 hours.
-
Work-up & Rationale: NaBH(OAc)₃ is the reagent of choice because it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the intermediate iminium ion.[14] It is also tolerant of mildly acidic conditions that can be used to catalyze imine formation. The reaction is quenched with aqueous base (e.g., NaHCO₃), and the product is extracted with an organic solvent.
Protocol 3: Wittig Reaction for Olefination
The Wittig reaction provides a reliable method for converting aldehydes into alkenes with good control over the geometry of the double bond.[15][16]
-
Core Directive: The reaction is typically a two-step, one-pot process. First, the phosphonium ylide (Wittig reagent) is generated by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-BuLi, t-BuOK) in an anhydrous ether solvent like THF at low temperature.[17]
-
Reaction Conditions: The pyrazole-4-carbaldehyde, dissolved in THF, is then added to the colored ylide solution. The reaction is allowed to warm to room temperature.
-
Work-up & Rationale: The reaction is quenched with water or saturated ammonium chloride. The major byproduct, triphenylphosphine oxide, can often be removed by filtration or chromatography. The choice of ylide (stabilized vs. unstabilized) and reaction conditions determines the E/Z selectivity of the resulting alkene. Stabilized ylides (e.g., those containing an ester group) are less reactive and typically give the E-alkene.[17]
Conclusion and Future Outlook
The one-pot Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes is a testament to the power of efficient chemical methodology. It provides rapid access to a molecular scaffold of immense value. The subsequent functionalization of the aldehyde group opens the door to an almost limitless array of derivatives. For researchers in drug discovery, these protocols offer a robust platform for generating novel compound libraries to probe biological targets. For materials scientists, they provide a means to construct specialized molecules with tailored electronic and photophysical properties. As synthetic methods continue to advance, the focus will undoubtedly shift towards even more sustainable and atom-economical transformations, further enhancing the utility of this remarkable heterocyclic building block.
References
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. SciSpace. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives. PubMed. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. PubMed. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
-
The Growing Importance of Pyrazole Derivatives: A Focus on 4-Antipyrinecarboxaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). Available at: [Link]
-
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Available at: [Link]
-
Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
-
Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. National Institutes of Health (NIH). Available at: [Link]
-
A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Available at: [Link]
-
Transition Metal‐Catalyzed C H Functionalization of Aldehydes. ResearchGate. Available at: [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. Available at: [Link]
-
Exploring the Role of Aminocatalysis in the Dearomatization and Regioselectivity of Heteroaromatic Aldehydes. ACS Publications. Available at: [Link]
-
A REVIEW ON SYNTHESIS OF BIOACTIVE PYRANOPYRAZOLES BY ONE POT MULTICOMPONENT STRATEGIES. ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. Available at: [Link]
-
Ketones and aldehydes as alkyl radical equivalents for C H functionalization of heteroarenes. National Institutes of Health (NIH). Available at: [Link]
-
A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Thieme. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. ResearchGate. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]
-
Ketones and aldehydes as alkyl radical equivalents for C H functionalization of heteroarenes. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
-
SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]
-
One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Available at: [Link]
-
Divergent functionalization of aldehydes photocatalyzed by neutral eosin Y with sulfone reagents. National Institutes of Health (NIH). Available at: [Link]
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. ResearchGate. Available at: [Link]
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]
-
Wittig Reaction - Common Conditions. The University of Texas at Austin. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Synthesis of the pyrazole derivatives from aldehyde hydrazones via a... ResearchGate. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ineosopen.org [ineosopen.org]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate , a critical building block in pharmaceutical and agrochemical research. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges of this two-step synthesis and improve your overall yield and purity.
I. Synthetic Overview & Core Principles
The synthesis is typically achieved in a two-step sequence starting from 3,5-dimethylpyrazole. The strategic choice to perform the formylation prior to the protection is critical for success.
-
Step 1: Vilsmeier-Haack Formylation. This reaction introduces the formyl (-CHO) group at the C4 position of the 3,5-dimethylpyrazole ring. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution, with the C4 position being the most reactive site.[1] The Vilsmeier-Haack reaction is an effective and mild method for this transformation.[2]
-
Step 2: N-Boc Protection. The secondary amine within the pyrazole ring is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This step enhances the solubility of the molecule in organic solvents and modifies its electronic properties for subsequent reactions.
Caption: Overall two-step synthetic workflow.
II. Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction performed before N-Boc protection?
A1: This is a question of electronics. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2] The unsubstituted pyrazole ring is electron-rich and therefore "activated" towards this type of reaction. Conversely, the Boc group is electron-withdrawing, which would "deactivate" the pyrazole ring, making the subsequent formylation at the C4 position significantly more difficult and requiring harsher conditions, which could lead to lower yields and more side products.
Q2: What are the most critical parameters for a successful Vilsmeier-Haack reaction (Step 1)?
A2: Three parameters are paramount:
-
Reagent Quality: The Vilsmeier reagent is formed from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). Both must be anhydrous. Moisture will rapidly quench the active electrophile. Old DMF can also contain dimethylamine from decomposition, which can cause side reactions.[3]
-
Temperature Control: The formation of the Vilsmeier reagent (the chloroiminium ion) is exothermic and should be done at low temperatures (0-5 °C) to prevent degradation. The subsequent reaction with the pyrazole is typically run at elevated temperatures (60-90 °C), but this must be carefully optimized.
-
Stoichiometry: The molar ratio of POCl₃ to DMF and the pyrazole substrate is crucial. Typically, a slight excess of the Vilsmeier reagent is used to ensure complete conversion of the starting material.
Q3: My Boc protection (Step 2) is sluggish or incomplete. What's the cause?
A3: This is often due to two factors. First, ensure your starting formyl-pyrazole is dry. Second, while the reaction can proceed without a catalyst, it is often slow. The addition of a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) is highly recommended. DMAP acts as a nucleophilic catalyst, activating the Boc anhydride and significantly accelerating the reaction rate.[4]
Q4: How should I monitor the progress of each reaction?
A4: Thin-Layer Chromatography (TLC) is the most effective method.
-
For Step 1: Use a mobile phase like Ethyl Acetate/Hexane (e.g., 1:1). The product, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is more polar than the starting 3,5-dimethylpyrazole and will have a lower Rf value.
-
For Step 2: Use a mobile phase like Ethyl Acetate/Hexane (e.g., 3:7). The final Boc-protected product is less polar than the formyl intermediate and will have a higher Rf value.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or no yield of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Step 1). TLC shows only starting material.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Inactive Vilsmeier Reagent | The active electrophile was not formed or was quenched. This is the most common cause. It happens if POCl₃ or DMF are not anhydrous. | Use freshly opened, sealed bottles of POCl₃ and anhydrous DMF. If using older reagents, consider distillation of DMF over CaH₂. |
| Incorrect Reaction Temperature | The initial formation of the reagent was too warm, causing degradation. Or, the subsequent reaction with the pyrazole was not heated sufficiently to overcome the activation energy. | Prepare the Vilsmeier reagent strictly at 0-5 °C with slow, dropwise addition of POCl₃ to DMF. For the reaction, ensure the mixture reaches the target temperature (e.g., 80 °C) and is maintained for the full duration. |
| Ineffective Work-up | The intermediate iminium salt requires hydrolysis to yield the aldehyde. If the quench and basification are not performed correctly, the product will not be liberated. | After cooling the reaction, pour it slowly onto crushed ice. Then, carefully neutralize the acidic solution with a base like NaOH or Na₂CO₃ until it is basic (pH > 9). This hydrolysis step is crucial and often exothermic; maintain cooling. |
digraph "Troubleshooting_Vilsmeier" { graph [nodesep=0.3, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];Start [label="Low Yield in Step 1?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagents [label="Are POCl₃ and DMF\n fresh and anhydrous?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckTemp [label="Was reagent formation at 0-5°C\n and reaction at 60-90°C?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckWorkup [label="Was work-up done by quenching\n on ice then basifying to pH > 9?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; UseNew [label="Action: Use fresh,\n anhydrous reagents.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OptimizeTemp [label="Action: Control temperature\n rigorously for both stages.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CorrectWorkup [label="Action: Re-evaluate work-up.\n Ensure complete hydrolysis.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> CheckReagents; CheckReagents -> CheckTemp [label="Yes"]; CheckReagents -> UseNew [label="No"]; CheckTemp -> CheckWorkup [label="Yes"]; CheckTemp -> OptimizeTemp [label="No"]; CheckWorkup -> Success [label="Yes"]; CheckWorkup -> CorrectWorkup [label="No"];
}
Caption: Troubleshooting flowchart for the Vilsmeier-Haack reaction.
Problem 2: The final product (Step 2) is a persistent oil and is difficult to purify.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Residual DMF/Solvent | High-boiling solvents like DMF can be difficult to remove completely under reduced pressure and can keep the product oily. | After the aqueous work-up, ensure the organic layer is washed thoroughly with water and brine to remove residual DMF. Use a high-vacuum pump for final solvent evaporation. |
| Presence of Impurities | Unreacted Boc₂O or its byproduct, tert-butanol, can act as a eutectic impurity, preventing crystallization. | During the work-up, wash the organic layer with a dilute base (e.g., 5% NaHCO₃ solution) to remove acidic byproducts and any unreacted Boc₂O. |
| Inherent Product Nature | While often a solid, slight impurities can suppress the melting point. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, dissolve the oil in a minimal amount of a hot non-polar solvent (e.g., hexane or heptane) and cool slowly to 0 °C or -20 °C. |
Problem 3: NMR analysis shows incomplete Boc protection or loss of the Boc group.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Insufficient Reagent/Time | The reaction may not have gone to completion. | Use a slight excess of Boc₂O (1.1-1.2 equivalents). Add catalytic DMAP (2-5 mol%) to ensure a reasonable reaction time (typically 4-18 hours at room temperature). Monitor by TLC until the starting material is consumed. |
| Acidic Work-up Conditions | The Boc group is notoriously labile to acid. If the work-up involves an acidic wash that is too strong or has prolonged contact time, the Boc group can be cleaved. | Ensure any acidic wash is brief and uses a mild acid (e.g., dilute citric acid or KHSO₄). Immediately follow with a basic wash and brine wash to neutralize any residual acid.[4] In many cases, an acidic wash is not necessary for this step. |
IV. Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. POCl₃ is highly corrosive and reacts violently with water.
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (e.g., 3 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (e.g., 1.2 equivalents) dropwise to the cold DMF via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C. A thick, white precipitate may form.
-
Substrate Addition: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, add 3,5-dimethylpyrazole (1.0 equivalent) portion-wise, ensuring the temperature does not rise excessively.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C. Stir vigorously for 3-5 hours, monitoring by TLC (1:1 Ethyl Acetate/Hexane) for the disappearance of the starting material.
-
Work-up and Hydrolysis: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with stirring.
-
Basification: Carefully add 5M sodium hydroxide (NaOH) solution to the mixture until it is strongly basic (pH > 9). This step is exothermic; use an ice bath to maintain the temperature below 30 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified further by column chromatography or recrystallization from an appropriate solvent.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the crude 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in acetonitrile.
-
Reagent Addition: Add 4-dimethylaminopyridine (DMAP) (0.05 equivalents) to the solution, followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).
-
Reaction: Stir the mixture at room temperature overnight (12-18 hours). Monitor the reaction by TLC (3:7 Ethyl Acetate/Hexane) for the disappearance of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, typically as a white to off-white solid.
V. Data Summary
| Compound | Molecular Weight | Typical Yield | Appearance | Key ¹H NMR Signal (CDCl₃, δ ppm) |
| 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | 124.14 g/mol | 75-90% | White to pale yellow solid | ~9.8 (s, 1H, -CHO), ~2.5 (s, 6H, 2x -CH₃) |
| This compound | 224.26 g/mol | 85-95% | White solid | ~9.9 (s, 1H, -CHO), ~2.6 (s, 6H, 2x -CH₃), ~1.6 (s, 9H, -C(CH₃)₃) |
VI. References
-
Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
-
Gedgaudas, R., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5208. Available at: [Link]
-
Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Retrieved from
-
ResearchGate. (2019). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]
-
Arkat USA. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
ResearchGate. (2017). 4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
MDPI. (2019). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
Sources
Technical Support Center: Formylation of 3,5-Dimethylpyrazole
Welcome to the technical support center for the formylation of 3,5-dimethylpyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. Here, we address common challenges and frequently asked questions to help you navigate the intricacies of this reaction, ensuring successful outcomes in your laboratory work. Our focus is on providing practical, experience-driven advice grounded in established chemical principles.
Troubleshooting Guide: Overcoming Common Hurdles
This section is dedicated to resolving specific issues you may encounter during the formylation of 3,5-dimethylpyrazole. Each problem is presented in a question-and-answer format, followed by a detailed explanation and recommended course of action.
Q1: My Vilsmeier-Haack formylation of 3,5-dimethylpyrazole is not working. I'm recovering only the starting material. What is going wrong?
This is the most common issue encountered with this specific substrate. The success of the Vilsmeier-Haack formylation of 3,5-dimethylpyrazole is critically dependent on whether the pyrazole nitrogen is substituted.
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. For the pyrazole ring to be sufficiently electron-rich to attack the Vilsmeier reagent (a chloroiminium salt), it requires an electron-donating group. An unsubstituted pyrazole exists in a protonated or complexed state under the acidic conditions of the Vilsmeier-Haack reaction, which deactivates the ring towards electrophilic attack. In contrast, N-alkylated 3,5-dimethylpyrazoles are readily formylated at the 4-position because the alkyl group acts as an electron-donating group, activating the ring system. It has been reported that 3,5-dimethyl-1H-pyrazole (unsubstituted) fails to undergo formylation at the 4-position under typical Vilsmeier-Haack conditions.[1]
Recommended Action:
-
N-Alkylation/Substitution: The most reliable solution is to use an N-substituted 3,5-dimethylpyrazole. Common choices for the N-substituent include methyl, ethyl, or benzyl groups. These groups can be introduced prior to the formylation step using standard alkylation procedures.
-
Alternative Synthetic Route: If you require the N-unsubstituted 3,5-dimethylpyrazole-4-carbaldehyde, a multi-step approach is necessary. One documented method involves the formylation of an N-protected or N-functionalized pyrazole, followed by deprotection or further transformation. For instance, one synthesis involves the alkaline hydrolysis of methyl β-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate, followed by heating the resulting acid to yield the desired product.[1]
Q2: My reaction mixture turned a dark color (e.g., green, blue, or black) during the work-up. What causes this, and how can I purify my product?
The formation of intensely colored byproducts is often indicative of side reactions, which can be exacerbated by improper work-up conditions.
Causality: The Vilsmeier-Haack reaction mixture is highly acidic due to the presence of phosphorus oxychloride and its byproducts. During the aqueous work-up, especially the neutralization step, localized heating can occur if the base is added too quickly. This can lead to the formation of colored, often polymeric, dyestuffs.[2] These impurities can be challenging to remove from the final product.
Recommended Action:
-
Controlled Quenching: Always quench the reaction mixture by pouring it slowly over a large excess of crushed ice with vigorous stirring. This helps to dissipate the heat generated during the hydrolysis of the reactive intermediates.
-
Careful Neutralization: Neutralize the acidic solution slowly, preferably with a milder base like a saturated solution of sodium bicarbonate or sodium acetate, while maintaining a low temperature (0-10 °C).[2] Monitor the pH carefully to avoid making the solution too basic, which can also promote side reactions.
-
Purification Strategy:
-
Extraction: After neutralization, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. If emulsions form, adding brine can help to break them.[3]
-
Column Chromatography: If colored impurities persist, column chromatography on silica gel is an effective purification method. A gradient elution with a mixture of hexanes and ethyl acetate is typically a good starting point.
-
Recrystallization: The final product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes.
-
Q3: I see an unexpected peak in my NMR spectrum that I suspect is an N-formylated byproduct. How can I confirm this and avoid its formation?
While C4-formylation is the desired outcome for N-substituted pyrazoles, reaction at the nitrogen is a possibility for unsubstituted pyrazoles, leading to a stable, but undesired, product.
Causality: The nitrogen atom of the pyrazole ring is a nucleophilic center. In the case of unsubstituted 3,5-dimethylpyrazole, the Vilsmeier reagent can react at the N1 position to form a stable N-formyl pyrazole. This N-formylation deactivates the ring, preventing the desired C4-formylation.
Identification and Prevention:
-
Spectroscopic Analysis: An N-formyl group will typically show a characteristic singlet in the ¹H NMR spectrum around 8.5-9.5 ppm. The absence of the N-H proton signal (if previously present) is another indicator.
-
Prevention: As detailed in Q1, the most effective way to prevent N-formylation is to start with an N-alkylated 3,5-dimethylpyrazole. If you must use the unsubstituted pyrazole, alternative formylation methods that do not employ the Vilsmeier-Haack reaction should be considered.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for a successful Vilsmeier-Haack formylation of an N-alkylated 3,5-dimethylpyrazole?
A general procedure is as follows:
-
Reagent Preparation: The Vilsmeier reagent is prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) to ice-cold N,N-dimethylformamide (DMF), which serves as both the reagent and the solvent. This should be done under an inert atmosphere (e.g., nitrogen or argon) and strictly anhydrous conditions.[3]
-
Reaction: The N-alkyl-3,5-dimethylpyrazole (1.0 equivalent) is then added to the freshly prepared Vilsmeier reagent, typically at a low temperature (0-5 °C). The reaction mixture is then allowed to warm to room temperature or heated (e.g., to 60-80 °C) for several hours.[4]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up: The reaction is quenched by pouring it onto crushed ice, followed by careful neutralization with a base such as sodium bicarbonate or sodium hydroxide solution. The product is then extracted with an organic solvent.[5]
| Parameter | Recommended Condition | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) | Acts as both solvent and reagent. |
| Formylating Agent | Vilsmeier Reagent (POCl₃/DMF) | Mild and effective for electron-rich heterocycles. |
| Temperature | 0 °C to 80 °C | Initial cooling is crucial for reagent formation; heating may be required for reaction completion. |
| Atmosphere | Inert (N₂ or Ar) | The Vilsmeier reagent is moisture-sensitive. |
| Work-up | Quenching on ice, followed by neutralization | Controls the exothermic hydrolysis and prevents side reactions. |
Q2: Are there alternative, milder formylating agents I can use?
While the POCl₃/DMF system is the most common, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride/DMF or thionyl chloride/DMF. However, for pyrazoles, the POCl₃/DMF system is generally reliable and well-documented. For substrates that are sensitive to the harshness of the Vilsmeier-Haack reaction, other formylation methods like the Duff reaction or the Reimer-Tiemann reaction could be explored, although their efficacy on pyrazoles may vary.
Q3: What is the mechanism of the Vilsmeier-Haack reaction on 3,5-dimethylpyrazole?
The mechanism involves two main stages: the formation of the Vilsmeier reagent and the electrophilic substitution on the pyrazole ring.
Step 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF) attacks the electrophilic phosphorus of phosphorus oxychloride (POCl₃), leading to the formation of a chloroiminium ion, which is the active electrophile known as the Vilsmeier reagent.
Step 2: Electrophilic Aromatic Substitution The electron-rich C4 position of the N-substituted 3,5-dimethylpyrazole attacks the carbon of the Vilsmeier reagent. This is followed by the elimination of a proton to restore the aromaticity of the pyrazole ring, forming an iminium salt intermediate.
Step 3: Hydrolysis During the aqueous work-up, the iminium salt is hydrolyzed to yield the final product, 3,5-dimethylpyrazole-4-carbaldehyde.
Caption: Mechanism of Vilsmeier-Haack Formylation on Pyrazole.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethylpyrazole
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (20 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 mL, 12 mmol) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 1,3,5-trimethylpyrazole (1.1 g, 10 mmol) in anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 4 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Cool the reaction mixture to room temperature and pour it slowly onto 100 g of crushed ice with vigorous stirring.
-
Carefully neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.
Caption: Troubleshooting Workflow for Low Yield.
References
-
Attaryan, O. S., Antanosyan, S. K., Panosyan, G. A., Asratyan, G. V., & Matsoyan, S. G. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817–1819. [Link]
- Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
- Akbaş, E., & Öztekin, N. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its some reactions. International Journal of ChemTech Research, 5(5), 2187-2195.
-
Kumar, R., & Siddiqui, S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26788-26815. [Link]
- Sharma, P., & Kumar, A. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 353-357.
-
Organic Syntheses. (1963). p-DIMETHYLAMINOBENZALDEHYDE. Coll. Vol. 4, p. 331; Vol. 33, p. 24. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
Technical Support Center: Purification of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the column chromatography purification of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this specific purification process.
Understanding the Molecule and Purification Strategy
This compound possesses a moderately polar structure. The key functional groups influencing its chromatographic behavior are the Boc-protecting group, the pyrazole core, and the electron-withdrawing formyl (aldehyde) group. The purification strategy hinges on exploiting the polarity difference between the target compound and potential impurities, such as unreacted starting materials or side-products. Normal-phase column chromatography using silica gel is the standard and most effective method for this purpose.
The primary challenge lies in achieving a clean separation without causing degradation of the aldehyde functional group, which can be sensitive to the acidic nature of standard silica gel.[1] This guide will address how to select the right conditions and mitigate these potential issues.
Troubleshooting Guide (Q&A Format)
This section directly addresses specific problems you may encounter during the purification.
Issue 1: My compound is not moving off the baseline on the TLC plate, even with 30% Ethyl Acetate in Hexane.
-
Question: I've spotted my crude reaction mixture on a silica TLC plate, but the desired product (visualized by UV light and/or a potassium permanganate stain) remains at the origin (Rf = 0). What should I do?
-
Answer: This indicates that your eluent system is not polar enough to move the compound up the stationary phase. The combination of the carbamate and the formyl group makes the molecule more polar than simple pyrazole precursors.
-
Immediate Action: Gradually increase the polarity of your mobile phase. Prepare test eluents with higher concentrations of ethyl acetate (e.g., 50%, 70%) or switch to a more polar solvent system altogether, such as dichloromethane (DCM) and methanol (MeOH). A 98:2 DCM:MeOH mixture is a good starting point for more polar compounds.[1]
-
Causality: The interaction between the polar functional groups on your molecule and the polar silanol groups on the silica surface is very strong. A more polar solvent is required to effectively compete for these interaction sites and displace the analyte, allowing it to move up the plate.
-
Issue 2: The spots on my TLC plate are streaking or "tailing" severely.
-
Question: My compound moves up the TLC plate, but it forms a long streak instead of a compact spot. This is making it impossible to see a clear separation from impurities. Why is this happening and how can I fix it?
-
Answer: Tailing is a common issue that can arise from several factors:
-
Compound Instability: Your compound may be degrading on the acidic silica gel. Aldehydes can sometimes be sensitive to acidic conditions.
-
Sample Overload: You may have spotted too much of your crude mixture on the TLC plate, saturating the silica at the origin.
-
Inappropriate Solvent System: The chosen solvent may not be optimal for your compound's solubility characteristics.
-
Troubleshooting Steps:
-
Check for Degradation: Perform a 2D TLC. Run a plate in one direction, then dry it, rotate it 90 degrees, and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the plate.[1]
-
Solution for Degradation: If degradation is confirmed, you can deactivate the silica gel. For your column, this can be done by flushing it with a solvent mixture containing 1-2% triethylamine (a base) before loading your sample.[2] This neutralizes the acidic silanol groups.
-
Reduce Sample Concentration: Prepare a more dilute solution of your crude mixture for TLC analysis.
-
Optimize Solvent: Try adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to your eluent system to improve spot shape, but be mindful that this will also increase the overall polarity.
-
-
Issue 3: My column is running, but I have very poor separation between my product and an impurity.
-
Question: On the TLC, I saw two spots with a reasonable difference in Rf values (e.g., 0.3 vs. 0.45). However, after running the column, all my fractions contain a mixture of the two. What went wrong?
-
Answer: This frustrating situation usually points to issues with the column packing or sample loading technique. A good TLC separation can be ruined by a poorly executed column.
-
Likely Cause - Poor Loading: You may have loaded the sample onto the column dissolved in a solvent that was too strong (too polar). This causes the sample band to spread out widely at the top of the column before the separation even begins, leading to broad, overlapping fractions.[3]
-
Solution - Dry Loading: If your compound is poorly soluble in the non-polar eluent, use the dry loading method. Dissolve your crude product in a strong solvent (like DCM or acetone), add a small amount of silica gel (10-20 times the mass of your sample) to the solution, and evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[3]
-
Likely Cause - Column Channeling: The silica gel may be packed unevenly, creating channels where the solvent and sample flow through too quickly, bypassing proper interaction with the stationary phase. Ensure your column is packed uniformly without any air bubbles or cracks.
-
Issue 4: I can't find my compound after running the column. The fractions appear empty.
-
Question: I ran my entire column, collected dozens of fractions, and analyzed them by TLC, but I can't find my product anywhere. Where did it go?
-
Answer: There are a few possibilities, ranging from simple to more serious:
-
It's Still on the Column: Your eluent system was not polar enough to elute the compound. Try flushing the column with a very polar solvent, like 100% ethyl acetate or 10% methanol in DCM, and check those fractions.[1]
-
It Came Off in the Solvent Front: Your eluent was far too polar, and the compound eluted immediately with the first few column volumes. Always check the very first fraction that comes off the column.[1]
-
It Decomposed: The compound was not stable to the silica gel over the extended time of the column run and has degraded completely. This is a risk if the 2D TLC showed instability.
-
Fractions are Too Dilute: Your compound did elute, but it is spread across so many fractions that the concentration in any single one is too low to see on a TLC plate. Try combining several fractions in the expected range and concentrating them before running a new TLC.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent system to start with for this purification?
-
A1: Based on the structure, a good starting point for TLC analysis is a mixture of Hexane and Ethyl Acetate . Begin with a low polarity mixture, such as 9:1 (Hexane:EtOAc), and incrementally increase the polarity to 8:2, 7:3, and so on. Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on the TLC plate.[2] This Rf value typically provides the best resolution during column chromatography.
-
-
Q2: How do I visualize the compound on a TLC plate?
-
A2: The pyrazole ring contains a chromophore that should be visible under a UV lamp (254 nm). For a more specific visualization, you can use a chemical stain. A potassium permanganate (KMnO4) stain is highly effective, as it will react with the aldehyde group, appearing as a yellow spot on a purple background.[4]
-
-
Q3: Should I use isocratic or gradient elution for my column?
-
A3: The choice depends on the separation.
-
Isocratic Elution (constant solvent mixture): Use this if your target compound is well-separated from all other impurities on the TLC plate. It is simpler to perform.
-
Gradient Elution (gradually increasing polarity): Use this if you have impurities that are very close to your product's Rf and others that are much less polar. Start with the low-polarity solvent system that barely moves your compound off the baseline to elute the non-polar impurities first. Then, slowly increase the percentage of the polar solvent to elute your product, and finally, increase it further to wash off any highly polar impurities. This technique often provides better separation and saves time.[1]
-
-
-
Q4: How much silica gel should I use for my column?
-
A4: A general rule of thumb is to use a silica gel mass that is 50 to 100 times the mass of your crude sample. For example, if you are purifying 500 mg of crude material, you should use between 25 g and 50 g of silica gel. Using more silica generally leads to better separation.
-
Experimental Protocol and Data
Recommended Experimental Conditions
The following table summarizes the recommended starting conditions for the purification. These should be optimized for your specific crude mixture using TLC analysis first.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar organic molecules. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | Offers a good polarity range for this class of compounds. Start TLC with 8:2 Hexane:EtOAc. |
| Target Rf Value | 0.2 - 0.3 | Provides the optimal balance between resolution and run time on the column. |
| Visualization | UV light (254 nm) & KMnO4 stain | UV for initial detection and KMnO4 for specific detection of the aldehyde product.[4] |
| Loading Method | Dry Loading | Recommended to ensure a narrow sample band and improve separation, especially if solubility in the eluent is low.[3] |
Step-by-Step Purification Workflow
-
TLC Optimization:
-
Prepare several developing jars with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of your crude product in a few drops of DCM or acetone.
-
Spot the solution on TLC plates and develop them in the prepared jars.
-
Visualize the plates under UV light and then with a KMnO4 stain to identify the product spot.
-
Select the solvent system that gives the product an Rf of ~0.25.
-
-
Column Preparation:
-
Select an appropriate size glass column.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel (e.g., 50g) in your initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure or tapping to pack it evenly without bubbles.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Method):
-
Weigh your crude product (e.g., 1 g).
-
Dissolve it in a minimal amount of a suitable solvent (e.g., 5-10 mL of DCM).
-
Add ~10-15 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, dry powder is obtained.
-
Carefully add this powder to the top of the sand layer in your packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your starting eluent to the column.
-
Begin collecting fractions (e.g., 10-15 mL per test tube).
-
If using a gradient, start with a low-polarity eluent (e.g., 9:1 Hexane:EtOAc) for several column volumes, then gradually increase the proportion of ethyl acetate (e.g., to 8:2, then 7:3) as the column runs.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of your product.
-
Once you have identified all the fractions containing only the pure product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visual Diagrams
Purification Workflow Diagram
Caption: Workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Guzmán-Pérez, A., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
-
Scientific Research Publishing. Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. International Journal of Organic Chemistry. [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Research International. [Link]
Sources
Technical Support Center: Stabilizing Pyrazole Aldehydes in Synthetic Reactions
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical assistance for a common yet challenging issue in organic synthesis: the decomposition of pyrazole aldehydes during chemical reactions. Pyrazole aldehydes are invaluable building blocks in medicinal chemistry, but their inherent reactivity can often lead to frustrating side reactions and low yields.
This resource offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex experimental issues. Our approach is grounded in mechanistic principles to not only provide solutions but also to foster a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrazole aldehydes so prone to decomposition?
A1: The instability of pyrazole aldehydes stems from the interplay between the electron-rich pyrazole ring and the electrophilic aldehyde group. The pyrazole ring, particularly the pyridine-like nitrogen (N2), can influence the reactivity of the aldehyde. Conversely, the electron-withdrawing nature of the aldehyde can make the pyrazole ring susceptible to certain reactions. Key decomposition pathways include:
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, especially in the presence of air or other oxidants. This is a very common decomposition pathway.
-
Deformylation: Cleavage of the carbon-aldehyde bond can occur under certain conditions, such as photochemical reactions or strong acidic or basic environments, leading to the loss of the formyl group.[1]
-
Cannizzaro-type Reactions: In the presence of a strong base, pyrazole aldehydes lacking an α-hydrogen can undergo disproportionation to form the corresponding alcohol and carboxylic acid.
-
Ring Instability: While the pyrazole ring itself is generally stable, strong bases can deprotonate the ring, potentially leading to ring-opening or other unwanted side reactions.[2]
Q2: What are the initial visual or analytical signs that my pyrazole aldehyde is decomposing?
A2: Early detection is crucial. Be vigilant for the following signs:
-
Color Change: The reaction mixture turning dark brown or black is a common indicator of decomposition, often due to the formation of polymeric materials.
-
TLC Analysis: The appearance of new, often more polar, spots on your TLC plate is a clear sign of decomposition. The corresponding carboxylic acid will typically have a lower Rf value than the aldehyde.
-
NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, the disappearance or diminished intensity of the characteristic aldehyde proton signal (usually around 9-10 ppm) is a key indicator. The appearance of new signals in the aromatic or aliphatic region can point to specific byproducts.
-
LC-MS Analysis: This is a powerful tool for identifying decomposition products. Look for masses corresponding to the oxidized carboxylic acid, the deformylated pyrazole, or products from condensation side reactions.
Q3: When should I consider using a protecting group for the pyrazole nitrogen?
A3: Protecting the pyrazole nitrogen is a critical strategy, particularly when:
-
Using Strong Bases: If your reaction requires a strong base (e.g., n-BuLi, NaH), the acidic N-H proton of the pyrazole will react. Protecting this position prevents unwanted deprotonation and potential side reactions.
-
Controlling Regioselectivity: In reactions like C-H arylation, protecting the pyrazole nitrogen can direct the reaction to a specific position on the ring.[3]
-
Improving Solubility: Certain protecting groups can enhance the solubility of the pyrazole derivative in organic solvents.
Common protecting groups for the pyrazole nitrogen include SEM (2-(trimethylsilyl)ethoxymethyl), THP (tetrahydropyranyl), and Boc (tert-butoxycarbonyl). The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.
Troubleshooting Guides
This section provides detailed troubleshooting for common reactions involving pyrazole aldehydes.
Guide 1: Knoevenagel Condensation
The Knoevenagel condensation is a widely used reaction for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.
Common Issue: Low Yield and Formation of Byproducts
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Decomposition of Pyrazole Aldehyde | The basic conditions often used in Knoevenagel condensations can promote side reactions of the pyrazole aldehyde, such as Cannizzaro-type reactions or other base-catalyzed decompositions. | Use a milder base such as ammonium carbonate or piperidine.[4] Running the reaction at a lower temperature can also mitigate decomposition. |
| Michael Addition Side Reaction | The product of the Knoevenagel condensation is an electron-deficient alkene, which can undergo a subsequent Michael addition with the active methylene compound, leading to a bis-adduct.[1][5] | Use a stoichiometric amount of the active methylene compound. If the problem persists, consider a two-step approach where the Knoevenagel product is isolated before any potential subsequent reactions. |
| Low Reactivity of the Pyrazole Aldehyde | Steric hindrance or electronic effects from substituents on the pyrazole ring can reduce the electrophilicity of the aldehyde, slowing down the reaction. | Use a more active methylene compound or a stronger catalyst. Microwave irradiation can sometimes be employed to drive the reaction to completion, but careful temperature control is necessary to avoid decomposition. |
Experimental Protocol: Mild Knoevenagel Condensation of a Pyrazole Aldehyde
This protocol utilizes ammonium carbonate as a mild and efficient catalyst in an aqueous medium, promoting green chemistry principles.[4]
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazole aldehyde (1.0 eq) and malononitrile (1.1 eq) in a 1:1 mixture of water and ethanol.
-
Catalyst Addition: Add ammonium carbonate (20 mol%) to the mixture.
-
Reaction: Sonicate the reaction mixture at ambient temperature. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, the product often precipitates out of the reaction mixture. Filter the solid product and wash with cold water.
-
Purification: If necessary, recrystallize the product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Guide 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an aldehyde with an amine in the presence of a reducing agent.
Common Issue: Reduction of the Aldehyde to an Alcohol
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Use of a Non-selective Reducing Agent | Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde to the corresponding alcohol faster than the imine intermediate is formed and reduced.[6] | Use a milder and more selective reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose.[6] Sodium cyanoborohydride (NaCNBH₃) is also effective but is more toxic. |
| Slow Imine Formation | If the formation of the imine is slow, the reducing agent will have more opportunity to react with the starting aldehyde. | Add a dehydrating agent, such as molecular sieves, to the reaction mixture to drive the equilibrium towards imine formation. For less reactive amines or aldehydes, a catalytic amount of acid (e.g., acetic acid) can be added to accelerate imine formation. |
| Reaction Conditions | The choice of solvent and temperature can influence the relative rates of aldehyde reduction and imine reduction. | For STAB, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[6] Running the reaction at room temperature or 0°C is generally sufficient. |
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a reliable method for the reductive amination of pyrazole aldehydes.[6]
-
Reaction Setup: To a solution of the pyrazole aldehyde (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM, add glacial acetic acid (1.1 eq).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Guide 3: Protecting the Aldehyde Group as an Acetal
When the pyrazole aldehyde needs to be subjected to conditions that would otherwise degrade the aldehyde (e.g., reaction with strong nucleophiles or bases), protection as an acetal is a robust strategy.
Common Issue: Difficulty with Acetal Deprotection
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Stability of the Acetal | Cyclic acetals, especially those derived from ethylene glycol, are very stable and can be difficult to hydrolyze under mild acidic conditions. | Use a stronger acidic condition for deprotection, such as aqueous HCl or sulfuric acid. However, be mindful of the acid sensitivity of other functional groups in your molecule. |
| Chelation/Hydrogen Bonding | The nitrogen atoms of the pyrazole ring might interact with the reagents used for deprotection, hindering the reaction. For instance, a hydrogen bond between the acetal proton and the N2 of the pyrazole has been hypothesized to impede deprotection.[7] | A variety of deprotection methods can be attempted, including using Lewis acids (e.g., FeCl₃, CeCl₃·7H₂O), or neutral conditions like iodine in acetone.[8] |
| Substrate Degradation during Deprotection | The harsh acidic conditions required for deprotection may cause decomposition of other parts of the molecule. | Screen a variety of milder deprotection conditions. For example, perchloric acid adsorbed on silica gel has been reported as an efficient and reusable catalyst for both acetal formation and deprotection.[9] |
Experimental Protocol: Acetal Protection and Deprotection
Protection:
-
Reaction Setup: Dissolve the pyrazole aldehyde (1.0 eq) in a suitable solvent like toluene.
-
Reagent Addition: Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Extract with an organic solvent, dry, and concentrate.
-
Purification: Purify the acetal-protected pyrazole by column chromatography or recrystallization.
Deprotection (Iodine in Acetone): [8]
-
Reaction Setup: Dissolve the acetal-protected pyrazole (1.0 eq) in acetone.
-
Catalyst Addition: Add molecular iodine (I₂) (10 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears. Remove the acetone under reduced pressure.
-
Purification: Extract the aqueous residue with an organic solvent. Dry the combined organic layers and concentrate to obtain the deprotected pyrazole aldehyde. Purify as needed.
Visualizing the Workflow: A Logical Approach
To aid in experimental design and troubleshooting, the following diagrams illustrate the decision-making process and key reaction pathways.
Sources
- 1. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dimethyl Acetals [organic-chemistry.org]
Technical Support Center: Optimization of Boc Protection for Dimethylpyrazole
Welcome to the technical support center for the optimization of N-Boc protection of dimethylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic step. My aim is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common queries we receive regarding the Boc protection of dimethylpyrazole.
Q1: My Boc protection of 3,5-dimethylpyrazole is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate and yield?
A1: Incomplete reactions are a frequent issue. The nucleophilicity of the pyrazole nitrogen is moderate, and several factors can impede the reaction.
-
Insufficient Basicity: The reaction requires a base to deprotonate the pyrazole N-H, enhancing its nucleophilicity. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. If the reaction is slow, ensure you are using at least a stoichiometric equivalent of the base. For particularly stubborn cases, a stronger, non-nucleophilic base might be considered, though this can introduce other challenges.
-
Steric Hindrance: While 3,5-dimethylpyrazole is not excessively bulky, steric hindrance can still play a role, especially at lower temperatures.
-
Solvent Effects: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. A study highlighted that using polyethylene glycol (PEG-400) as a green, eco-friendly medium can lead to excellent yields at room temperature[1].
-
Catalyst Absence: While not always strictly necessary, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, reacting with Boc anhydride to form a more reactive intermediate[2].
Q2: I am observing the formation of a significant amount of di-Boc protected pyrazole. How can I prevent this side reaction?
A2: The formation of di-Boc pyrazole, though less common for dimethylpyrazole due to sterics, can occur. This is often a result of harsh reaction conditions.
-
Control Stoichiometry: Carefully control the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O). Using a slight excess (1.1-1.2 equivalents) is often sufficient. A large excess can drive the formation of the di-Boc product.
-
Reaction Temperature: Running the reaction at a lower temperature (0 °C to room temperature) can help to improve selectivity for the mono-Boc product. High temperatures can provide the activation energy needed for the second protection step.
-
Choice of Base: The choice of base can influence selectivity. While a strong base is needed to deprotonate the pyrazole, an excessively strong base or one that is also nucleophilic can promote side reactions. DIPEA is often a good choice due to its steric bulk, which minimizes its nucleophilicity[1].
Q3: My starting dimethylpyrazole has poor solubility in the reaction solvent. What can I do?
A3: Solubility issues can prevent the reaction from proceeding efficiently.
-
Solvent Screening: If your substrate is poorly soluble in common solvents like DCM or THF, consider screening other solvents such as N,N-dimethylformamide (DMF) or acetonitrile. A study on a substituted pyrazole successfully used DMF for Boc protection[3].
-
Co-solvent System: Using a co-solvent system can sometimes improve solubility. For instance, a mixture of THF and DCM might provide the desired solubility characteristics.
-
Temperature: Gently warming the reaction mixture can improve solubility, but be mindful that this can also increase the rate of side reactions.
Q4: After my reaction, I'm having trouble removing the unreacted (Boc)₂O and other byproducts. What is the best work-up and purification strategy?
A4: A clean work-up is essential for obtaining a pure product.
-
Aqueous Work-up: A standard aqueous work-up is often effective. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. This will hydrolyze any remaining (Boc)₂O. The organic layer can then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated.
-
Column Chromatography: For high purity, column chromatography on silica gel is the most reliable method. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.
-
Sublimation of (Boc)₂O: If significant (Boc)₂O remains after the work-up, it can sometimes be removed by sublimation under high vacuum[4]. This is particularly useful if the product is not volatile.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
| Symptom | Possible Cause(s) | Suggested Solution(s) | Experimental Protocol |
| Low to no product formation | 1. Inactive (Boc)₂O.2. Insufficiently basic conditions.3. Low reaction temperature. | 1. Use fresh (Boc)₂O.2. Increase the amount of base (e.g., TEA, DIPEA) to 1.2-1.5 equivalents. Add a catalytic amount of DMAP (0.1 eq).3. Allow the reaction to stir at room temperature or gently warm to 40 °C. | See Protocol 1 |
| Multiple spots on TLC, indicating side products | 1. Over-protection (di-Boc formation).2. Reaction with impurities in the starting material. | 1. Reduce the equivalents of (Boc)₂O to 1.05-1.1. Run the reaction at 0 °C.2. Purify the starting dimethylpyrazole before the reaction. | See Protocol 2 |
| Product decomposes during work-up or purification | 1. Product is acid-sensitive.2. Product is thermally unstable. | 1. Use a neutral or slightly basic aqueous work-up (e.g., saturated sodium bicarbonate solution). Avoid strong acids.2. Perform purification at room temperature or below. | - |
| Inconsistent yields between batches | 1. Variable quality of reagents or solvents.2. Inconsistent reaction monitoring. | 1. Use high-purity, anhydrous solvents and fresh reagents for each batch.2. Monitor the reaction consistently by TLC or LC-MS to determine the optimal reaction time. | - |
Section 3: Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization for your specific substrate and scale.
Protocol 1: Standard Boc Protection of 3,5-Dimethylpyrazole
This protocol is a robust starting point for achieving high yields of N-Boc-3,5-dimethylpyrazole.
Materials:
-
3,5-Dimethylpyrazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous DCM, add TEA or DIPEA (1.2 eq).
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-3,5-dimethylpyrazole.
Protocol 2: Selective Mono-Boc Protection under Milder Conditions
This protocol is optimized to minimize the formation of di-Boc byproducts.
Materials:
-
3,5-Dimethylpyrazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,5-dimethylpyrazole (1.0 eq) in anhydrous THF.
-
Add TEA (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Add (Boc)₂O (1.05 eq) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC every 30 minutes.
-
Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify by column chromatography as described in Protocol 1.
Section 4: Visualizing the Workflow
A clear understanding of the reaction workflow is crucial for successful execution and troubleshooting.
Caption: General workflow for the Boc protection of dimethylpyrazole.
Section 5: Mechanistic Insights
Understanding the mechanism can aid in optimizing reaction conditions.
Caption: Catalytic cycle of DMAP in Boc protection.
References
-
Sharma, S., Verma, A., Chauhan, R., & Kulshrestha, R. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Pisár, M., Schütznerová, E., Hančík, F., Popa, I., Trávníček, Z., & Cankař, P. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]
-
Dvorak, C. A., et al. (2012). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]
-
Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Chemtips. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). [Link]
Sources
Technical Support Center: Troubleshooting Incomplete Reductive Amination of Pyrazole Aldehydes
Welcome to the technical support center for troubleshooting reductive amination reactions involving pyrazole aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving complete and efficient conversion in their reactions. The following content is structured in a question-and-answer format to directly address common issues, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reductive amination of a pyrazole aldehyde is showing low conversion, with significant amounts of unreacted aldehyde remaining. What are the likely causes and how can I fix this?
A1: Incomplete consumption of the starting aldehyde is a frequent issue and often points to suboptimal conditions for the initial imine or iminium ion formation, which is the crucial first step of the reaction.[1][2][3] Here’s a breakdown of potential causes and corrective actions:
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine intermediate may not favor the product.[3] This can be particularly true for less nucleophilic amines or sterically hindered partners.
-
Solution: Employ dehydrating conditions to drive the equilibrium forward. This can be achieved by adding drying agents like anhydrous MgSO₄ or molecular sieves to the reaction mixture.[4] Alternatively, azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can be effective, although this may require elevated temperatures.[4]
-
-
Incorrect pH: The pH of the reaction medium is critical. Imine formation is typically catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5] However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[5]
-
Competitive Aldehyde Reduction: If you are using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure, it can directly reduce your starting pyrazole aldehyde to the corresponding alcohol, competing with the desired reductive amination pathway.[5][8]
-
Solution: Switch to a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are excellent choices for this purpose.[5][8][9] NaBH₃CN is effective at a pH where imine formation is favorable, while STAB is often preferred due to its lower toxicity and high selectivity.[8][9]
-
Q2: I'm observing the formation of a side product with a mass corresponding to the pyrazole alcohol. How can I prevent this?
A2: The formation of the corresponding alcohol is a clear indication that your reducing agent is reacting with the starting pyrazole aldehyde before it can form the imine intermediate.
This is a common issue when using powerful reducing agents in a one-pot synthesis. The key is to manage the relative rates of imine formation versus aldehyde reduction.
Troubleshooting Workflow for Aldehyde Reduction:
Caption: Decision tree for addressing aldehyde reduction.
Detailed Strategies:
-
Change the Reducing Agent: As outlined in the table below, different reducing agents have varying reactivities. For pyrazole aldehydes, which can be quite reactive, a less aggressive hydride source is recommended.[8]
| Reducing Agent | Relative Reactivity | Optimal pH | Key Considerations |
| Sodium Borohydride (NaBH₄) | High | 7-10 | Can reduce aldehydes and ketones directly.[10] Best used in a two-step process.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | 4-6 | Selectively reduces iminium ions in the presence of carbonyls.[5][6] Highly toxic cyanide byproducts.[9] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild | 4-6 | Highly selective for imines over carbonyls.[9] Non-toxic byproducts.[8] Often the reagent of choice.[8] |
-
Implement a Two-Step Procedure: To completely avoid competitive aldehyde reduction, you can separate the imine formation from the reduction step.
-
Step 1: Dissolve the pyrazole aldehyde and the amine in a suitable solvent (e.g., methanol or dichloroethane). If necessary, add a catalytic amount of acetic acid.[7][9] Stir the mixture for a period (e.g., 1-3 hours) to allow for imine formation. You can monitor the disappearance of the aldehyde by thin-layer chromatography (TLC).
-
Step 2: Once imine formation is complete or has reached equilibrium, add the reducing agent (even NaBH₄ can be used effectively at this stage).[7]
-
Q3: My reaction with a primary amine is producing a tertiary amine as a major byproduct. How can I avoid this over-alkylation?
A3: Over-alkylation occurs when the desired secondary amine product, being nucleophilic itself, reacts with another molecule of the pyrazole aldehyde to form a new iminium ion, which is then reduced to a tertiary amine.[8] This is a common challenge when trying to synthesize secondary amines via reductive amination.[11]
Controlling Over-alkylation:
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
Technical Support Center: Purification of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
Welcome to the technical support guide for tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate (CAS 844891-13-0). This molecule is a critical heterocyclic building block in medicinal chemistry and drug development, valued for its role in the synthesis of complex pharmaceutical agents.[1][2][3] However, achieving high purity can be challenging due to the sensitive nature of its functional groups—the Boc-protecting group and the aldehyde.
This guide provides field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format to help you diagnose and resolve common purification issues encountered during your research.
Part 1: Frequently Asked Questions - Understanding Your Impurity Profile
This section addresses the foundational questions regarding the nature of impurities and their initial identification.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is directly linked to the common synthetic route, which typically involves the N-Boc protection of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde using di-tert-butyl dicarbonate (Boc₂O). Based on this, you can anticipate the following species:
-
Unreacted Starting Material (3,5-dimethyl-1H-pyrazole-4-carbaldehyde): This is a common impurity resulting from an incomplete reaction. It is significantly more polar than the desired product due to the free N-H group on the pyrazole ring.
-
Boc Anhydride Byproducts: The reaction of Boc₂O generates tert-butanol and carbon dioxide. While CO₂ escapes, tert-butanol can be difficult to remove completely under reduced pressure and may cause your final product to be an oil or gum.
-
Deprotected Product: The Boc group is sensitive to acid. If your reaction or workup conditions are even mildly acidic, you can regenerate the starting material. This is a particular risk during silica gel chromatography if the silica is not neutralized.[4]
-
Oxidized Impurity (tert-Butyl 4-carboxy-3,5-dimethyl-1H-pyrazole-1-carboxylate): The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH), especially if the crude product is exposed to air for extended periods. This impurity is highly polar and acidic.
Q2: How can I quickly assess the purity of my crude product and identify these impurities?
A2: A combination of Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy is the most efficient approach.
-
Thin-Layer Chromatography (TLC): This is your primary diagnostic tool. Use a non-polar eluent system, such as 3:1 Hexane:Ethyl Acetate.
-
Your Product: Should have a moderate Rf value.
-
Starting Material: Will have a much lower Rf (closer to the baseline) due to its higher polarity.
-
Boc₂O: May appear as a faint spot at a very high Rf.
-
Carboxylic Acid: Will likely remain at the baseline.
-
-
¹H NMR Spectroscopy: A quick NMR of the crude material can reveal key contaminants:
-
tert-Butanol: A singlet around δ 1.28 ppm.
-
Starting Material: Appearance of a broad N-H proton signal and shifts in the aromatic protons.
-
Your Product: Look for the characteristic aldehyde proton singlet around δ 9.9-10.1 ppm and the large singlet for the Boc group's tert-butyl protons around δ 1.6 ppm.
-
Impurity Relationship Diagram
Caption: Common impurities and their origin relative to the target product.
Part 2: Troubleshooting Guide - From Oily Residues to Pure White Solids
This section provides a logic-driven approach to tackling the most common purification challenges.
Issue 1: My final product is a persistent oil or gum, not the expected white solid.
-
Causality: This is almost always due to the presence of residual solvents (like tert-butanol) or other impurities that inhibit crystallization. The reported melting point of the pure compound is approximately 59°C, so it should be a solid at room temperature.[5]
-
Troubleshooting Workflow:
Caption: Decision workflow for handling an oily product.
-
Solution:
-
Remove Volatiles: First, attempt to remove residual tert-butanol or other solvents by dissolving the oil in a small amount of dichloromethane, concentrating it again, and then placing it under high vacuum for several hours. For stubborn solvents, co-evaporation with toluene can be effective.
-
Purify: If TLC or NMR shows significant impurities, direct purification is necessary. Flash column chromatography is the most reliable method.
-
Induce Crystallization: If the purified product remains an oil, use an anti-solvent crystallization technique (see Protocol 2).
-
Issue 2: My product appears to be degrading on the silica gel column.
-
Causality: Standard silica gel is slightly acidic, which can catalyze the removal of the acid-labile Boc protecting group. You may observe a new, more polar spot appearing on TLC analysis of your column fractions, corresponding to the starting material.
-
Solution:
-
Neutralize the Silica: Before preparing your column, slurry the silica gel in your starting eluent (e.g., 5% Ethyl Acetate in Hexane) containing 1% triethylamine (NEt₃) . The triethylamine will neutralize the acidic sites on the silica surface, protecting the Boc group.
-
Run the Column Quickly: Do not let the compound sit on the column for an extended period. Use positive pressure ("flash" chromatography) to expedite the separation.
-
Use an Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina, though this may require re-optimizing your solvent system.
-
Issue 3: I have an acidic impurity that I cannot separate.
-
Causality: This is likely the over-oxidized carboxylic acid byproduct. Its high polarity makes it difficult to elute from a silica column and can cause significant tailing.
-
Solution: An acid-base liquid-liquid extraction is highly effective before chromatography.
-
Dissolve your crude product in a suitable organic solvent like Ethyl Acetate or Dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid impurity, pulling it into the aqueous layer as its sodium salt.
-
Separate the layers. Wash the organic layer again with water and then brine to remove residual salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. This material is now ready for final purification by chromatography or recrystallization.
-
Part 3: Detailed Experimental Protocols
These protocols represent the industry-standard methods for purifying this compound to high levels (>98%).
Protocol 1: High-Resolution Flash Column Chromatography
This is the most robust and recommended method for achieving high purity. It excels at separating compounds with different polarities.[6][7][8]
Materials & Setup:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Gradient of Ethyl Acetate (EtOAc) in Hexane.
-
Neutralizing Agent: Triethylamine (NEt₃).
Step-by-Step Procedure:
-
Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (about 1-2 times the mass of your crude product) to this solution. Concentrate this slurry on a rotary evaporator to create a dry, free-flowing powder. This "dry loading" technique prevents band broadening and improves separation.
-
Column Packing:
-
Prepare your starting eluent: Hexane with 5% EtOAc and 1% NEt₃.
-
Slurry pack your column with silica gel using this eluent. Ensure there are no air bubbles or cracks.
-
-
Loading & Elution:
-
Carefully add your dry-loaded sample to the top of the packed column.
-
Begin elution with the starting eluent (5% EtOAc/Hexane + 1% NEt₃).
-
Gradually increase the polarity of the eluent. A typical gradient might be:
-
5% EtOAc for 2 column volumes (to elute non-polar impurities).
-
Increase to 10-15% EtOAc to elute your product.
-
Increase to 25-30% EtOAc to wash out highly polar impurities.
-
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Concentrate the combined pure fractions under reduced pressure. Place the resulting solid under high vacuum to remove all residual solvents.
| Chromatography Parameters | Details | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, provides good resolution for moderately polar compounds. |
| Eluent System | Hexane / Ethyl Acetate (Gradient) | Allows for separation of compounds across a range of polarities. |
| Additive | 1% Triethylamine (NEt₃) | Neutralizes acidic silica sites to prevent Boc deprotection. |
| Loading Method | Dry Loading | Ensures a tight starting band and maximizes separation efficiency. |
Protocol 2: Anti-Solvent Crystallization
This method is excellent for purifying an already relatively clean product that is oily or for a final polishing step after chromatography.[9]
Principle: The compound is dissolved in a minimal amount of a "good" solvent, and a "poor" solvent (anti-solvent) is added to decrease solubility and induce precipitation of the pure solid.
Step-by-Step Procedure:
-
Dissolution: Gently warm your oily product and dissolve it in a minimal volume of a suitable "good" solvent (see table below). Use just enough solvent to fully dissolve the material.
-
Addition of Anti-Solvent: While stirring, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Induce Crystallization: At this point, you can add a single seed crystal of pure product if available. If not, gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Cooling & Maturation: Slowly cool the mixture to room temperature, and then further cool in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the solid with a small amount of cold anti-solvent.
-
Drying: Dry the crystals under high vacuum.
| Recommended Solvent Systems | "Good" Solvent (for dissolving) | "Poor" Solvent (Anti-solvent) |
| System 1 (Non-polar) | Diethyl Ether or Dichloromethane (DCM) | Hexanes or Pentane |
| System 2 (Slightly more polar) | Ethyl Acetate (EtOAc) | Hexanes |
| System 3 (For stubborn cases) | Isopropanol (IPA) | Cold Water |
References
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]
-
Al-Hourani, B., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(23), 5569. Available from: [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Available from: [Link]
- Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available from: [Link]
-
MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Available from: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
-
Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7212. Available from: [Link]
-
Abadi, A. H., et al. (2006). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules, 11(7), 557-568. Available from: [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. Available from: [Link]
-
ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]
-
STM Journals. Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Journal of Molecular and Chemical Crystallography Thomson. Available from: [Link]
-
Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]
-
Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. Available from: [Link]
-
STM Journals. Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Available from: [Link]
Sources
- 1. Buy tert-butyl 4-amino-1H-pyrazole-1-carboxylate | 1018446-95-1 [smolecule.com]
- 2. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Page loading... [guidechem.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Pyrazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole functionalization. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of regioselective reactions on the pyrazole core. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their functionalization can be challenging due to the presence of multiple reactive sites.[1][2][3] This resource offers practical, evidence-based solutions to common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of N1 and N2 alkylation products. How can I favor one over the other?
A1: Achieving regioselectivity in N-alkylation of unsymmetrically substituted pyrazoles is a common challenge.[4] The outcome is a delicate balance of steric and electronic factors of the pyrazole substituents, as well as reaction conditions like the base, solvent, and counter-ion.[4][5]
-
To favor N1-alkylation (at the nitrogen further from a substituent at C3):
-
Steric Hindrance: Bulky substituents at the C3 position will sterically hinder the adjacent N2 nitrogen, making the N1 position more accessible.
-
Reaction Conditions: The use of potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) has been shown to favor N1-alkylation.[6] Additionally, employing sterically demanding alkylating agents, such as α-halomethylsilanes, can significantly enhance N1 selectivity.[7]
-
-
To favor N2-alkylation (at the nitrogen closer to a substituent at C3):
-
Catalysis: Magnesium-catalyzed alkylation has been developed to provide N2-alkylated products with high regioselectivity.[8]
-
Solvent Effects: The choice of solvent can dramatically influence the regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the proportion of one regioisomer over the other in certain reactions.[9][10][11]
-
Q2: I'm trying to perform a C-H functionalization on my pyrazole, but I'm getting a mixture of C3, C4, and C5 isomers. What factors control C-H functionalization regioselectivity?
A2: The regioselectivity of C-H functionalization is influenced by the inherent electronic properties of the pyrazole ring and can be controlled through various strategies.[1][12]
-
Inherent Reactivity:
-
C4-Position: This position is the most electron-rich and generally most susceptible to electrophilic substitution.[1][13]
-
C5-Position: The C5 proton is the most acidic due to its proximity to the sp2 hybridized nitrogen, making it a prime target for deprotonation and subsequent functionalization.[14]
-
C3-Position: This is often the least reactive position for C-H functionalization.[15]
-
-
Controlling Strategies:
-
Directing Groups: Installing a directing group, often at the N1 position, is a powerful strategy to control regioselectivity.[16][17] For example, a 2-pyridyl group can direct C5-selective C-H alkenylation.[16]
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the choice of catalyst and ligands can overcome inherent reactivity preferences.[1][16]
-
Protecting Groups: The use of protecting groups can block certain positions, allowing for functionalization at others. The 2-(trimethylsilyl)ethoxymethyl (SEM) group, for instance, can be used to direct lithiation and can also be transposed from one nitrogen to the other to "switch" the reactivity of the C3 and C5 positions.[15]
-
Q3: My C-H arylation is sluggish and gives low yields. What could be the problem?
A3: Low reactivity in C-H arylation of pyrazoles can be due to catalyst deactivation by the Lewis basic nitrogen atoms of the pyrazole.[15] To overcome this, a palladium-pivalate catalytic system has been shown to be effective.[15] Additionally, the use of N-protecting groups like the SEM group can enhance the reactivity and control the regioselectivity of C-H arylation.[15]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in N-Alkylation of 3(5)-Substituted Pyrazoles
Potential Causes & Proposed Solutions
| Potential Cause | Explanation | Proposed Solution |
| Tautomerization | Unsubstituted NH-pyrazoles exist as a mixture of tautomers, leading to the formation of both N1 and N2 alkylated products.[1] | The equilibrium between tautomers can be influenced by the reaction conditions. Experiment with different solvents and bases to favor one tautomer over the other. |
| Steric and Electronic Effects | The size and electronic nature of the substituent at the C3(5) position and the alkylating agent play a crucial role.[5] | For N1 selectivity, use a pyrazole with a bulky C3 substituent. For N2 selectivity, consider a smaller substituent or a different synthetic strategy. |
| Solvent and Counter-ion | The nature of the solvent and the counter-ion of the base can influence the site of alkylation.[4] | Screen different solvents, including polar aprotic (e.g., DMF, DMSO) and non-polar (e.g., toluene) options. Investigate the effect of different bases (e.g., NaH, K2CO3, Cs2CO3) which will alter the counter-ion. |
Experimental Protocol: Catalyst-Free Michael Addition for Highly Regioselective N1-Alkylation [18]
This protocol has been shown to achieve excellent N1-selectivity (>99.9:1) for a range of pyrazoles.[18]
-
Reactants:
-
1H-pyrazole (1 equivalent)
-
Michael acceptor (e.g., substituted acrylonitrile or acrylate) (1.1 equivalents)
-
Solvent (e.g., acetonitrile)
-
-
Procedure:
-
Dissolve the 1H-pyrazole in the chosen solvent.
-
Add the Michael acceptor to the solution.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Problem 2: Lack of Regioselectivity in C-H Functionalization
Potential Causes & Proposed Solutions
| Potential Cause | Explanation | Proposed Solution |
| Competing Reactive Sites | The C4 and C5 positions have comparable reactivity under certain conditions, leading to mixtures.[1] | Employ a directing group strategy. A removable directing group on the N1 position can steer the functionalization to a specific carbon atom. |
| Harsh Reaction Conditions | High temperatures or strongly acidic/basic conditions can lead to a loss of selectivity. | Optimize reaction conditions by lowering the temperature and screening milder reagents. |
| Inappropriate Catalyst System | The chosen transition metal catalyst and ligands may not be optimal for directing the reaction to the desired position. | Screen a variety of catalysts (e.g., Pd, Rh, Ir) and ligands to fine-tune the electronic and steric environment of the catalytic center.[16] |
Experimental Protocol: Directed C5-Lithiation of an N-Substituted Pyrazole [1]
This method allows for the selective functionalization of the C5 position.
-
Reactants:
-
N-substituted pyrazole (e.g., 1-aryl-1H-pyrazole) (1 equivalent)
-
n-Butyllithium (nBuLi) (1.1 equivalents)
-
Anhydrous solvent (e.g., THF)
-
Electrophile (e.g., benzaldehyde) (1.2 equivalents)
-
-
Procedure:
-
Dissolve the N-substituted pyrazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add nBuLi to the solution and stir for the specified time to allow for deprotonation.
-
Add the electrophile to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Visualization of Regioselectivity Principles
Diagram 1: Factors Influencing N-Alkylation Regioselectivity
Caption: Decision factors for N1 vs. N2 alkylation.
Diagram 2: Workflow for Directed C-H Functionalization
Caption: Stepwise process for regioselective C-H functionalization.
References
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC - NIH. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. OUCI. [Link]
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS Publications. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Sci-Hub. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]
-
Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. (2006). PubMed. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. ResearchGate. [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC - NIH. [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications. [Link]
-
Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate. [Link]
-
Advances in pyrazolone functionalization: A review since 2020. OUCI. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. NIH. [Link]
-
Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. ACS Publications. [Link]
-
Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. ACS Publications. [Link]
-
Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. Chemical Communications (RSC Publishing). [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]
-
Substituent effects and electron delocalization in five-membered N-heterocycles. RSC Publishing. [Link]
-
Substitution effects in N -pyrazole and N -imidazole derivatives along the periodic table. ResearchGate. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
-
Regioselectivity and proposed mechanism for the cyclization reaction. ResearchGate. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
Reagent-assisted regio-divergent cyclization synthesis of pyrazole. RSC Publishing. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. NIH. [Link]
-
Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. PubMed. [Link]
-
Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles. ACS Publications. [Link]
-
Free-radical and electrophilic functionalization of pyrazol-3-ones with C–O or C–N bond formation (microreview) | Request PDF. ResearchGate. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. NIH. [Link]
-
Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. PubMed. [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. [Link]
-
Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes: Impact on selectivity of catalytic alkene oxidation with mild oxidant NaIO4 | Request PDF. ResearchGate. [Link]
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Part 1: Foundational Principles of Pyrazole Recrystallization
An indispensable technique in synthetic chemistry, recrystallization is paramount for achieving the high purity of substituted pyrazoles required in pharmaceutical and drug development contexts.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, making its effective purification a critical step in the discovery and manufacturing pipeline.[3][4] However, the diverse nature of substituents on the pyrazole ring can significantly alter a compound's physicochemical properties, leading to unique purification challenges.
This technical support guide, designed for researchers and drug development professionals, provides a structured, in-depth approach to troubleshooting the recrystallization of substituted pyrazoles. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
The "Ideal" Recrystallization Solvent
The cornerstone of any successful recrystallization is the selection of an appropriate solvent or solvent system. An ideal solvent for pyrazole purification should exhibit the following characteristics:
-
High solubility at elevated temperatures: The crude pyrazole should dissolve completely in a minimal amount of boiling or near-boiling solvent.
-
Low solubility at low temperatures: As the solution cools, the pyrazole's solubility should decrease sharply, promoting the formation of pure crystals.
-
Inertness: The solvent must not react with the pyrazole derivative.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).
Common Solvents for Pyrazole Derivatives
Based on literature and empirical data, several solvents are consistently effective for the recrystallization of substituted pyrazoles. Initial screening should focus on these common choices.[5][6]
| Solvent | Type | Boiling Point (°C) | Typical Applications & Rationale |
| Ethanol | Protic | 78 | An excellent general-purpose solvent for many pyrazole derivatives due to its ability to form hydrogen bonds. Often used in solvent pairs with water.[6][7] |
| Isopropanol | Protic | 82 | Similar to ethanol but slightly less polar. A good alternative if the compound is too soluble in ethanol.[8] |
| Ethyl Acetate | Aprotic | 77 | A medium-polarity solvent effective for a wide range of substituted pyrazoles. Often used in a solvent pair with hexanes.[5][9] |
| Acetone | Aprotic | 56 | A highly polar aprotic solvent. Due to its high solvency, it is often used for compounds that are difficult to dissolve or as the "good" solvent in an anti-solvent method.[10][11] |
| Toluene | Aromatic | 111 | Effective for less polar pyrazole derivatives. Its higher boiling point can be advantageous for dissolving stubborn solids but increases the risk of oiling out.[6] |
| Water | Protic | 100 | Generally, pyrazoles have low solubility in water, making it an excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[5] |
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during pyrazole recrystallization in a question-and-answer format.
Q1: My pyrazole derivative has "oiled out" instead of crystallizing. What is happening and how do I fix it?
Answer:
"Oiling out" is one of the most frequent challenges in recrystallization. It occurs when the solute separates from the solution as a liquid rather than a solid.[12] This happens when the temperature of the solution is above the melting point of the solute at the point of supersaturation.[13] This is problematic because the liquid "oil" is an impure melt that often traps impurities more effectively than the solvent, defeating the purpose of purification.[14]
Causality & Mechanism:
-
High Impurity Load: Significant impurities can drastically depress the melting point of your compound, making it more likely to separate as a liquid.[15]
-
Solvent Boiling Point Too High: If you are using a high-boiling point solvent (e.g., toluene, DMF), the solution may still be very hot when it becomes supersaturated, exceeding the compound's melting point.[14]
-
Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation at a temperature where the compound is still molten.
Troubleshooting Protocol:
-
Re-heat the Solution: Place the flask back on the heat source until the oil completely redissolves.
-
Add More "Good" Solvent: Add a small amount (10-20% of the original volume) of the primary solvent. This increases the total volume and lowers the saturation temperature, giving the compound a chance to solidify at a lower temperature.[13]
-
Slow Down the Cooling Process: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to ensure the temperature drops very slowly. This allows the solution to reach the saturation point at a lower temperature and gives the molecules time to orient into a crystal lattice.
-
Consider a Different Solvent System: If oiling out persists, your chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a mixed-solvent system where you can more finely tune the solubility.
Q2: The solution is cool, but no crystals have formed. How can I induce crystallization?
Answer:
Spontaneous nucleation can sometimes be slow. If your solution is supersaturated but no crystals have appeared, you need to provide energy to overcome the nucleation barrier.
Troubleshooting Protocol:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation to begin.[13]
-
Add a Seed Crystal: If available, add a tiny crystal of the pure pyrazole compound. This provides a perfect template for further crystal growth, bypassing the initial nucleation step.[16]
-
Reduce Solvent Volume: If the solution is not sufficiently supersaturated, gently heat it again to boil off a portion of the solvent (10-15%). Then, allow it to cool slowly once more. Be cautious not to remove too much solvent, which could cause the compound to crash out impurely.[13]
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator. A lower temperature will decrease the compound's solubility, increasing the driving force for crystallization.
Q3: My yield is very low. Where did my compound go?
Answer:
A low recovery can be attributed to several factors during the recrystallization process.
Causality & Troubleshooting:
-
Too Much Solvent: This is the most common cause. Using an excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[13]
-
Solution: Before you begin, perform a small-scale solubility test to determine the approximate volume of solvent needed. If you suspect you've used too much, you can try to recover more material by evaporating some solvent from the mother liquor and cooling for a second crop of crystals.
-
-
Premature Crystallization: If crystals formed during a hot filtration step, a significant amount of product may have been lost on the filter paper.
-
Solution: Ensure your funnel and receiving flask are pre-heated. Use a fluted filter paper for rapid filtration. If crystals do form, you can try washing the filter paper with a small amount of fresh, hot solvent to redissolve the product.
-
-
Inappropriate Solvent Choice: The compound may have significant solubility in the solvent even at low temperatures.
-
Solution: Re-evaluate your solvent choice. An ideal solvent should have very low solubility for the compound at 0 °C or below. Consider using a mixed-solvent system.
-
Q4: My pyrazole is an amine. Are there special considerations?
Answer:
Yes. Basic pyrazoles, such as those with amino substituents, can present unique challenges and opportunities for purification.
Expert Insight:
-
Salt Formation for Recrystallization: A powerful technique for purifying basic pyrazoles is to convert them into an acid addition salt.[8][10] By reacting the crude pyrazole solution with an acid (e.g., HCl, H₂SO₄), you form a salt which often has dramatically different (and better) crystallization properties than the freebase. After recrystallizing the salt to high purity, the pure freebase can be regenerated by neutralization.
-
Column Chromatography Issues: Basic compounds can sometimes interact strongly with silica gel, leading to poor separation and recovery during column chromatography. Recrystallization, especially via a salt, can be a superior alternative.[7] If chromatography is necessary, deactivating the silica gel with a small amount of triethylamine in the eluent is often required.[7]
Q5: I see different types of crystals forming. Could this be polymorphism?
Answer:
It is possible. Polymorphism is the ability of a compound to exist in two or more different crystal structures.[17] This is a critical consideration in drug development, as different polymorphs can have different solubilities, dissolution rates, and bioavailability.
Identification and Action:
-
Observation: If you observe different crystal habits (e.g., needles vs. plates) from the same recrystallization or from different solvent systems, polymorphism is a possibility.
-
Significance: The formation of different polymorphs can be influenced by the choice of solvent, the rate of cooling, and the temperature at which crystallization occurs.[17]
-
Recommendation: If polymorphism is suspected, it is crucial to characterize the different crystal forms using analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy. For drug development, controlling the polymorphic form is a regulatory requirement.
Part 3: Experimental Protocols & Visual Workflows
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude substituted pyrazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling with stirring. Continue adding the solvent dropwise until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be covered and insulated.
-
Crystal Growth: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization
This method is ideal when no single solvent has the desired solubility profile. A common pair for pyrazoles is Ethanol ("good" solvent) and Water ("bad" or anti-solvent).[7]
-
Dissolution: Dissolve the crude pyrazole in the minimum amount of hot "good" solvent (e.g., ethanol).
-
Anti-Solvent Addition: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Re-solubilization: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling & Isolation: Allow the solution to cool slowly, as described in the single-solvent protocol, to induce crystallization. Isolate and dry the crystals as before.
Visual Workflow: General Recrystallization Process
Caption: Standard workflow for recrystallization.
Visual Workflow: Troubleshooting Decision Tree
Caption: Decision tree for inducing crystallization.
References
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling | AIChE [proceedings.aiche.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. answers.com [answers.com]
- 16. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of Pyrazole Aldehyde Synthesis
Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up of pyrazole aldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to pilot or production-scale manufacturing. Pyrazole aldehydes are critical building blocks in medicinal chemistry, and their successful synthesis at scale is paramount.[1][2] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of this process.
Section 1: Core Challenge - The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the cornerstone for synthesizing pyrazole-4-carbaldehydes.[1][3][4] It involves the formylation of an electron-rich pyrazole ring using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). While robust at the lab scale, its scale-up introduces significant challenges related to reaction control, safety, and product isolation.
Frequently Asked Questions (FAQs): Reaction Optimization
Q1: We are observing a consistently low or stalled yield of our pyrazole aldehyde when moving to a larger reactor. What are the likely causes?
A1: This is a classic scale-up problem often rooted in mass and heat transfer limitations. Here’s how to dissect the issue:
-
Inadequate Mixing: In large vessels, inefficient stirring creates localized zones of high reactant concentration or "hot spots," which can promote the formation of side products.[5] The homogeneity you achieve in a 100 mL round-bottom flask is vastly different from that in a 50 L reactor.
-
Poor Temperature Control: The Vilsmeier-Haack reaction is exothermic. The surface-area-to-volume ratio decreases dramatically as you scale up, making heat dissipation far less efficient.[5] An uncontrolled temperature spike can degrade the Vilsmeier reagent, the substrate, or the final product.[6]
-
Vilsmeier Reagent Instability: The Vilsmeier reagent (chloroiminium salt) can be sensitive to moisture and temperature.[7][8] On a larger scale, longer addition times and potential temperature fluctuations can lead to its degradation before it reacts with the pyrazole substrate.
-
Substrate Reactivity: Pyrazoles with electron-donating groups are highly reactive, while those with electron-withdrawing groups or significant steric hindrance may require more forcing conditions, which can be difficult to manage at scale.[9]
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing the root cause of low yield during scale-up.
Caption: Troubleshooting logic for low yield in scale-up.
Q2: How do we optimize Vilsmeier-Haack reaction conditions for a new pyrazole substrate at the pilot scale?
A2: A Design of Experiments (DoE) approach is highly recommended, but for practical purposes, optimizing key parameters sequentially is effective. The following table provides a starting point for optimization.
| Parameter | Lab-Scale (Typical) | Scale-Up Consideration & Starting Point | Rationale & Impact |
| Reagent Stoichiometry | 1.5 - 2.5 eq. Vilsmeier reagent | Start with 2.0 eq.; may need to increase to 3.0+ eq. | On scale, longer reaction times and potential for localized quenching may require a higher excess of the reagent to drive the reaction to completion. |
| Reaction Temperature | 0 °C to 80 °C | 40 - 60 °C | A moderate temperature balances reaction rate with the stability of the reagent and product. Use internal probes to monitor, not just the jacket temperature.[5] |
| Addition Time | 5-10 minutes | 1-3 hours | Slow, controlled addition is critical to manage the exotherm and prevent temperature spikes that lead to impurity formation.[5][8] |
| Solvent | DMF (as reagent/solvent) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Using a co-solvent can improve slurry properties, aid in heat transfer, and sometimes simplify the work-up process. |
| Reaction Time | 1-4 hours | 6-24 hours | Reactions at lower concentrations and controlled temperatures often require longer times to reach full conversion. Monitor by TLC or LC-MS.[3][10] |
Section 2: The Bottleneck - Work-up and Product Isolation
Successfully completing the reaction is only half the battle. Isolating the pyrazole aldehyde product at scale presents a new set of physical and chemical challenges.
Frequently Asked Questions (FAQs): Purification & Isolation
Q1: During aqueous work-up, we are struggling with persistent emulsions that make phase separation impossible. What can we do?
A1: Emulsion formation is a common headache during the scale-up of Vilsmeier-Haack reactions, often caused by partially soluble salts and decomposition byproducts.
-
Causality: The quenching process neutralizes acidic components, precipitating inorganic salts. These fine particulates, combined with residual DMF and other polar impurities, act as surfactants, stabilizing the oil-in-water or water-in-oil emulsion.
-
Solutions:
-
Add Brine: Saturate the aqueous layer with sodium chloride (brine).[11] This increases the polarity of the aqueous phase, "salting out" the organic product and disrupting the emulsion.
-
Filter Before Extraction: If a significant amount of solid is present, attempt to filter the entire quenched mixture through a pad of celite before transferring it to a separatory funnel or extraction vessel.
-
Change the Solvent: If using DCM, try switching to a less dense and less emulsion-prone solvent like Ethyl Acetate or Methyl-tert-butyl ether (MTBE) for the extraction.
-
Allow Time: Sometimes, simply letting the mixture stand for several hours (or overnight, if stable) with gentle agitation can allow the phases to separate.
-
Q2: Our product seems to be water-soluble, leading to significant loss during extraction. How can we improve recovery?
A2: The introduction of a polar aldehyde group can increase the water solubility of the pyrazole core.
-
Causality: The formyl group is a hydrogen bond acceptor, which can lead to partitioning into the aqueous phase, especially if the pyrazole backbone is small or contains other polar functional groups.
-
Solutions:
-
Back-Extraction: After the initial separation, re-extract the aqueous layer multiple times (3-5x) with fresh organic solvent.[11]
-
Continuous Liquid-Liquid Extraction: For highly valuable products with significant aqueous solubility, a continuous liquid-liquid extraction apparatus can be employed at the pilot scale to ensure maximum recovery.
-
pH Adjustment: Ensure the pH of the aqueous layer is optimal for minimizing the solubility of your specific product. For most pyrazole aldehydes, a neutral to slightly basic pH (>8) is ideal.[3]
-
Section 3: Safety and Process Control
Safety is the paramount concern during chemical scale-up. The Vilsmeier-Haack reaction involves highly reactive and corrosive reagents, and its exotherm must be respected.
Critical Process Control Points
The diagram below highlights the essential control points for safely scaling up pyrazole aldehyde synthesis.
Caption: Key process control points for safe scale-up.
Section 4: Detailed Experimental Protocols
The following protocols provide a self-validating framework for synthesis and work-up. They include in-process checks to ensure success.
Protocol 1: Scalable Vilsmeier-Haack Formylation of a Generic Pyrazole
This protocol is a general guideline and must be adapted based on the specific reactivity and properties of your substrate.
-
Reactor Setup: Equip a dry, jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the reactor is connected to a caustic scrubber to neutralize HCl gas.
-
Vilsmeier Reagent Preparation:
-
Charge the reactor with anhydrous N,N-dimethylformamide (DMF, 4.0 eq.).
-
Cool the reactor jacket to -5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 2.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-45 minutes until a thick, white Vilsmeier salt precipitates.[3]
-
-
Formylation Reaction:
-
Dissolve the pyrazole substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane, 3-5 volumes).
-
Add the substrate solution to the Vilsmeier reagent slurry via the dropping funnel over 1-2 hours, maintaining an internal temperature below 25 °C.
-
Once the addition is complete, slowly raise the jacket temperature to 50-60 °C and hold for 6-12 hours.
-
-
In-Process Control (IPC):
-
After 6 hours, carefully take a sample from the reaction mixture. Quench it in a small amount of ice-cold sodium bicarbonate solution and extract with ethyl acetate.
-
Analyze the organic layer by TLC or LC-MS to check for the consumption of starting material. The reaction is complete when <2% of the starting material remains.
-
Protocol 2: Robust Quenching and Work-Up Procedure
-
Quench Preparation: In a separate, larger reactor, prepare a 10% aqueous solution of sodium carbonate. Cool this solution to 0-5 °C using an ice bath.
-
Quenching:
-
Cool the completed reaction mixture to <20 °C.
-
Crucially, perform a reverse addition: Slowly transfer the reaction mixture into the cold sodium carbonate solution with vigorous stirring. Monitor the temperature of the quench pot, ensuring it stays below 20 °C.
-
After the addition is complete, stir for 1 hour and check the pH to ensure it is >8.[8]
-
-
Extraction and Isolation:
-
Transfer the quenched slurry to a suitable extraction vessel.
-
Add the primary extraction solvent (e.g., Dichloromethane).
-
Agitate for 30 minutes, then allow the layers to separate. If an emulsion forms, add 10% (w/v) of NaCl (brine) to the aqueous layer and stir gently.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazole aldehyde.
-
References
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Having some troubles with a Vislmeier-Haack reaction. Reddit.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
- Troubleshooting common issues in pyrazole synthesis. Benchchem.
- About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange.
- Pyrazole synthesis. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. STM Journals.
- Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. National Institutes of Health.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health.
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Validation of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate Purity by HPLC: A Comparative Analysis
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug discovery and development, the quality of each component is paramount. Pharmaceutical intermediates, such as tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate, are the foundational building blocks upon which the final Active Pharmaceutical Ingredient (API) is constructed. The purity of this pyrazole derivative is not a trivial matter; it directly influences the yield and impurity profile of subsequent synthetic steps and, ultimately, the safety and efficacy of the final drug product.
This guide provides an in-depth, experience-driven approach to the analytical validation of this compound purity using High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present a self-validating protocol grounded in authoritative guidelines, and objectively compare HPLC with alternative analytical techniques.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Purity Assessment
Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity and impurity profiling, and for good reason.[1][2] Its ability to separate a wide range of non-volatile and thermally sensitive compounds makes it ideally suited for intermediates like our target pyrazole. A robust HPLC method is not merely a procedure; it is a validated system that guarantees reliable and reproducible results.
The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose. For this, we turn to the internationally harmonized guidelines, specifically ICH Q2(R1), which provides a comprehensive framework for validation.[3][4][5]
The HPLC Validation Workflow: A Visual Overview
The following diagram illustrates the logical flow of a comprehensive HPLC method validation process, ensuring that each parameter is systematically evaluated to build a complete picture of the method's performance.
Caption: Workflow for HPLC Analytical Method Validation.
Experimental Protocol: A Step-by-Step Validation
Here, we outline the experimental design for validating an HPLC method for this compound.
Hypothetical HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
1. Specificity (Selectivity)
-
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The synthesis of the target compound may result in impurities like unreacted starting materials or by-products.[6] We must prove that our method can separate the main peak from these potential interferences.
-
Experimental Protocol:
-
Prepare a solution of the this compound reference standard.
-
Prepare solutions of known, potential impurities (e.g., starting materials).
-
Prepare a spiked sample containing the reference standard and all potential impurities.
-
Inject a blank (diluent), the individual solutions, and the spiked sample.
-
Acceptance Criteria: The retention time of the main peak should not be shifted by the presence of impurities, and all peaks should be well-resolved (Resolution > 2). A photodiode array (PDA) detector can be used to assess peak purity.
-
2. Linearity
-
Why it's critical: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response (peak area). This is fundamental for accurate quantitation.
-
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five concentrations by serial dilution, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
-
3. Accuracy
-
Why it's critical: Accuracy measures the closeness of the test results to the true value. It is often determined by a recovery study.
-
Experimental Protocol:
-
Prepare a sample matrix (placebo or blank solution).
-
Spike the matrix with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
4. Precision
-
Why it's critical: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Variation within the same lab, but on different days, with different analysts, or on different equipment.
-
-
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of the same lot at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are crucial for analyzing impurities.
-
Experimental Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
For S/N, inject solutions of decreasing concentration to find where S/N is approximately 3 for LOD and 10 for LOQ.
-
Acceptance Criteria: The LOQ value should be demonstrated to have acceptable precision and accuracy.
-
6. Robustness
-
Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Systematically vary parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze the sample under each modified condition.
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits, and the purity results should not be significantly affected.
-
Quantitative Data Summary: A Hypothetical Validation
| Validation Parameter | Measurement | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | Resolution from nearest impurity | > 2.0 | 3.5 | Pass |
| Linearity | Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 | Pass |
| Accuracy | Mean % Recovery (n=9) | 98.0 - 102.0% | 100.5% | Pass |
| Precision (Repeatability) | % RSD (n=6) | ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate) | % RSD (n=6, different day) | ≤ 2.0% | 1.10% | Pass |
| LOQ | Signal-to-Noise Ratio | ~10 | 10.2 | Pass |
| Robustness | System Suitability under varied conditions | Meets SST criteria | All criteria met | Pass |
Pillar 2: A Comparative Guide to Alternative Analytical Techniques
While HPLC is a powerful tool, a comprehensive scientific approach involves understanding its alternatives. The choice of method should be driven by the specific needs of the analysis, such as the nature of the compound and potential impurities.[7]
Decision Framework for Method Selection
The following diagram provides a logical framework for selecting the most appropriate analytical technique based on key analyte properties and analytical goals.
Caption: Decision tree for selecting an analytical method.
Technique Comparison
| Technique | Principle | Advantages for Pyrazole Intermediate | Disadvantages & Considerations |
| HPLC (Reversed-Phase) | Partitioning between a polar mobile phase and a non-polar stationary phase. | Excellent for non-volatile, medium-polarity compounds. High resolution, robust, and widely available.[2] | Requires reference standards for quantitation. Solvent consumption can be a concern. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | High sensitivity for volatile impurities (e.g., residual solvents). | The target compound is likely not volatile enough and would require derivatization, adding complexity and potential for error.[1] |
| Quantitative NMR (qNMR) | Signal integral is directly proportional to the number of nuclei. | A primary method; does not require a specific reference standard of the analyte.[7] Provides structural confirmation. Non-destructive. | Lower sensitivity than HPLC. Requires a highly pure internal standard. Potential for signal overlap with impurities. |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field within a capillary. | Very high separation efficiency. Extremely low sample and solvent consumption.[7] | Can have lower concentration sensitivity than HPLC-UV. Reproducibility can be more challenging. Best for charged species. |
Conclusion: An Integrated Approach to Ensuring Purity
For the routine quality control and purity validation of this compound, a well-validated HPLC method stands as the most robust, reliable, and appropriate choice. Its versatility and the wealth of regulatory acceptance make it the cornerstone of analytical support in drug development.
However, a truly rigorous scientific approach acknowledges the value of orthogonal methods. Techniques like qNMR can serve as a powerful primary method to independently verify the purity value obtained by HPLC and to certify the purity of the reference standard itself. Similarly, for specific impurity challenges, other techniques might offer unique advantages. By understanding the principles, strengths, and weaknesses of each available tool, the modern analytical scientist can ensure the highest standards of quality and integrity for critical pharmaceutical intermediates.
References
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Scientific Research Publishing. ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
-
MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Formylating Agents for N-Boc-3,5-dimethylpyrazole
For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of a formyl group onto a heterocyclic scaffold is a pivotal step in the synthesis of many pharmaceutical agents. The resulting aldehyde is a versatile handle for further molecular elaboration. N-Boc-3,5-dimethylpyrazole is a common building block, and its formylation at the C4 position yields a key intermediate for a variety of bioactive molecules. The choice of formylating agent is critical, directly impacting yield, purity, scalability, and safety. This guide provides an in-depth comparison of common formylating agents for N-Boc-3,5-dimethylpyrazole, grounded in experimental evidence and practical insights.
Introduction: The Importance of Formylating N-Boc-3,5-dimethylpyrazole
The pyrazole nucleus is a privileged scaffold in medicinal chemistry. The N-Boc protecting group serves a dual purpose: it modulates the electronic properties of the pyrazole ring, enhancing its nucleophilicity for electrophilic substitution, and it prevents unwanted side reactions at the N1 position. The formylation of N-Boc-3,5-dimethylpyrazole at the C4 position is a classic example of electrophilic aromatic substitution on an electron-rich heterocycle. The resulting 4-formyl derivative is a valuable precursor for the synthesis of ligands, inhibitors, and other complex molecular architectures.
This guide will compare three primary methods for this transformation:
-
The Vilsmeier-Haack Reaction (DMF/POCl₃)
-
Acetic Formic Anhydride
-
The Rieche Formylation (Dichloromethyl methyl ether/TiCl₄)
Each method will be evaluated based on its mechanism, experimental protocol, performance, and safety considerations.
The Vilsmeier-Haack Reaction: The Workhorse Formylating Agent
The Vilsmeier-Haack reaction is arguably the most common and well-established method for the formylation of electron-rich heterocycles.[1] The reactive electrophile, the Vilsmeier reagent (a chloroiminium salt), is typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2]
Mechanism of Action
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich C4 position of the N-Boc-3,5-dimethylpyrazole. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol
A typical procedure for the Vilsmeier-Haack formylation of a pyrazole derivative is as follows[3][4]:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool anhydrous DMF (3-5 equivalents) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.5-2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. The reaction is exothermic.[2]
-
Reaction with Substrate: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Then, add a solution of N-Boc-3,5-dimethylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF or a chlorinated solvent.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. Reaction times can vary from a few hours to overnight. For some less reactive pyrazoles, higher temperatures (up to 120 °C) may be necessary to drive the reaction to completion.[3][5]
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate or ice water. This step is highly exothermic.[2]
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Performance and Considerations
-
Yield: Generally good to excellent yields (often >80%) are achievable for electron-rich pyrazoles.[4]
-
Scalability: The reaction is scalable, but careful control of temperature during the addition of POCl₃ and the aqueous workup is crucial due to the exothermicity of these steps.[6][7]
-
Reagent Availability: DMF and POCl₃ are common and relatively inexpensive laboratory reagents.
-
Drawbacks: The use of a stoichiometric amount of POCl₃ generates significant phosphorus-containing waste. The reaction can be sensitive to steric hindrance on the pyrazole ring.
Acetic Formic Anhydride: A Milder Alternative
Acetic formic anhydride is a potent and often milder formylating agent that can be prepared in situ from formic acid and acetic anhydride.[8] It is particularly useful for the N-formylation of amines but can also be employed for the formylation of activated aromatic systems.
Mechanism of Action
Acetic formic anhydride is a mixed anhydride. The formyl group is more electrophilic than the acetyl group due to the lower electron-donating ability of the hydrogen atom compared to the methyl group. Consequently, nucleophilic attack by the pyrazole ring occurs preferentially at the formyl carbonyl.
Caption: Formylation using Acetic Formic Anhydride.
Experimental Protocol
A general procedure for formylation using acetic formic anhydride is as follows[8][9]:
-
Anhydride Preparation: In a flask, combine acetic anhydride (1.0 equivalent) and formic acid (2.0 equivalents) and heat the mixture at 40-50 °C for 2-3 hours. The formation of the mixed anhydride can be monitored by ¹H NMR.
-
Reaction with Substrate: Cool the prepared acetic formic anhydride to 0 °C. Add the N-Boc-3,5-dimethylpyrazole (0.8-1.0 equivalent relative to the anhydride) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup and Isolation: The reaction is typically worked up by carefully adding water to hydrolyze any remaining anhydride, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The product is purified by column chromatography.
Performance and Considerations
-
Yield: Can provide high yields, often comparable to the Vilsmeier-Haack reaction.
-
Mildness: The reaction conditions are generally milder than the Vilsmeier-Haack reaction, which can be advantageous for sensitive substrates.
-
Byproducts: The main byproduct is acetic acid, which is generally easier to remove than the phosphorus byproducts of the Vilsmeier-Haack reaction.
-
Drawbacks: Acetic formic anhydride is moisture-sensitive and not commercially available, requiring in situ preparation.[8] There is a potential for competing acetylation, although formylation is generally favored for electronic and steric reasons.[10]
The Rieche Formylation: For Sterically Hindered or Less Reactive Substrates
The Rieche formylation utilizes dichloromethyl methyl ether in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄), to formylate aromatic compounds.[11] This method can be effective for substrates that are less reactive towards the Vilsmeier reagent.
Mechanism of Action
The Lewis acid activates the dichloromethyl methyl ether to form a highly electrophilic dichloromethyl cation equivalent. This potent electrophile is then attacked by the pyrazole ring. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.
Sources
- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. Rieche formylation - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to N-Protecting Groups in Pyrazole Synthesis: A Comparative Analysis Beyond Boc
For researchers, scientists, and drug development professionals, the pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2][3] However, the synthesis of substituted pyrazoles is often complicated by the presence of two reactive nitrogen atoms, leading to challenges in regioselectivity during functionalization. The strategic use of N-protecting groups is therefore not merely a convenience but a critical step that dictates the success of a synthetic route.
For decades, the tert-butoxycarbonyl (Boc) group has been the workhorse for pyrazole protection. Its reliability and straightforward application are well-documented. Yet, an over-reliance on a single protecting group can constrain synthetic design, particularly in complex, multi-step syntheses where orthogonality is paramount. The Boc group's lability to strong acids, while often advantageous, can be a significant liability in the presence of other acid-sensitive functionalities.
This guide provides an in-depth comparison of viable alternatives to the Boc group for pyrazole N-protection. We will move beyond a simple catalog of options to explore the causal chemistry behind their selection, stability, and cleavage. By presenting comparative data and detailed protocols, this document aims to equip the modern chemist with the knowledge to make more informed and strategic decisions in the design of pyrazole-based synthetic routes.
The Boc Group: A Baseline for Comparison
Before exploring alternatives, it is essential to understand the benchmark. The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is revered for its stability under a wide range of nucleophilic, basic, and reductive conditions.[4] Its primary cleavage method involves strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] A notable recent development is a method for selective Boc deprotection from pyrazoles using sodium borohydride (NaBH₄) in ethanol, offering a milder, orthogonal pathway that leaves Boc-protected amines and other heterocycles intact.[6][7]
-
Key Advantage: Robust, well-understood, and generally high-yielding introduction.
-
Primary Limitation: Acid-lability restricts its use in synthetic routes requiring acidic steps.
The Contenders: A Comparative Analysis of Alternative Protecting Groups
The ideal protecting group should be easy to introduce and remove in high yield, stable to a desired set of reaction conditions, and orthogonal to other protecting groups in the molecule. Here, we evaluate several powerful alternatives to Boc.
SEM: The [2-(Trimethylsilyl)ethoxy]methyl Group
The SEM group has emerged as a highly versatile and robust protecting group for azoles. Its stability profile makes it particularly suitable for complex syntheses involving organometallic reagents or harsh catalytic conditions.
-
Introduction: Typically installed using SEM-Chloride (SEM-Cl) in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as THF.[8] The use of NaH ensures complete deprotonation of the pyrazole nitrogen, driving the reaction to completion.
-
Stability Profile: The SEM group is exceptionally stable under both acidic and basic conditions and is inert to many organometallic reagents and catalytic arylation conditions.[8][9][10]
-
Deprotection: Cleavage is achieved under two main orthogonal conditions:
-
Fluoride-based: Reagents like tetrabutylammonium fluoride (TBAF) effect removal.[8] The high thermodynamic affinity of fluoride for silicon initiates an elimination cascade that liberates the free pyrazole.[10]
-
Acid-based: Strong acidic conditions, such as hydrochloric acid in ethanol, can also be used for deprotection.[9]
-
-
Expert Insight: The true power of the SEM group lies in its role in regiochemical control. A "SEM switch" strategy has been developed where the protecting group is transposed from one nitrogen to the other, transforming a less reactive C-3 position into a more reactive C-5 position for subsequent C-H arylation.[9][11] This makes SEM a strategic choice, not just a simple placeholder.
Cbz: The Carboxybenzyl Group
A classic protecting group from peptide chemistry, Cbz offers an entirely different orthogonality, centered around its unique cleavage by catalytic hydrogenolysis.
-
Introduction: Installed using benzyl chloroformate (Cbz-Cl) and a base.[12]
-
Stability Profile: The Cbz group is stable to the acidic conditions that would cleave a Boc or Trityl group, making it an excellent orthogonal partner.[13]
-
Deprotection:
-
Hydrogenolysis: The most common method is catalytic hydrogenation (H₂ gas over a palladium catalyst, e.g., Pd/C), which cleanly releases the free amine, toluene, and CO₂.[12][14]
-
Alcohol-mediated: A significant recent discovery shows that Cbz groups on pyrazoles and imidazoles can be selectively removed by simply stirring in low-carbon alcohols like methanol or ethanol at room temperature.[15][16] This metal-free method is exceptionally mild and enhances the utility of the Cbz group.
-
-
Expert Insight: The discovery of alcohol-mediated Cbz cleavage provides a powerful tool. It allows for deprotection without resorting to hydrogenation, which could inadvertently reduce other functional groups like alkenes, alkynes, or nitro groups. This expands the compatibility of Cbz protection significantly.
Ts: The Tosyl Group
The tosyl group is a sulfonyl-based protecting group known for its exceptional stability. It is the choice when subsequent reactions involve harsh oxidative, acidic, or basic conditions.
-
Introduction: Readily introduced by reacting the pyrazole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[17][18]
-
Stability Profile: As a strong electron-withdrawing group, it deactivates the pyrazole ring towards electrophilic attack but is extremely stable to a broad range of reagents, including strong acids and oxidants.[17]
-
Deprotection: Removal of the tosyl group is its primary drawback, often requiring harsh reductive conditions (e.g., sodium in liquid ammonia, or magnesium in methanol) or very strong acids like HBr or HF.[19]
-
Expert Insight: The Ts group should be considered a "permanent" protecting group for most of a synthetic sequence, to be removed only at or near the final step. Its electron-withdrawing nature can be strategically used to alter the reactivity of the pyrazole core, which can be an advantage in certain synthetic designs.
Trityl (Tr) and Its Derivatives
The triphenylmethyl (Trityl) group is a bulky, acid-labile protecting group that offers a different flavor of acid sensitivity compared to Boc.
-
Introduction: Installed with trityl chloride and a base like pyridine.[20][21] Its large steric bulk means it often selectively protects the less hindered nitrogen atom.
-
Stability Profile: Stable under basic, nucleophilic, and reductive conditions.[5][22]
-
Deprotection: Cleaved under mild acidic conditions, often much milder than those required for Boc removal (e.g., dilute TFA).[20][21] The stability of the trityl cation is the driving force for this facile cleavage. The acid lability can be fine-tuned by using methoxy-substituted derivatives (MMT, DMT), which are even more acid-sensitive.[22]
-
Expert Insight: The Trityl group's bulk can be a powerful tool for directing subsequent functionalization to other positions on the pyrazole ring due to steric hindrance. Its extreme acid sensitivity makes it orthogonal to Cbz and Ts groups, and even allows for selective removal in the presence of a Boc group under carefully controlled conditions.
Other Notable Alternatives
-
PMB (p-Methoxybenzyl): Similar to a standard benzyl (Bn) group, but can be cleaved oxidatively with reagents like DDQ or CAN.[23][24] This provides orthogonality to the hydrogenolysis-cleaved Bn group and acid/base-labile groups.
-
DNP (2,4-Dinitrophenyl): Often introduced during the pyrazole ring formation by using 2,4-dinitrophenylhydrazine as a precursor.[25][26] Its key advantage is its unique deprotection condition: thiolysis with a nucleophilic thiol like thiophenol, which is orthogonal to almost all other common protecting groups.[27]
-
THP (Tetrahydropyranyl): A classic, inexpensive protecting group introduced using dihydropyran under acidic catalysis. It is stable to bases and organometallics but is cleaved with aqueous acid. A solvent- and catalyst-free protection method has been developed, enhancing its "green" credentials.[28][29]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and reported experimental data for the discussed protecting groups.
Table 1: Comparative Stability and Cleavage of N-Protecting Groups for Pyrazoles
| Protecting Group | Introduction Reagents | Stability Profile | Deprotection Conditions | Key Advantage |
| Boc | (Boc)₂O, Base | Stable to Base, H₂, Nucleophiles | Strong Acid (TFA, HCl); NaBH₄/EtOH[6][7] | Well-understood, reliable baseline. |
| SEM | SEM-Cl, NaH[8] | Stable to Acid, Base, Organometallics | TBAF (Fluoride); Strong Acid (HCl)[8][9] | Exceptional stability; enables "SEM-switch".[9] |
| Cbz | Cbz-Cl, Base[12] | Stable to Acid | H₂/Pd-C; MeOH or EtOH (for azoles)[15][16] | Orthogonal to acid-labile groups; mild, metal-free deprotection option. |
| Ts | TsCl, Base[17] | Stable to Strong Acid, Base, Oxidants | Harsh Reduction (Na/NH₃); Strong Acid (HF) | Extreme stability for harsh reaction steps. |
| Trityl (Tr) | TrCl, Pyridine[20] | Stable to Base, H₂, Nucleophiles | Mild Acid (dilute TFA)[21] | Very acid-labile; steric bulk can direct substitution. |
| PMB | PMB-Cl, Base | Stable to Base, H₂ | Oxidative (DDQ, CAN); Strong Acid (TFA)[23] | Orthogonal cleavage via oxidation. |
| DNP | DNP-hydrazine (in situ) | Stable to Acid, Base, H₂ | Thiolysis (e.g., Thiophenol)[27] | Unique cleavage condition; can be part of ring synthesis. |
Table 2: Selected Experimental Yields for Protection & Deprotection
| Group | Reaction | Substrate | Reagents/Conditions | Yield | Reference |
| Boc | Deprotection | N-Boc-pyrazole | NaBH₄, EtOH, rt | 95% | Arkat USA[6] |
| SEM | Protection | Pyrazole | SEM-Cl, NaH, THF | ~60% | Benchchem[8] |
| SEM | Deprotection | Triaryl-N-SEM-pyrazole | HCl, EtOH | High Yield | PMC[9] |
| Cbz | Deprotection | N-Cbz-imidazole | Methanol, rt | Effective | Bentham Science[15][16] |
| PMB | Deprotection | 1-PMB-pyrazolone | Trifluoroacetic acid, reflux | Variable | ResearchGate[23] |
Note: Yields are highly substrate-dependent. The data presented are for illustrative purposes based on cited literature.
Experimental Protocols
The following are representative, self-validating protocols for the protection and deprotection of pyrazole using the SEM and Cbz groups.
Protocol 1: SEM-Protection of Pyrazole
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Wash the NaH with dry hexanes (2x) to remove the oil, then suspend it in dry THF.
-
Deprotonation: Cool the suspension to 0 °C and add a solution of pyrazole (1.0 eq) in dry THF dropwise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Protection: Cool the reaction mixture back to 0 °C and add SEM-Cl (1.5 eq) dropwise. Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
-
Workup: Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Fluoride-Mediated SEM-Deprotection
-
Reaction Setup: Dissolve the SEM-protected pyrazole (1.0 eq) in dry THF in a round-bottom flask.
-
Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq) to the flask. Heat the reaction mixture to reflux and monitor by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Purification: Resuspend the residue in ethyl acetate and wash with water (3x) to remove TBAF salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield the unprotected pyrazole.
Visualization of Workflows and Logic
Diagrams can clarify complex decision-making processes and experimental sequences.
Caption: Experimental workflows for SEM protection and deprotection of pyrazole.
Caption: Decision-making guide for selecting an N-protecting group for pyrazole.
Conclusion
While the Boc group remains a valuable tool, modern organic synthesis demands a broader palette of protecting groups to navigate the complexities of target molecules. For pyrazole synthesis, SEM, Cbz, and Trityl stand out as particularly powerful alternatives, each offering a unique profile of stability and orthogonal cleavage. The SEM group provides exceptional stability for intricate, multi-step sequences; the Cbz group offers a mild, metal-free deprotection option via alcoholysis; and the Trityl group provides steric control and tunable, mild acid lability. By understanding the underlying chemical principles of these alternatives, researchers can design more robust, efficient, and flexible synthetic routes to novel pyrazole-containing compounds.
References
-
Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Available at: [Link]
-
Goikhman, R. et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society. Available at: [Link]
-
Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: [Link]
-
Li, J. et al. (2017). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Bentham Science. Available at: [Link]
-
Li, W. et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]
-
Li, J. et al. (2017). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Ingenta Connect. Available at: [Link]
-
Goikhman, R. et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. ResearchGate. Available at: [Link]
-
Holzer, W. & Puschmann, C. (2000). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. Available at: [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. Available at: [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Available at: [Link]
-
Holzer, W. & Puschmann, C. 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Available at: [Link]
-
Brain, C. T. et al. (1999). Selective Ring N-Protection of Aminopyrazoles. ResearchGate. Available at: [Link]
-
Grokipedia. Tosyl group. Available at: [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available at: [Link]
-
Antilla, J. C. et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]
-
Dandia, A. et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. Available at: [Link]
-
Aggarwal, N. et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal. Available at: [Link]
-
Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. Available at: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Wikipedia. Tosyl group. Available at: [Link]
-
Bera, S. et al. (2023). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Available at: [Link]
-
Common Organic Chemistry. Benzyl Protection. Available at: [Link]
-
Common Organic Chemistry. Trityl Protection. Available at: [Link]
-
Al-Hourani, B. J. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Kumar, K. A. et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Available at: [Link]
-
Pathan, A. K. et al. (2022). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. Available at: [Link]
-
Yilmaz, I. et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. Available at: [Link]
-
Ovonramwen, O. P. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. Journal of the Nigerian Society of Physical Sciences. Available at: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]
-
Poudyal, B. & Bharghav, G. (2021). A review of pyrazole an its derivative. ResearchGate. Available at: [Link]
-
Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. Available at: [Link]
-
Dong, J. et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. Available at: [Link]
-
DeLorbe, J. E. et al. (2007). [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. The Journal of Organic Chemistry. Available at: [Link]
-
Plaué, S. (1982). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]
-
Herrbach, A. et al. (2000). Selective Cleavage of Cbz-Protected Amines. ResearchGate. Available at: [Link]
-
ResearchGate. Synthesis of pyrazole from 2,4-dinitrophenylhydrazone. Available at: [Link]
-
Claramunt, R. M. et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. Available at: [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]
-
Mohamed, S. K. et al. (2016). Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. Acta Crystallographica Section E. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. One moment, please... [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3 | Benchchem [benchchem.com]
- 9. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. grokipedia.com [grokipedia.com]
- 18. Tosyl group - Wikipedia [en.wikipedia.org]
- 19. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. total-synthesis.com [total-synthesis.com]
- 21. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 22. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 23. researchgate.net [researchgate.net]
- 24. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ajol.info [ajol.info]
- 26. Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Reactivity of 4-Formylpyrazole Versus Other Heterocyclic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, aldehydes serve as pivotal building blocks for the synthesis of complex molecular architectures with diverse applications, particularly in medicinal chemistry and materials science. Among these, 4-formylpyrazole has emerged as a versatile precursor. This guide provides a comprehensive comparison of the reactivity of 4-formylpyrazole against a range of other common heterocyclic aldehydes, offering insights into its electronic properties and performance in key chemical transformations. This analysis is grounded in experimental data to inform synthetic strategy and reaction design.
Introduction: The Role of the Heterocyclic Scaffold
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. In heterocyclic aldehydes, the nature of the heteroatom and its position relative to the formyl group profoundly influence this electrophilicity through a combination of inductive and resonance effects. This guide will explore these influences by comparing 4-formylpyrazole to representative five- and six-membered heterocyclic aldehydes, including derivatives of furan, thiophene, pyrrole, and pyridine.
Electronic Properties: A Spectroscopic and Computational Perspective
The electrophilicity of the carbonyl carbon in heterocyclic aldehydes can be indirectly assessed through various spectroscopic and computational methods. The ¹³C NMR chemical shift of the formyl carbon (CHO) is a particularly useful indicator; a more downfield chemical shift generally correlates with a more electron-deficient and, therefore, more reactive carbonyl carbon.
Table 1: ¹³C NMR Chemical Shifts of the Formyl Carbon in Various Heterocyclic Aldehydes
| Heterocyclic Aldehyde | Formyl Carbon (CHO) Chemical Shift (ppm) | Reference |
| 4-Formylpyrazole | ~185 | [1] |
| Furan-2-carbaldehyde | 177.8 | [2][3] |
| Thiophene-2-carbaldehyde | 182.9 | [4] |
| Pyrrole-2-carbaldehyde | 179.3 | [5] |
| 2-Formylpyridine | 193.3 | [6] |
| 3-Formylpyridine | 192.5 | [6] |
| 4-Formylpyridine | 192.3 | [6] |
Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions.
The data in Table 1 suggests that the formyl carbon of 4-formylpyrazole is significantly deshielded compared to its five-membered counterparts (furan, thiophene, and pyrrole), indicating a higher degree of electrophilicity. This is attributed to the electron-withdrawing nature of the pyrazole ring. In contrast, the pyridine aldehydes exhibit even more downfield shifts, suggesting a greater electrophilicity of the carbonyl carbon in these six-membered heterocycles.
Computational studies on the Mulliken charge distribution of pyrazole further support the electron-withdrawing character of the ring, which enhances the partial positive charge on the formyl carbon, thereby increasing its susceptibility to nucleophilic attack[7].
Comparative Reactivity in Key Transformations
To provide a practical understanding of its reactivity, we will now compare the performance of 4-formylpyrazole in several fundamental organic reactions against other heterocyclic aldehydes.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of aldehyde chemistry. The rate of this reaction is a direct measure of the electrophilicity of the carbonyl carbon. While comprehensive kinetic studies directly comparing a wide range of heterocyclic aldehydes are scarce, the general order of reactivity can be inferred from their electronic properties.
Given the ¹³C NMR data, the expected order of reactivity towards nucleophiles would be:
Pyridine aldehydes > 4-Formylpyrazole > Thiophene-2-carbaldehyde > Pyrrole-2-carbaldehyde > Furan-2-carbaldehyde
This trend highlights the enhanced electrophilicity of the carbonyl group in 4-formylpyrazole compared to other five-membered heterocyclic aldehydes, making it a more reactive substrate for nucleophilic attack.
Knoevenagel Condensation
The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is a widely used C-C bond-forming reaction. The reaction is typically base-catalyzed and is sensitive to the electrophilicity of the aldehyde.
Experimental Protocol: Knoevenagel Condensation of Heterocyclic Aldehydes with Malononitrile
A standardized procedure allows for a comparative assessment of reactivity.
-
To a solution of the heterocyclic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. The reaction involves the addition of a phosphorus ylide to the aldehyde, followed by the elimination of triphenylphosphine oxide.
Experimental Protocol: Wittig Reaction of Heterocyclic Aldehydes
-
Prepare the phosphorus ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature.
-
Add the heterocyclic aldehyde to the ylide solution and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC.
-
Work-up involves quenching the reaction, extraction, and purification of the resulting alkene.
Studies have reported the successful application of the Wittig reaction to 4-formylpyrazole, leading to the formation of 4-vinylpyrazoles[10]. A direct comparison of yields and reaction times with other heterocyclic aldehydes under identical conditions would be necessary for a definitive ranking of reactivity. However, the general principle that more electrophilic aldehydes react more readily with the nucleophilic ylide holds true.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from aldehydes. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.
Experimental Protocol: Reductive Amination of Heterocyclic Aldehydes
-
Dissolve the heterocyclic aldehyde (1.0 mmol) and the desired amine (1.1 mmol) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up typically involves quenching the excess reducing agent, extraction, and purification.
The rate-determining step in many reductive aminations is the initial formation of the iminium ion, which is facilitated by a more electrophilic aldehyde. Therefore, it is expected that 4-formylpyrazole would exhibit good reactivity in this transformation, likely surpassing that of less electron-deficient heterocyclic aldehydes.
Conclusion: A Favorable Balance of Reactivity and Stability
The evidence presented in this guide indicates that 4-formylpyrazole occupies a favorable position in the reactivity spectrum of heterocyclic aldehydes. Its electrophilicity is enhanced by the electron-withdrawing nature of the pyrazole ring, rendering it more reactive than analogous aldehydes derived from furan, thiophene, and pyrrole. While pyridine aldehydes are generally more reactive, 4-formylpyrazole offers a valuable balance of reactivity and the unique structural and electronic properties of the pyrazole scaffold. This makes it an attractive and versatile building block for the synthesis of a wide range of functional molecules in drug discovery and materials science. Further quantitative kinetic studies will be invaluable in providing a more detailed and nuanced understanding of its reactivity profile.
References
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. Retrieved from [Link]
-
13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]
-
a guide to 13c nmr chemical shift values. (n.d.). Retrieved from [Link]
-
Knoevenagel condensation of aromatic aldehydes with malononitrile. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023, May 25). ResearchGate. Retrieved from [Link]
-
Styrylpyrazoles: Properties, Synthesis and Transformations. (2020, December 12). PMC - NIH. Retrieved from [Link]
-
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]
-
Mulliken charge distributions of pyrazole in various solvents by DFT/B3LYP/6-311+G (d, p). (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) A Retrospective Study of Synthesis, Structure-Activity Relationship and Antimicrobial Activity of 4-Formyl Pyrazole Containing Isoniazid Moiety. (n.d.). ResearchGate. Retrieved from [Link]
-
Taft equation. (n.d.). Wikipedia. Retrieved from [Link]
-
Nucleophilic addition reaction COMPARATIVE Study ALDEHYDES,KETONES & CARBOXYLIC ACIDS by Seema. (2020, August 5). YouTube. Retrieved from [Link]
-
Mulliken charge. (n.d.). OpenMX. Retrieved from [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (n.d.). MDPI. Retrieved from [Link]
-
19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
-
A Deep Insight into the Application of Linear Free Energy Relationships (LFER) to Five Membered Heterocyclic Ring Systems: A Rev. (n.d.). ChemRxiv. Retrieved from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Publications. Retrieved from [Link]
-
Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of... (n.d.). ResearchGate. Retrieved from [Link]
-
Taft equation. (n.d.). Grokipedia. Retrieved from [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved from [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Retrieved from [Link]
-
Unit 5: Nucleophilic addition reactions of aldehydes and ketones. (n.d.). Khan Academy. Retrieved from [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). JOCPR. Retrieved from [Link]
-
How to Perform Mulliken Charge Calculation and Analysis Using Gaussian. (2024, September 19). YouTube. Retrieved from [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar. Retrieved from [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Retrieved from [Link]
-
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
-
Mullikan Charges Confusing. (2013, October 10). TURBOMOLE Users Forum. Retrieved from [Link]
-
Taft Equation | PDF | Physical Chemistry. (n.d.). Scribd. Retrieved from [Link]
-
Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]
-
The Wittig Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
-
DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. (2020, August 11). NIH. Retrieved from [Link]
-
Mulliken population analysis. (n.d.). Retrieved from [Link]
-
Part I: The Development of the Catalytic Wittig Reaction. (2013, November 4). PubMed. Retrieved from [Link]
-
[Solved] The correct match of 13C NMR chemical shift values (&de. (n.d.). Testbook. Retrieved from [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved from [Link]
-
Thiophene-2-carboxaldehyde. (n.d.). Wikipedia. Retrieved from [Link]
-
Showing Compound Fur-2-aldehyde (FDB004219). (2010, April 8). FooDB. Retrieved from [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound Fur-2-aldehyde (FDB004219) - FooDB [foodb.ca]
- 4. 2-Thiophenecarboxaldehyde(98-03-3) 13C NMR spectrum [chemicalbook.com]
- 5. Pyrrole-2-carboxaldehyde(1003-29-8) 13C NMR spectrum [chemicalbook.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Characterization of Substituted Pyrazole Carboxylates
Focus: tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
As a Senior Application Scientist, the unambiguous structural confirmation of novel or specialized reagents is paramount. This guide provides a detailed comparative analysis of the expected spectroscopic data for This compound (Compound 1) . Due to the scarcity of published experimental spectra for this specific molecule, we will leverage a robust comparative methodology. The experimentally verified data from its close structural analogue, tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate (Compound 2) , will serve as a validated reference standard.
This approach not only allows for a confident prediction of the spectral features of Compound 1 but also highlights the diagnostic impact of substitution on the pyrazole ring, providing researchers with a clear framework for structural elucidation.
Molecular Structure and Comparative Rationale
The key structural difference between the target compound and our reference is the presence of two methyl groups at the C3 and C5 positions of the pyrazole ring. These substitutions are predicted to have highly predictable and discernible effects on the resulting NMR, IR, and Mass Spectrometry data.
Below are the structures of the target compound and the reference compound used for this comparative analysis.
Caption: Molecular structures of the target compound and the reference standard.
Comparative Spectroscopic Analysis
The following tables summarize the experimentally confirmed data for the reference Compound 2 and the predicted data for our target, Compound 1 . The subsequent discussion explains the reasoning behind these predictions.
Table 1: Experimental Spectroscopic Data for Reference Compound 2 (tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate)
| Technique | Parameter | Observed Signal / Value | Assignment / Interpretation |
| ¹H NMR | Chemical Shift (δ) | 9.93 ppm (s, 1H) | Aldehyde proton (-CHO) |
| (400 MHz, DMSO-d₆) | 9.04 ppm (s, 1H) | Pyrazole ring proton (C5-H) | |
| 8.22 ppm (s, 1H) | Pyrazole ring proton (C3-H) | ||
| 1.61 ppm (s, 9H)[1] | tert-Butyl protons (-C(CH₃)₃) | ||
| ¹³C NMR | Predicted Shift (δ) | ~186 ppm | Aldehyde Carbonyl (CHO) |
| (Predicted) | ~150 ppm | Ester Carbonyl (N-COO-tBu) | |
| ~145 ppm | Pyrazole C5 | ||
| ~138 ppm | Pyrazole C3 | ||
| ~120 ppm | Pyrazole C4 | ||
| ~85 ppm | tert-Butyl quaternary C | ||
| ~28 ppm | tert-Butyl methyl C | ||
| IR | Wavenumber (cm⁻¹) | ~1730-1750 cm⁻¹ | C=O stretch (Boc-ester) |
| (Predicted) | ~1680-1700 cm⁻¹ | C=O stretch (Aldehyde) | |
| Mass Spec. | m/z | 196.08 | [M]⁺, Molecular Ion |
| (EI/ESI) | 140.06 | [M - C₄H₈]⁺ (Loss of isobutylene) | |
| 97.04 | [M - Boc]⁺ |
Table 2: Predicted Spectroscopic Data for Target Compound 1 (this compound)
| Technique | Parameter | Predicted Signal / Value | Assignment / Rationale for Prediction |
| ¹H NMR | Chemical Shift (δ) | ~9.9-10.0 ppm (s, 1H) | Aldehyde proton (-CHO). Environment is largely unchanged. |
| (400 MHz, CDCl₃) | ~2.5-2.7 ppm (s, 3H) | C5-Methyl protons. | |
| ~2.4-2.6 ppm (s, 3H) | C3-Methyl protons. | ||
| ~1.6 ppm (s, 9H) | tert-Butyl protons (-C(CH₃)₃). Environment is unchanged. | ||
| ¹³C NMR | Predicted Shift (δ) | ~186 ppm | Aldehyde Carbonyl (CHO). |
| (100 MHz, CDCl₃) | ~150 ppm | Ester Carbonyl (N-COO-tBu). | |
| ~152 ppm | Pyrazole C5 (now quaternary, shifted downfield). | ||
| ~145 ppm | Pyrazole C3 (now quaternary, shifted downfield). | ||
| ~118 ppm | Pyrazole C4 (slightly shielded by methyl groups). | ||
| ~85 ppm | tert-Butyl quaternary C. | ||
| ~28 ppm | tert-Butyl methyl C. | ||
| ~12-15 ppm | Pyrazole C3-CH₃ and C5-CH₃. | ||
| IR | Wavenumber (cm⁻¹) | ~1730-1750 cm⁻¹ | C=O stretch (Boc-ester). Unaffected by ring methylation. |
| (ATR) | ~1680-1700 cm⁻¹ | C=O stretch (Aldehyde). Unaffected by ring methylation. | |
| Mass Spec. | m/z | 238.12 | [M]⁺, Molecular Ion for C₁₁H₁₆N₂O₃. |
| (EI/ESI) | 182.10 | [M - C₄H₈]⁺ (Loss of isobutylene). | |
| 139.08 | [M - Boc]⁺ |
Expert Analysis of Spectral Differences
-
¹H NMR Spectroscopy: The most dramatic and diagnostic difference is observed here. In Compound 2 , the two protons on the pyrazole ring appear as distinct singlets at 9.04 and 8.22 ppm[1]. For Compound 1 , these signals are absent. Their disappearance is a definitive indicator of substitution at the C3 and C5 positions. In their place, we predict the appearance of two new singlets in the aliphatic region (~2.4-2.7 ppm), corresponding to the two new methyl groups. The aldehyde and tert-butyl proton signals are expected to remain largely unshifted, as their electronic environments are not significantly altered.
-
¹³C NMR Spectroscopy: The substitution pattern change from CH to C-CH₃ at positions C3 and C5 will be clearly reflected. The signals for C3 and C5 in Compound 1 will shift downfield and become quaternary (weaker intensity). Two new signals will appear in the high-field aliphatic region (~12-15 ppm), confirming the presence of the two methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectra of both compounds are expected to be dominated by two strong carbonyl (C=O) stretching absorptions. One at higher wavenumber (~1740 cm⁻¹) for the tert-butyl carboxylate group and one at lower wavenumber (~1690 cm⁻¹) for the conjugated aldehyde. Since the methyl groups do not directly participate in these vibrations, the IR spectra for both compounds will be very similar in this region and thus less useful for differentiating them.
-
Mass Spectrometry (MS): This technique provides the most straightforward confirmation of successful methylation. The molecular ion peak ([M]⁺) for Compound 1 will be at m/z 238.12, which is 42 mass units higher than the molecular ion of Compound 2 (m/z 196.08). This mass difference precisely corresponds to the addition of two methyl groups (2 x CH₂) and the removal of two protons (2 x H). The fragmentation pattern, particularly the loss of isobutylene (56 Da) from the tert-butyl group, will be a common feature for both molecules.
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following protocols should be considered standard practice for the characterization of these compounds.
Caption: A typical workflow for comprehensive spectroscopic analysis.
A. Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Use the residual solvent peak as a primary reference (e.g., CHCl₃ at 7.26 ppm). For quantitative analysis, a standard like tetramethylsilane (TMS) can be added.
-
Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Integrate the ¹H signals and assign chemical shifts relative to the reference.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small, solid amount of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Analysis: Identify characteristic absorption bands, paying close attention to the carbonyl region (1650-1800 cm⁻¹).
C. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is suitable for generating a protonated molecular ion [M+H]⁺, while Electron Impact (EI) will generate the molecular ion [M]⁺ and more extensive fragmentation.
-
Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Analysis: Identify the molecular ion peak and compare its m/z value with the calculated exact mass. Analyze the key fragmentation patterns to further confirm the structure.
Conclusion
-
In ¹H NMR: The disappearance of the two pyrazole ring protons and the appearance of two new methyl singlets.
-
In Mass Spectrometry: An increase in the molecular ion mass by 42 Da to m/z 238.12.
By following the rigorous protocols outlined and understanding the predicted spectral changes, researchers and drug development professionals can unambiguously confirm the identity and purity of this valuable synthetic building block.
References
-
King-Pharm. 844891-13-0 this compound. Available at: [Link]
Sources
A Strategic Guide to Scaffold Hopping and Analogue Design: Alternatives to tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
In the landscape of modern drug discovery, the pyrazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique combination of aromaticity, hydrogen bonding capabilities, and metabolic stability makes it a cornerstone for medicinal chemists.[3][4] A particularly useful building block in this class is tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate . This reagent offers a trifecta of desirable features: a Boc-protected nitrogen for controlled synthesis, a versatile formyl group for diverse chemical elaborations, and dimethyl substitutions that can enhance binding affinity and modulate physicochemical properties.
However, rigid adherence to a single building block can stifle innovation and lead to crowded intellectual property space. Strategic exploration of alternatives is crucial for optimizing lead compounds, navigating synthetic challenges, and discovering novel chemical matter. This guide provides an in-depth comparison of viable alternatives to this key pyrazole building block, categorized by the nature of the chemical modification. We will delve into direct analogues, regioisomeric variations, and bioisosteric replacements, supported by experimental insights and protocols to empower researchers in their quest for next-generation therapeutics.
Deconstructing the Core Building Block: A Framework for Comparison
To intelligently select an alternative, we must first understand the role of each component of the parent molecule. The choice of a replacement will depend on which of these features the medicinal chemist wishes to retain, discard, or modulate.
Figure 1: Functional breakdown of the core pyrazole building block.
Category I: Direct Analogues - Fine-Tuning the Existing Scaffold
The most conservative approach involves modifying the substituents on the pyrazole ring while retaining the core scaffold. This strategy is ideal for fine-tuning properties like solubility, metabolic stability, or synthetic accessibility without drastic changes to the molecule's overall geometry.
Alternative N1-Protecting Groups
The tert-butyloxycarbonyl (Boc) group is widely used but can be sensitive to strong acids. Depending on the planned synthetic route, other protecting groups may be more suitable.
| Protecting Group | Key Features & Applications | Typical Cleavage Conditions |
| Boc (tert-Butoxycarbonyl) | Standard, provides good solubility. | Strong acid (TFA, HCl) |
| Trityl (Trt) | Bulky, stable to many reagents. | Mild acid (e.g., formic acid) |
| Phenylsulfonyl (PhSO2) | Electron-withdrawing, activates the ring. | Strong base (e.g., NaOH, Mg/MeOH) |
| None (N-H) | Simplest form, allows N-alkylation. | Not applicable. Used for direct N-functionalization. |
Expert Insight: The choice of N1-substituent is a critical first step. While an N-H pyrazole offers the quickest route to N-diversification, it often leads to mixtures of regioisomers upon alkylation.[5] A protecting group like Boc ensures regioselective functionalization at other positions first, providing a more controlled synthetic strategy.
Alternative C4-Synthetic Handles
The C4-formyl group is a versatile precursor, primarily for reductive amination. However, other functional groups open the door to a wider array of powerful cross-coupling reactions.
| C4-Substituent | Enabled Reactions | Advantages & Considerations |
| -CHO (Formyl) | Reductive Amination, Wittig, Condensations | Excellent for introducing amine diversity. |
| -COOH (Carboxylic Acid) | Amide Coupling, Curtius Rearrangement | Direct route to amides, a common pharmacophoric feature. |
| -Br / -I (Halogens) | Suzuki, Sonogashira, Buchwald-Hartwig, Stille | Unlocks C-C and C-N bond formation, connecting to aryl/heteroaryl groups. |
| -B(pin) (Boronic Ester) | Suzuki Coupling | Complementary to halogenated partners; often milder reaction conditions. |
Causality in Experimental Choice: If the goal is to explore the SAR of a deep binding pocket with aromatic groups, switching from a formyl to a bromo or iodo substituent is a logical choice. This pivot allows the use of Suzuki or Sonogashira couplings to rapidly generate a library of diverse biaryl or aryl-alkynyl analogues, a strategy not directly accessible from the aldehyde.
Category II: Regioisomeric Scaffolds - Exploring Different Vectors
Changing the position of the synthetic handle on the pyrazole ring can fundamentally alter the direction in which the molecule can be elaborated. This can have profound effects on how the final compound orients itself within a biological target.
| Building Block | Key Difference | Impact on Drug Design |
| 4-Formyl-pyrazole | Substituent at C4 | Symmetrical vector for growth, extending from the "side" of the 5-membered ring. |
| 3-Formyl-pyrazole | Substituent at C3 | Vector points away from the N1/N2 region, adjacent to the C4 position. |
| 5-Formyl-pyrazole | Substituent at C5 | Vector points away from the N1/N2 region, adjacent to the C4 position. Often co-exists as a tautomer with the 3-formyl version if N1 is unsubstituted.[5] |
Expert Insight: The choice between a 4-formyl and a 5-formyl pyrazole is not trivial. For example, in kinase inhibitors that use the pyrazole N-H as a hinge-binding motif, a substituent at C4 projects into the solvent-exposed region, whereas a substituent at C5 projects deeper into the ATP-binding pocket. This seemingly small change can be the difference between a potent inhibitor and an inactive compound.
Category III: Bioisosteric Scaffolds - Hopping to New Heterocycles
Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects.[6] Replacing the pyrazole core with another heterocycle is a powerful strategy for improving properties, escaping patent space, or finding novel interactions with the target.[7][8][9]
Figure 2: Comparison of pyrazole with common bioisosteric five-membered heterocycles.
Comparative Analysis of Key Bioisosteres
| Heterocycle | Key Features | Advantages | Disadvantages | Representative Drug |
| Pyrazole | Weakly basic, one H-bond donor, one acceptor.[5] | Metabolically stable, versatile chemistry, established pharmacophore. | Can present tautomerization issues if unsymmetrically substituted.[5] | Celecoxib, Sildenafil[10] |
| Imidazole | More basic (pKa ~7.1), one H-bond donor, one acceptor.[5] | Can form salt bridges, may improve solubility. | Higher basicity can lead to off-target effects (e.g., hERG) or rapid clearance. | Cimetidine, Losartan |
| 1,2,3-Triazole | Neutral, no H-bond donor, multiple acceptors. | Often synthesized via "click chemistry" (CuAAC), highly stable. | Lacks H-bond donor capability of pyrazole N-H. | Tazobactam |
| 1,2,4-Triazole | Weakly acidic, one H-bond donor, two acceptors. | Additional H-bond acceptor can form novel interactions. | Can have different vector space for substituents compared to pyrazole. | Fluconazole |
| Thiazole | Weakly basic, no H-bond donor, one acceptor. | Different ring electronics and geometry due to sulfur atom. | Lacks H-bond donor capability.[7][9] | Ritonavir |
Case Study: Rimonabant Bioisosteres A classic example of bioisosteric replacement was demonstrated in the development of antagonists for the cannabinoid receptor CB1. The original lead compound, Rimonabant, featured a 1,5-diarylpyrazole core. Researchers successfully replaced this pyrazole ring with thiazole, triazole, and imidazole moieties.[7][9] Notably, the 1,2-diarylimidazole derivatives retained potent in vivo activity, demonstrating that the imidazole core could effectively mimic the pyrazole's structural and pharmacophoric features in this specific context.[9]
Experimental Protocols & Workflows
A protocol's trustworthiness comes from its clarity and reproducibility. Below are self-validating, step-by-step procedures for key transformations.
Protocol 1: Reductive Amination using the Parent Aldehyde
This workflow details the standard use of this compound to introduce amine diversity.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
The Definitive Guide to Confirming Pyrazole Derivative Structures by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 3D Structure in Pyrazole Derivative Function
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional atomic arrangement.[1] Single-crystal X-ray crystallography stands as the gold standard for unambiguously determining these structures, providing crucial insights into structure-activity relationships (SAR) that are paramount for the rational design of more potent and selective therapeutic agents.[1][3]
This guide offers a comprehensive comparison of crystallographic data for various bioactive pyrazole derivatives, delves into the experimental workflow of X-ray crystallography, and contrasts this powerful technique with other common analytical methods.
The Unambiguous Power of X-ray Crystallography
While spectroscopic methods like NMR and mass spectrometry are indispensable for elucidating the chemical structure and connectivity of newly synthesized compounds, they often fall short in providing the precise spatial arrangement of atoms.[4] X-ray crystallography overcomes this limitation by mapping the electron density of a crystalline solid, revealing exact bond lengths, bond angles, and intermolecular interactions.[1] This detailed structural information is vital for understanding how a pyrazole derivative will interact with its biological target.
Why is this important for drug development?
-
Target Binding: The precise shape and charge distribution of a molecule dictates its ability to fit into the binding pocket of a target protein.[5]
-
Pharmacophore Identification: Crystallography helps to identify the key functional groups and their spatial orientation responsible for biological activity.[3]
-
Lead Optimization: By understanding the 3D structure of a lead compound bound to its target, medicinal chemists can make informed modifications to improve potency, selectivity, and pharmacokinetic properties.
A Comparative Look at Crystallographic Data of Bioactive Pyrazole Derivatives
The solid-state structures of pyrazole derivatives are diverse and heavily influenced by the nature and position of their substituents.[1] This structural diversity is reflected in their crystallographic parameters.
| Parameter | Compound I | Compound II | Compound III |
| Chemical Name | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolyamino)methylidene]-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/n | P-1 | P2₁2₁2₁ |
| A comparison of pyrazolone derivatives reveals differing crystal systems and space groups, indicating distinct molecular packing in the solid state. The planarity of the pyrazole ring is a common feature, with N-H···O hydrogen bonds playing a significant role in the crystal lattice.[1] |
| Parameter | Compound L1 | Compound L2 | Compound L3 |
| Chemical Name | N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine | 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid | ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1h-pyrazole-3-carboxylate |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | C2/c | P21/n | P-1 |
| These "armed" pyrazole derivatives, featuring additional functional groups, also exhibit a range of crystal systems and space groups.[3] The aminomethyl chain often forms a distorted plane relative to the aromatic ring, a conformational detail critical for biological interactions.[3] |
The Experimental Workflow: From Powder to Structure
The journey from a newly synthesized pyrazole derivative to its fully elucidated 3D structure involves a meticulous, multi-step process.
Caption: A generalized workflow for the structure determination of pyrazole derivatives using single-crystal X-ray crystallography.
Step-by-Step Experimental Protocol
-
Synthesis and Purification: The initial step is the synthesis of the pyrazole derivative, often through methods like the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[2] Purity is paramount for successful crystallization, and techniques such as recrystallization or column chromatography are employed to isolate the compound of interest.[6]
-
Single Crystal Growth: This is often the most challenging and critical step. The goal is to obtain a single, well-ordered crystal suitable for diffraction. Common methods include:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a solvent in which it is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth.
-
-
Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[1] X-ray diffraction data are then collected using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1] A series of diffraction images are recorded as the crystal is rotated.[1]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group.[1] The crystal structure is then solved using direct or Patterson methods, which provide an initial model of the atomic positions.[1] This model is subsequently refined using full-matrix least-squares procedures, minimizing the difference between the observed and calculated structure factors.[1]
-
Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.[1] This data is then analyzed to understand the molecular conformation and crystal packing.[1]
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure, a comprehensive characterization of a novel pyrazole derivative often involves a combination of analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.[1] | Unambiguous structure determination.[4] | Requires a suitable single crystal, which can be difficult to obtain.[7] Provides information on the solid-state structure, which may differ from the solution-state conformation. |
| NMR Spectroscopy | Information about the chemical environment of atoms, connectivity, and through-space interactions (NOE).[4] | Provides information about the structure in solution. Does not require crystallization. | Can be complex to interpret for large molecules. Does not provide precise bond lengths and angles. |
| Mass Spectrometry | Molecular weight and fragmentation patterns, confirming the elemental composition.[8] | High sensitivity, requires very small amounts of sample. | Provides no information about the 3D structure or isomerism. |
| FT-IR Spectroscopy | Presence of specific functional groups.[8] | Fast and non-destructive. | Provides limited information about the overall molecular structure. |
Overcoming the Crystallization Hurdle
The primary bottleneck in X-ray crystallography is obtaining high-quality single crystals.[9] Pyrazole derivatives, with their often planar and aromatic nature, can have strong crystal lattice energies, making them challenging to crystallize.[10]
Strategies to overcome crystallization challenges:
-
Solvent Screening: Experiment with a wide variety of solvents and solvent mixtures with different polarities and volatilities.
-
Varying Conditions: Systematically alter parameters such as temperature, concentration, and pH.
-
Co-crystallization: Crystallize the pyrazole derivative with a co-former molecule to promote the formation of a more ordered crystal lattice.
-
Derivative Synthesis: If a particular derivative is resistant to crystallization, synthesizing a closely related analogue with different substituents may yield crystals more readily.
The Impact of Structure on Biological Activity: A Signaling Pathway Perspective
Many pyrazole derivatives exert their therapeutic effects by modulating key signaling pathways involved in disease processes.[1] For instance, some pyrazole-based inhibitors target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[1]
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target for pyrazole-based inhibitors.
A detailed understanding of the 3D structure of a pyrazole derivative inhibitor, as determined by X-ray crystallography, is crucial for optimizing its interaction with the binding site of a target protein like PI3K. This structural knowledge allows for the design of next-generation therapeutics with improved efficacy and reduced off-target effects.
Conclusion: The Indispensable Role of X-ray Crystallography
In the field of drug discovery and development, the unambiguous structural confirmation of bioactive molecules is not merely a formality but a cornerstone of rational design. For pyrazole derivatives, a class of compounds with immense therapeutic potential, single-crystal X-ray crystallography provides the definitive 3D structural information that is essential for understanding their biological activity. While other analytical techniques are complementary and necessary for a full characterization, X-ray crystallography remains the gold standard for elucidating the precise spatial arrangement of atoms, thereby guiding the development of more effective and safer medicines.
References
-
Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available at: [Link]
-
Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC. Available at: [Link]
-
Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. OUCI. Available at: [Link]
-
X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Semantic Scholar. Available at: [Link]
-
Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Pharmatutor. Available at: [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. Available at: [Link]
-
Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. Journal of Missan Researches. Available at: [Link]
-
Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase. PubMed. Available at: [Link]
-
Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals. PMC. Available at: [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]
-
Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. MDPI. Available at: [Link]
-
Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies [mdpi.com]
- 5. Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking Synthesis Efficiency: A Comparative Guide to tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
Introduction
In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds as scaffolds for biologically active molecules is of paramount importance. Among these, pyrazole derivatives are a cornerstone due to their diverse pharmacological activities. The target molecule, tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate, is a valuable intermediate, featuring a reactive formyl group for further functionalization and a Boc-protecting group that modulates the reactivity of the pyrazole ring. This guide provides an in-depth technical comparison of the synthetic routes to this key intermediate, offering experimental insights and data to inform the strategic choices of researchers and process chemists. We will dissect two primary approaches: a direct formylation method and a more nuanced, multi-step strategy for the synthesis of the core intermediate, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, followed by a standardized method for the introduction of the tert-butoxycarbonyl (Boc) protecting group.
Core Synthesis Strategy: A Two-Phase Approach
The synthesis of this compound can be logically divided into two critical phases:
- Formation of the Pyrazole Core: The synthesis of the key intermediate, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
- N-Protection: The introduction of the tert-butoxycarbonyl (Boc) group onto the pyrazole nitrogen.
The efficiency of the overall synthesis is largely dictated by the success of the first phase. Herein, we will compare a direct, one-step Vilsmeier-Haack formylation with a more intricate, multi-step approach that has been reported to be more effective.
Phase 1: Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde - A Tale of Two Pathways
The introduction of a formyl group at the C4 position of the 3,5-dimethylpyrazole ring is the lynchpin of this synthesis. We will evaluate two distinct methodologies.
Method 1: Direct Vilsmeier-Haack Formylation (The Less Efficient Route)
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Causality Behind the Inefficiency:
Direct formylation of 3,5-dimethyl-1H-pyrazole at the C4 position has been reported to be challenging. This is attributed to the fact that electrophilic substitution on the unsubstituted pyrazole ring can readily occur at the nitrogen atom, leading to the formation of an ammonium ion. This deactivates the ring towards further electrophilic attack at the C4 position. While N-alkylation of the pyrazole can circumvent this issue and lead to successful C4 formylation, the direct formylation of the NH-pyrazole is inefficient.
Representative Experimental Protocol (Adapted from a similar substrate):
Reaction Scheme:
digraph "Direct Vilsmeier-Haack Formylation" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [arrowhead=vee, color="#4285F4"];
start [label="3,5-dimethyl-1H-pyrazole"];
reagents [label="1. POCl3, DMF\n2. H2O", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
product [label="3,5-dimethyl-1H-pyrazole-4-carbaldehyde\n(Low Yield)"];
start -> reagents [label=""];
reagents -> product [label=""];
}
Caption: Direct Vilsmeier-Haack formylation of 3,5-dimethyl-1H-pyrazole.
Step-by-Step Protocol:
- In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, cool anhydrous N,N-dimethylformamide (DMF, 20 mmol) to 0-5 °C in an ice-salt bath.
- Slowly add phosphorus oxychloride (POCl₃, 10 mmol) dropwise to the cooled DMF with constant stirring over 30 minutes, ensuring the temperature is maintained below 5 °C. This in situ preparation forms the Vilsmeier reagent.
- To this freshly prepared reagent, add a solution of 3,5-dimethyl-1H-pyrazole (10 mmol) in anhydrous DMF (15 mL) dropwise, maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
- Neutralize the mixture with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
- The crude product, if any precipitates, can be collected by vacuum filtration, washed with cold water, and dried.
Expected Outcome:
The yield for the direct formylation of 3,5-dimethyl-1H-pyrazole is expected to be very low to negligible. This method is not recommended for efficient synthesis.
Method 2: Multi-step Synthesis via Michael Addition (The Efficient Route)
To overcome the inefficiency of the direct formylation, a multi-step approach has been developed. This method involves an initial Michael addition to protect the pyrazole nitrogen, followed by the Vilsmeier-Haack reaction, and subsequent deprotection.
Causality Behind the Efficiency:
This strategy cleverly circumvents the issue of N-protonation by first alkylating the pyrazole nitrogen via a Michael addition with methyl acrylate. The resulting N-substituted pyrazole is then activated for efficient electrophilic substitution at the C4 position. The protecting/directing group is subsequently removed through hydrolysis and decarboxylation to yield the desired 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
Reaction Scheme:
digraph "Multi-step Synthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [arrowhead=vee, color="#34A853"];
start [label="3,5-dimethyl-1H-pyrazole"];
step1_reagents [label="Methyl Acrylate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
intermediate1 [label="Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate"];
step2_reagents [label="1. POCl3, DMF\n2. H2O", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
intermediate2 [label="Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate"];
step3_reagents [label="1. NaOH (aq)\n2. Heat", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
product [label="3,5-dimethyl-1H-pyrazole-4-carbaldehyde"];
start -> step1_reagents [label="Step 1"];
step1_reagents -> intermediate1;
intermediate1 -> step2_reagents [label="Step 2"];
step2_reagents -> intermediate2;
intermediate2 -> step3_reagents [label="Step 3"];
step3_reagents -> product;
}
Caption: Efficient multi-step synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
Detailed Experimental Protocol:
Step 1: Synthesis of Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
- A mixture of 3,5-dimethyl-1H-pyrazole (0.1 mol) and methyl acrylate (0.12 mol) is heated under reflux.
- The reaction progress is monitored by TLC.
- After completion, the excess methyl acrylate is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation.
Step 2: Vilsmeier-Haack Formylation
- To a stirred and cooled (0-5 °C) solution of anhydrous DMF (0.6 mol), add POCl₃ (0.2 mol) dropwise over 1 hour, maintaining the temperature below 120 °C.
- Add methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (0.1 mol) to the Vilsmeier reagent.
- Heat the mixture to 90 °C.
- After the reaction is complete (monitored by TLC), cool the mixture with ice water and neutralize with an aqueous solution of sodium hydroxide.
- Extract the product with chloroform, dry the organic layer over magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Step 3: Hydrolysis and Decarboxylation
- The crude methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is subjected to alkaline hydrolysis using an aqueous solution of sodium hydroxide.
- The resulting acid is then heated to induce decarboxylation, yielding 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
- The final product can be purified by recrystallization or column chromatography.
Efficiency Data:
The formylation of N-alkylated 3,5-dimethylpyrazoles via the Vilsmeier-Haack reaction has been reported to provide good yields, in the range of 59-65%. The overall yield of the multi-step process will be dependent on the efficiency of each individual step.
Phase 2: N-Protection with tert-Butoxycarbonyl (Boc) Group
The final step in the synthesis is the protection of the pyrazole nitrogen with a Boc group. This is a standard and generally high-yielding reaction.
Causality of Experimental Choice:
The Boc group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is a robust and reliable method for Boc protection.
Reaction Scheme:
digraph "Boc Protection" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [arrowhead=vee, color="#EA4335"];
start [label="3,5-dimethyl-1H-pyrazole-4-carbaldehyde"];
reagents [label="Boc2O, DMAP (cat.)\nAcetonitrile", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
product [label="this compound"];
start -> reagents [label=""];
reagents -> product [label=""];
}
Caption: Boc protection of the pyrazole intermediate.
Detailed Experimental Protocol:
- To a stirring solution of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (10.0 mmol) in acetonitrile (30 mL) at room temperature, slowly add di-tert-butyl dicarbonate (Boc₂O, 10.0 mmol).
- Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.500 mmol).
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction for completion using TLC.
- Once the starting material is consumed, concentrate the mixture to dryness under reduced pressure.
- Partition the residue between ethyl acetate (30 mL) and water (30 mL).
- Separate the organic phase and wash it sequentially with 0.5 N HCl (30 mL) and saturated brine (30 mL).
- Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to give the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the final product.
Efficiency Data:
The Boc protection of pyrazoles is generally a high-yielding reaction, with reported yields often exceeding 70% and in some cases reaching up to 98%. The exact yield will depend on the specific substrate and purification method.
Comparative Summary of Synthesis Routes
| Parameter | Method 1: Direct Vilsmeier-Haack | Method 2: Multi-step Synthesis | Phase 2: Boc Protection |
|---|---|---|---|
| Starting Material | 3,5-dimethyl-1H-pyrazole | 3,5-dimethyl-1H-pyrazole | 3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
| Key Reagents | POCl₃, DMF | Methyl acrylate, POCl₃, DMF, NaOH | Boc₂O, DMAP |
| Number of Steps | 1 | 3 | 1 |
| Reported Yield | Very Low / Inefficient | Good (59-65% for formylation step) | High (71-98%) |
| Advantages | Simplicity (in theory) | Higher overall yield, reliable | High efficiency, standard procedure |
| Disadvantages | Inefficient, low yield | More steps, requires optimization | Requires purification |
Conclusion and Recommendations
For the efficient synthesis of this compound, a multi-step approach for the formation of the key intermediate, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is demonstrably superior to a direct Vilsmeier-Haack formylation. The inefficiency of the direct route, due to the propensity for N-protonation of the pyrazole ring, makes it an impractical choice for scalable synthesis.
The recommended synthetic strategy is as follows:
- Synthesize 3,5-dimethyl-1H-pyrazole-4-carbaldehyde via the multi-step route: This involves an initial Michael addition with methyl acrylate, followed by a Vilsmeier-Haack reaction on the N-protected intermediate, and subsequent hydrolysis and decarboxylation. This pathway ensures a higher yield of the crucial formylated pyrazole.
- Protect the pyrazole nitrogen with a Boc group: The subsequent N-protection using di-tert-butyl dicarbonate and a catalytic amount of DMAP is a robust and high-yielding final step.
This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions in the synthesis of this valuable pyrazole intermediate. The provided protocols, grounded in established chemical principles, serve as a self-validating system for achieving a successful and efficient synthesis.
References
- Asiri, A. M., et al. (2012a). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1051.
- Kane, J. L., et al. (2003). Bioorganic & Medicinal Chemistry Letters, 13(24), 4463-4466.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817–1819.
- Popov, A. V., et al. (2019). Arkivoc, 2019(5), 133-147.
- Sharma, P., et al. (2020). Journal of Applied Pharmaceutical Science, 10(05), 054-062.
- Shetty, P., et al. (2020). Journal of Molecular Structure, 1202, 127267.
- Rajput, A. P., & Rajput, S. S. (2015). European Journal of Chemistry, 6(4), 453-457.
- Kumar, A., & Kumar, R. (2019). Journal of Heterocyclic Chemistry, 56(6), 1775-1781.
- Mamatha, S. V., et al. (2022). Journal of Molecular Structure, 1250, 131853.
- Raghavendra, M., et al. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3294-3298.
- Shelkovnikov, V. V., et al. (2019). Journal of Fluorine Chemistry, 228, 109403.
- Farahat, A. A., et al. (2011). ARKIVOC, 2011(i), 196-245.
- Abdel-Wahab, B. F., et al. (2011). ARKIVOC, 2011(i), 196-245.
- BenchChem. (2025). A Comparative Guide to Alternatives for 1-isopropyl-1H-pyrazole-4-carbaldehyde in Synthesis.
- BenchChem. (2025).
- Servín, F. A., et al. (2017). Journal of the Mexican Chemical Society, 61(1), 23-27.
- Chakraborti, A. K., & Chankeshwara, S. V. (2006). Organic Letters, 8(15), 3259–3262.
- Gerokonstantis, D.-T., et al. (2020). Arkivoc, 2020(viii), 115-124.
- Kimura, Y., & Matsuura, D. (2013). International Journal of Organic Chemistry, 3(3A), 1.
- Mowbray, C. E., et al. (2009). Bioorganic & Medicinal Chemistry Letters, 19(19), 5603–5606.
- Pandhurnekar, C. P., et al. (2021). Journal of Advanced Scientific Research, ICITNAS, 37-43.
- Dar, A. M., & Shamsuzzaman. (2015). Journal of Chemical and Pharmaceutical Research, 7(9), 194-201.
- Hassan, A. S., et al. (2021). Molecules, 26(13), 3808.
- Singh, S., et al. (2023). SynOpen, 7(01), 297-312.
- El-Mekabaty, A., et al. (2020). RSC Advances, 10(45), 26956-26968.
- Alnufaie, A. M., et al. (2020). Molecules, 25(17), 3940.
- Kumar, D., et al. (2019). ChemistrySelect, 4(31), 9149-9153.
- Rajput, S. S., & Rajput, A. P. (2015). Der Pharma Chemica, 7(10), 226-231.
- Mamatha, S. V., et al. (2022).
- Shetty, P., et al. (2020). Journal of the Indian Chemical Society, 97(11a), 1845-1850.
- Raghavendra, M., et al. (2015). European Journal of Medicinal Chemistry, 95, 425-433.
- Shelkovnikov, V. V., et al. (2019). Russian Journal of Organic Chemistry, 55(10), 1594-1601.
- Abdel-Wahab, B. F., et al. (2011). Medicinal Chemistry Research, 20(9), 1438-1445.
- Farghaly, A. M., et al. (2012). Archiv der Pharmazie, 345(8), 667-674.
- Abdel-Wahab, B. F. (2012). Monatshefte für Chemie-Chemical Monthly, 143(6), 937-942.
- Vilsmeier, A., & Haack, A. (1927). Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Jones, G., & Stanforth, S. P. (2000). Organic Reactions, 56, 355-659.
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Campaigne, E., & Archer, W. L. (1953). Organic Syntheses, 33, 27.
- Meth-Cohn, O., & Stanforth, S. P. (1991). Comprehensive Organic Synthesis, 2, 777-794.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). Journal of the Chinese Chemical Society, 51(5A), 983-988.
- Sridhar, R., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Kumar, A., et al. (2007). Canadian Journal of Chemistry, 85(10), 697-702.
- Prakash, O., et al. (2006).
- Lebedev, V. A., et al. (2005). Russian Journal of General Chemistry, 75(3), 412-415.
- Kumar, D. B. A., et al. (2007). Indian Journal of Chemistry-Section B, 46(2), 336.
- Lidia, D. L., et al. (2004). Synlett, 2004(13), 2299-2301.
- Ramu, M., & Rajagopal, N. (2006). Tetrahedron Letters, 47(42), 7557-7560.
- Huanan, H., et al. (2010). Molecules, 15(10), 7472-7480.
- Vora, J. J., et al. (2009). E-Journal of Chemistry, 6(S1), S1-S6.
- Abu-Zaied, M. A., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 229-236.
- Veettil, S. P., & Haridas, K. R. (2009). Molbank, 2009(3), M624.
- Sandhya, B., et al. (2009). Molbank, 2009(4), M640.
- Mohite, S. K., & Magdum, C. S. (2006). International Journal of Chemical Sciences, 4(4), 980-984.
- Somnath, N., et al. (2007). Arkivoc, 2007(xiv), 185.
- Farghaly, A., & El-Kashef, H. (2006). Arkivoc, 2006(xi), 76.
- Farghaly, A., et al. (2006). Arkivoc, 2006(x), 137.
- Hashem, A. I., et al. (2007). European Journal of Medicinal Chemistry, 42(7), 934-939.
- Kumar, R. S., et al. (2008). Canadian Journal of Chemistry, 86(10), 990-995.
- Rodionov, A. N., et al. (2011). Journal of Organometallic Chemistry, 696(1), 239-246.
- Ezawa, M., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(16), 3663-3667.
- Attaryan, O. S., et al. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Attaryan, O. S., et al. (2008). Russian Journal of General Chemistry, 78(3), 508-511.
- Aly, E. S. A., et al. (2004). *Journal of the Chinese Chemical Society
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to protecting ourselves, our colleagues, and the environment. This guide provides a detailed protocol for the safe disposal of tert-butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate (CAS No. 844891-13-0), a heterocyclic building block common in pharmaceutical research. The procedures outlined here are synthesized from established safety data for pyrazole derivatives and reflect best practices in chemical waste management.
The core principle of chemical disposal is containment and controlled destruction. Pyrazole derivatives, as a class, can present health and environmental hazards that necessitate a structured disposal pathway.[1] This guide ensures that every step, from waste generation to final disposal, is conducted with a thorough understanding of the underlying risks and the logic behind each precaution.
Hazard Assessment: Understanding the "Why"
| Hazard Category | Potential Risks Associated with Pyrazole Derivatives | Rationale for Disposal Protocol |
| Health Hazards | Skin/Eye Irritation: Direct contact can cause irritation or, in some cases, serious eye damage.[2][3] Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][3][4] Harmful if Swallowed: Acute oral toxicity is a concern for many pyrazole compounds.[3][6] | All handling and disposal steps require personal protective equipment (PPE) to prevent contact. Waste must be securely contained to prevent accidental exposure. |
| Environmental Hazards | Aquatic Toxicity: Some pyrazoles are harmful to aquatic life, with long-lasting effects.[1] | Direct release into the environment is strictly prohibited. Do not discharge into drains or waterways.[1][4][6] |
| Physical/Chemical Hazards | Combustibility: The compound is combustible.[1] Hazardous Decomposition: Combustion may produce toxic gases like carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][4] Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[4][7] | The recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous decomposition products.[1] Waste must be segregated from incompatible materials. |
Personnel Protection: Your First Line of Defense
Proper personal protective equipment (PPE) is non-negotiable when handling this compound waste. The causality is simple: creating a physical barrier between you and the chemical agent is the most effective way to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the waste.[8]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, wear impervious clothing to prevent skin contact.[3]
-
Respiratory Protection: All waste handling should be performed in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[3][8]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection, storage, and disposal of waste containing this compound.
Part A: Waste Segregation and Collection at the Source
The foundation of safe disposal is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Designate a Waste Container: Use a clearly labeled, sealable container designated for halogen-free organic solid waste. The container must be made of a material compatible with the chemical.
-
Labeling: The label must include:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated Hazards (e.g., "Irritant," "Harmful if Swallowed")
-
Accumulation Start Date
-
-
Collection:
-
Place all contaminated solids (e.g., residual product, contaminated weighing paper, pipette tips) directly into the designated waste container.
-
Keep the original product container for disposal; do not empty it into another container unless necessary. Handle uncleaned, empty containers as you would the product itself.[1]
-
Keep the waste container securely closed when not in use.[2][4]
-
Part B: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel.[1]
-
Don PPE: Wear the full PPE as described in Section 2.
-
Containment: Prevent the spill from spreading or entering drains.[1][9]
-
Cleanup:
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid creating dust.[1][2][4]
-
For spills in solution, absorb with an inert material (e.g., vermiculite, sand, or earth) and place the contaminated absorbent into the hazardous waste container.[10]
-
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Part C: Final Disposal Pathway
Disposal of this chemical must be handled by a licensed and certified hazardous waste disposal company. Laboratory personnel should never attempt to treat or dispose of this waste independently.
-
Store Safely: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending pickup.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Approved Disposal Method: The standard and required method of disposal is chemical incineration.[1] The material may be dissolved or mixed with a combustible solvent by the disposal company to ensure complete and efficient combustion in an incinerator equipped with an afterburner and scrubber.[1] This process is critical for breaking down the compound into less harmful components and scrubbing toxic nitrogen oxides from the emissions.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[1][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Decision workflow for handling and disposing of pyrazole waste.
References
-
Material Safety Data Sheet - Ethyl 3-(tert-butyl)-1-methyl-1H- pyrazole-5-carboxylate . Cole-Parmer. [Link]
-
Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst . JETIR. [Link]
-
MSDS of tert-butyl 1H-pyrazole-4-carboxylate . Capot Chemical. [Link]
-
This compound PubChem Entry . National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide . Cole-Parmer. [Link]
-
Chemical Compatibility Chart . Unknown Source. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. capotchem.com [capotchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
Mastering Safety: A Guide to Handling tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and effective handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for this compound, ensuring that your focus remains on groundbreaking research, underpinned by a robust culture of safety. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from structurally similar pyrazole derivatives and established laboratory safety protocols to offer a comprehensive operational and disposal plan.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards of this compound is the first step in ensuring safe handling. Based on the hazard classifications of the closely related compound, tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, we can infer a similar hazard profile.[1]
Inferred Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) to create a self-validating system of safety.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to mitigate risks from chemical, radiological, and mechanical hazards.[2][3] For this compound, a comprehensive PPE strategy is crucial.
Eye and Face Protection: Shielding Your Vision
Given the risk of serious eye irritation (inferred H319), robust eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazards: Chemical splash goggles should be worn when there is a risk of splashing, such as during solution preparation or transfer.
-
Full Face Protection: A face shield, worn in conjunction with safety glasses or goggles, is recommended when handling larger quantities or during procedures with a significant splash potential.
Hand Protection: Preventing Skin Contact
To prevent skin irritation (inferred H315), the selection of appropriate gloves is critical.
-
Recommended Glove Material: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or perforation before use.
-
Glove Change Protocol: Change gloves immediately if they become contaminated. Do not reuse disposable gloves.
-
Proper Removal: Utilize the proper glove removal technique to avoid skin contact with the outer surface of the contaminated glove.[4]
Body Protection: A Barrier Against Contamination
A laboratory coat is the minimum requirement for body protection.
-
Material: A flame-resistant lab coat is recommended, particularly if flammable solvents are in use.
-
Best Practice: Ensure the lab coat is fully buttoned to provide maximum coverage.
-
Additional Protection: For tasks with a higher risk of splashes or spills, a chemically resistant apron worn over the lab coat is advised.
Respiratory Protection: Safeguarding Your Lungs
The potential for respiratory irritation and harm if inhaled (inferred H332 and H335) makes respiratory protection a key consideration, especially when handling the compound as a powder or when there is a risk of aerosol generation.[1][4]
-
Engineering Controls: The primary method of controlling inhalation hazards is through the use of engineering controls such as a certified chemical fume hood.
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator should be based on a formal risk assessment and in accordance with your institution's respiratory protection program.
The following table summarizes the recommended PPE for handling this compound:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Safety glasses with side shields | Nitrile gloves | Lab coat | Use in a chemical fume hood |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Lab coat | Use in a chemical fume hood |
| Large-Scale Operations | Face shield over goggles | Nitrile gloves | Lab coat and chemical-resistant apron | Use in a chemical fume hood; respirator as needed |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Pre-Handling Checklist
-
Review the Safety Information: Familiarize yourself with the known and inferred hazards.
-
Inspect PPE: Ensure all necessary PPE is available, in good condition, and fits properly.
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly.
-
Prepare Spill Kit: Have a spill kit readily accessible that is appropriate for handling solid and liquid chemical spills.
Handling Protocol
-
Designated Area: Conduct all work with this compound in a designated area within a chemical fume hood.
-
Weighing: If handling the solid form, use a balance inside the fume hood or in a ventilated enclosure to minimize dust inhalation.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
The following diagram illustrates the recommended workflow for safely handling this compound:
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be disposed of as solid chemical waste.[4]
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.
-
Storage: Store sealed waste containers in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.
Final Disposal
-
Institutional Procedures: Follow your institution's established procedures for hazardous waste pickup and disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
-
Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, use an absorbent material to clean up the spill and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring that your valuable research continues to progress without compromising your well-being or the environment.
References
-
Capot Chemical Co., Ltd. MSDS of tert-butyl 1H-pyrazole-4-carboxylate. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
Clarion Safety Systems. OSHA's PPE Laboratory Standards. [Link]
-
Cole-Parmer. Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. [Link]
-
Lead Sciences. tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate. [Link]
-
PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. [Link]
-
Cohen, S. M., et al. (2017). Toxicological evaluation of two novel bitter modifying flavour compounds. Food and Chemical Toxicology, 109(Pt 1), 53-63. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
